molecular formula C51H64Cl2N4O B606873 Cyanine7.5 amine CAS No. 2104005-17-4

Cyanine7.5 amine

Número de catálogo: B606873
Número CAS: 2104005-17-4
Peso molecular: 820.0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cyanine7.5 is a NIR fluorescent dye. This reagent contains free amino group which can be used coupled with activated carboxylic acid derivatives.

Propiedades

IUPAC Name

6-[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H62N4O.2ClH/c1-50(2)45(54(5)43-29-27-39-20-10-12-22-41(39)48(43)50)31-25-37-18-17-19-38(36-37)26-32-46-51(3,4)49-42-23-13-11-21-40(42)28-30-44(49)55(46)35-16-8-9-24-47(56)53-34-15-7-6-14-33-52;;/h10-13,20-23,25-32,36H,6-9,14-19,24,33-35,52H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSSDUAJNZJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Use of Cyanine7.5 Amine in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in a wide range of life science research applications. Its utility stems from its favorable photophysical properties, including a high extinction coefficient and fluorescence emission in the NIR spectrum, which allows for deep tissue penetration with minimal autofluorescence from biological tissues. This technical guide provides a comprehensive overview of the applications of Cy7.5 amine, with a focus on bioconjugation, in vivo imaging, and flow cytometry. Detailed experimental protocols, quantitative data, and troubleshooting advice are provided to assist researchers in effectively utilizing this versatile fluorophore.

Core Properties and Quantitative Data

Cyanine7.5 amine is characterized by its long-wavelength absorption and emission maxima, making it an ideal candidate for applications requiring deep tissue imaging. The primary amine group on the molecule provides a reactive handle for conjugation to a variety of biomolecules and nanoparticles.

Photophysical Properties of this compound

The selection of a fluorophore is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for this compound, compiled from various sources. These values can serve as a reference for experimental design and instrument setup.

PropertyValueSource(s)
Excitation Maximum (λex)~788 nm[1][2][3]
Emission Maximum (λem)~808 nm[1][2][3]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.10[1]
SolubilityGood in DMSO, DMF, and alcohols[1]
Storage Conditions-20°C in the dark, desiccated[1][4]

Note: The exact spectral properties may vary slightly depending on the solvent and conjugation partner.

Key Applications and Experimental Protocols

The primary amine group of this compound allows for its covalent attachment to various molecules through standard bioconjugation techniques. This versatility has led to its widespread use in several key research areas.

Bioconjugation of this compound

The most common application of this compound is its conjugation to proteins (such as antibodies), peptides, nucleic acids, and nanoparticles. The primary amine serves as a nucleophile that can react with various electrophilic functional groups to form stable covalent bonds.

Cy7_5_amine Cyanine7.5-NH2 Amide_Bond Stable Amide Bond Cy7_5_amine->Amide_Bond reacts with Activated_Esters Activated Esters (e.g., NHS Ester) Activated_Esters->Amide_Bond Carboxylic_Acids Carboxylic Acids (-COOH) EDC EDC/NHS Carboxylic_Acids->EDC activated by EDC->Activated_Esters forms

Caption: Reaction scheme for conjugating this compound.

This protocol describes the conjugation of this compound to an antibody using a two-step process involving the activation of a carboxylic acid on a modifying agent (if the antibody itself is not being modified to introduce a reactive group) or directly to a carboxylated antibody. For a more direct approach, Cyanine7.5 NHS ester is often used to react with the primary amines (lysine residues) on the antibody. Below is a general protocol using an NHS ester for labeling.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • Cyanine7.5 NHS Ester (or this compound activated with a homobifunctional crosslinker)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[5]

  • Prepare the Dye:

    • Immediately before use, dissolve the Cyanine7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point, but this should be optimized for each specific antibody.[4][5]

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[5]

    • Incubate the reaction mixture for 60-120 minutes at room temperature, protected from light.[4]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with PBS.[5]

    • Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

In Vivo Imaging

The NIR fluorescence of Cy7.5 makes it an excellent probe for non-invasive in vivo imaging. The reduced scattering and absorption of NIR light by tissues allow for deeper penetration and a higher signal-to-background ratio compared to visible fluorophores.[6]

cluster_preparation Probe Preparation cluster_animal_model Animal Model cluster_imaging Imaging and Analysis Conjugation Conjugate Cy7.5 to Targeting Ligand Purification Purify Conjugate Conjugation->Purification Injection Administer Conjugate to Animal Model (e.g., IV) Purification->Injection Acquisition Acquire NIR Fluorescence Images Over Time Injection->Acquisition Biodistribution Analyze Biodistribution and Target Accumulation Acquisition->Biodistribution ExVivo Ex Vivo Organ Imaging (Optional) Biodistribution->ExVivo cluster_staining Cell Staining cluster_analysis Data Acquisition and Analysis Cell_Prep Prepare Single-Cell Suspension Fc_Block Block Fc Receptors Cell_Prep->Fc_Block Stain Incubate with Cy7.5-conjugated Antibody Cocktail Fc_Block->Stain Wash Wash to Remove Unbound Antibody Stain->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Compensation Perform Compensation Acquire->Compensation Gating Gate on Cell Populations of Interest Compensation->Gating Analyze Analyze Antigen Expression Gating->Analyze

References

A Technical Guide to Cyanine7.5 Amine: Spectral Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye. This document details its spectral characteristics, experimental protocols for its application, and visual workflows to aid in experimental design. Cy7.5 is a valuable tool in various research fields, particularly for in vivo imaging, due to its long-wave emission that allows for deep tissue penetration with minimal autofluorescence.[1][2][3]

Core Properties of Cyanine7.5 Amine

This compound is a reactive derivative of the Cy7.5 dye, containing a free amino group.[3][4] This primary amine allows for covalent conjugation to molecules with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, enabling the labeling of proteins, peptides, and other biomolecules.[4][5] The dye is typically a dark green powder, soluble in organic solvents like DMSO and DMF, and alcohols.[4][6] For long-term storage, it is recommended to keep the dye at -20°C in the dark.[4][6]

Spectral Characteristics

The key spectral properties of this compound and its derivatives are summarized in the table below. The near-infrared excitation and emission maxima make it an ideal candidate for applications requiring deep tissue imaging and low background interference.[1]

PropertyValueNotes
Excitation Maximum (λex) ~788 nmCan be efficiently excited by lasers in the 780 nm range.[1][4][6][7][8]
Emission Maximum (λem) ~808 nmProvides a Stokes shift of approximately 20 nm.[1][4][6][7][8]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹ to 250,000 cm⁻¹M⁻¹Indicates a high ability to absorb light at its excitation maximum.[4][6][7][8][9]
Fluorescence Quantum Yield (Φ) ~0.10 - 0.30Represents the efficiency of converting absorbed light into emitted fluorescence.[4][7][10][11]

Experimental Protocols

Cyanine7.5 and its derivatives are versatile tools for a range of applications. Below are detailed protocols for common experimental uses.

Protocol 1: Labeling of Proteins with Cyanine7.5 NHS Ester

This protocol outlines the general procedure for conjugating an amine-reactive Cy7.5 NHS ester to a protein, a common application for Cy7.5 amine which is often used to introduce a reactive site for such conjugations.

Materials:

  • Purified protein (e.g., antibody) at 2 mg/mL in an amine-free buffer (e.g., PBS, pH 8.5 ± 0.5).[12]

  • Cyanine7.5 NHS ester.[9]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).[9]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[12]

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[12]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of at least 2 mg/mL and in an amine-free buffer.[12] If necessary, adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[12]

  • Dye Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in DMSO to a stock concentration of 10 mg/mL.[13]

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved Cy7.5 NHS ester to the protein solution while gently vortexing.[13]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing.[13]

  • Purification:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.[12]

    • Load the reaction mixture onto the column.[12]

    • Elute the labeled protein using PBS (pH 7.2-7.4).[12]

    • Collect the fractions containing the dye-protein conjugate, which will be visibly colored and will separate from the free dye.

Protocol 2: In Vivo Imaging in Small Animals

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a Cy7.5-labeled probe.

Materials:

  • Cy7.5-labeled probe (e.g., antibody, peptide, or small molecule).

  • Anesthetic agent (e.g., 2% sodium pentobarbital).[14]

  • In vivo imaging system equipped with appropriate NIR excitation and emission filters.[13]

  • Sterile, biocompatible solvent (e.g., PBS or DMSO).[2]

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional protocols. A typical dose of sodium pentobarbital (B6593769) is 300 μL (215 mg/kg) administered intraperitoneally.[14]

    • Place the anesthetized mouse in the imaging chamber, ensuring the animal's body temperature is maintained.[13]

  • Probe Administration:

    • Dissolve the Cy7.5-labeled probe in a sterile, biocompatible solvent. If using DMSO, ensure the final concentration is non-toxic.[2]

    • Administer the probe via the desired route, typically intravenous (IV) injection through the tail vein. A common dosage range is 0.5-5 mg/kg body weight in a volume of 100-200 µL.[2][14]

  • Image Acquisition:

    • Acquire images at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h) to monitor biodistribution.[2]

    • Use an excitation source around 745-750 nm and an emission filter around 780-850 nm.[13][15]

    • Acquire both a white-light image for anatomical reference and a fluorescence image.[13]

  • Ex Vivo Analysis (Optional):

    • At the end of the experiment, euthanize the animal and dissect major organs.[2]

    • Image the harvested organs using the same imaging parameters to confirm the biodistribution of the probe.[2]

Protocol 3: Flow Cytometry for Viability Staining

Amine-reactive dyes like Cy7.5 can be used to differentiate live and dead cells in flow cytometry. Live cells with intact membranes will be minimally stained, while dead cells with compromised membranes will show high fluorescence.[16]

Materials:

  • Cell suspension in protein-free PBS.[16]

  • Amine-reactive Cy7.5 dye.

  • Complete staining buffer (e.g., PBS with 2% FBS).[16]

  • Flow cytometer with appropriate lasers and detectors for NIR dyes.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with protein-free PBS to remove any amines from the culture medium.[16]

    • Resuspend the cells in protein-free PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[16]

  • Dye Titration (Crucial First Step):

    • Before the first experiment, determine the optimal dye concentration. Prepare a 1:1 mixture of live and heat-killed cells.[16]

    • Stain the cell mixture with a range of dye concentrations (e.g., 0.1 µM to 10 µM) to find the concentration that gives the best separation between live and dead populations.[16]

  • Staining:

    • Add the optimal concentration of the amine-reactive Cy7.5 dye to the cell suspension.

    • Incubate for 15-30 minutes at room temperature or 4°C, protected from light.[16]

  • Washing:

    • Wash the cells twice with 2-3 mL of complete staining buffer. The protein in the buffer will quench any unreacted dye.[16]

  • Data Acquisition:

    • Resuspend the cells in staining buffer and analyze on a flow cytometer equipped to detect Cy7.5 fluorescence.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in protein labeling and in vivo imaging.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein_Prep Prepare Protein (2 mg/mL, amine-free buffer) Conjugation Mix Protein and Dye (10-20x molar excess of dye) Protein_Prep->Conjugation Dye_Prep Prepare Cy7.5 NHS Ester (10 mg/mL in DMSO) Dye_Prep->Conjugation Incubation Incubate (1-2h, RT, dark) Conjugation->Incubation Purification Purify via Size-Exclusion Chromatography Incubation->Purification Collection Collect Labeled Protein Fractions Purification->Collection

Caption: Workflow for labeling proteins with Cyanine7.5 NHS ester.

InVivoImagingWorkflow cluster_animal_prep Animal Preparation cluster_probe_admin Probe Administration cluster_imaging Imaging & Analysis Anesthetize Anesthetize Animal Position Position in Imaging System Anesthetize->Position Inject_Probe Administer Probe (e.g., IV injection) Position->Inject_Probe Prepare_Probe Prepare Cy7.5-Labeled Probe Prepare_Probe->Inject_Probe Acquire_Images Acquire Images at Multiple Time Points Inject_Probe->Acquire_Images Analyze_Data Analyze Biodistribution Acquire_Images->Analyze_Data Ex_Vivo Optional: Ex Vivo Organ Imaging Analyze_Data->Ex_Vivo

Caption: Workflow for in vivo imaging using a Cy7.5-labeled probe.

References

An In-depth Technical Guide to Cyanine7.5 Amine: Quantum Yield and Brightness for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, specifically the quantum yield and brightness, of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent probes for imaging and analysis. The guide details the critical parameters of this compound, outlines experimental protocols for its characterization and application, and offers insights into factors influencing its performance.

Core Photophysical Properties of this compound

Cyanine7.5 (Cy7.5) amine is a fluorescent dye that absorbs and emits light in the near-infrared spectrum, making it particularly useful for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.[1][] The brightness of a fluorophore is a critical parameter for assessing its performance and is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φf).

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that the quantum yield of cyanine (B1664457) dyes can be highly sensitive to their environment, including the solvent, and whether they are in a free or conjugated state.[1][3] The data presented here are based on vendor-provided information and literature values, and may vary under different experimental conditions.

PropertyValueUnitNotes
Molar Extinction Coefficient (ε) 223,000M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at a specific wavelength.[4][5]
Quantum Yield (Φf) 0.1-Represents the efficiency of converting absorbed photons into emitted photons.[4] This value can be influenced by solvent and conjugation. Another source reports a quantum yield of 0.3 for "Cyanine 7 amine," which may be a closely related but different compound, or the same compound measured under different conditions.[3][6]
Excitation Maximum (λex) ~788nmThe wavelength at which the dye shows maximum light absorption.[4][5][7]
Emission Maximum (λem) ~808nmThe wavelength at which the dye emits the most intense fluorescence.[4][5][7]
Brightness (ε x Φf) 22,300M⁻¹cm⁻¹A calculated value representing the overall fluorescence intensity of the dye.
Stokes Shift ~20nmThe difference between the excitation and emission maxima.[7]

Factors Influencing Quantum Yield and Brightness

The fluorescence quantum yield of cyanine dyes like Cy7.5 is not an immutable property. Several factors can significantly influence its value, and consequently, the brightness of the dye. Understanding these factors is crucial for optimizing experimental design and data interpretation.

  • Solvent Polarity and Viscosity: The quantum yield of cyanine dyes is known to be sensitive to the polarity and viscosity of the surrounding medium.[1][8] In many cases, an increase in solvent viscosity can lead to a higher quantum yield by restricting non-radiative decay pathways such as cis-trans isomerization of the polymethine chain.[1][3]

  • Conjugation to Biomolecules: Covalent attachment of the dye to a biomolecule, such as a protein or antibody, can alter its quantum yield. This change can be due to modifications in the dye's local environment, including steric hindrance and interactions with the biomolecule's surface, which can affect the dye's conformational flexibility.[3]

  • Aggregation: Cyanine dyes have a tendency to form non-fluorescent or weakly fluorescent aggregates (H-aggregates) at high concentrations. This aggregation can lead to a significant decrease in the overall quantum yield. The use of organic co-solvents like DMSO or the addition of detergents can help to mitigate aggregation.[9]

  • Environmental Factors: Temperature and the presence of quenching agents, such as oxygen, can also impact the quantum yield.

Experimental Protocols

This section provides detailed methodologies for the determination of the relative quantum yield of this compound and for its conjugation to biomolecules.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent dye is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[10]

Materials and Equipment:

  • This compound

  • Quantum yield standard (e.g., IR-125 in DMSO, with a known quantum yield in the NIR region)

  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the same high-purity solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically below 0.1 to avoid inner filter effects).

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 780 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. The emission scan range should encompass the entire emission profile of the dye.

    • It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard.

    • Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_sample Prepare this compound Dilutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Dilutions prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients plot->gradient calc_qy Calculate Quantum Yield gradient->calc_qy

Workflow for Relative Quantum Yield Determination.
Bioconjugation of this compound to a Protein using a Heterobifunctional Crosslinker

Since this compound possesses a primary amine group, it cannot directly react with the amine groups on a protein. Therefore, a crosslinking strategy is required. This protocol describes a two-step process using a heterobifunctional crosslinker, Sulfo-SMCC, which contains an NHS ester reactive towards amines and a maleimide (B117702) group reactive towards thiols.

Step 1: Activation of this compound with Sulfo-SMCC

Materials:

  • This compound

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Amine- and sulfhydryl-free reaction buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2-7.5)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO.

  • Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in the reaction buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the this compound solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer. The maleimide-activated Cyanine7.5 is now ready for conjugation to a thiol-containing protein.

Step 2: Conjugation of Maleimide-Activated Cyanine7.5 to a Thiol-Containing Protein

Materials:

  • Maleimide-activated Cyanine7.5 (from Step 1)

  • Thiol-containing protein (if the protein does not have free thiols, they can be introduced by reducing disulfide bonds with DTT or TCEP, or by modifying primary amines with a reagent like Traut's Reagent)

  • Reaction buffer (pH 6.5-7.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Protein Solution: Dissolve the thiol-containing protein in the reaction buffer.

  • Conjugation Reaction: Add the maleimide-activated Cyanine7.5 to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 5-10 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the resulting Cyanine7.5-protein conjugate from unreacted dye and byproducts using a suitable purification method like size-exclusion chromatography or dialysis.

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Purification dye This compound reaction1 Reaction: Amine + NHS Ester dye->reaction1 crosslinker Sulfo-SMCC crosslinker->reaction1 activated_dye Maleimide-Activated Cyanine7.5 reaction1->activated_dye purify1 Desalting activated_dye->purify1 protein Thiol-Containing Protein reaction2 Reaction: Maleimide + Thiol protein->reaction2 conjugate Cyanine7.5-Protein Conjugate reaction2->conjugate purify2 Size-Exclusion Chromatography conjugate->purify2 purify1->reaction2

Bioconjugation Workflow of this compound to a Protein.

Troubleshooting Guide for Bioconjugation

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer.- Ensure the pH for the NHS ester reaction is between 7 and 9, and for the maleimide reaction is between 6.5 and 7.5.[11]
- Presence of primary amines (e.g., Tris) or thiols in the buffers.- Use amine- and thiol-free buffers such as phosphate or bicarbonate buffers.
- Inactive crosslinker or dye (hydrolyzed).- Prepare fresh solutions of the crosslinker and dye immediately before use.[12]
- Insufficient molar ratio of dye/crosslinker to protein.- Optimize the molar ratio by performing a titration.
Protein Precipitation - High concentration of organic solvent (DMSO).- Minimize the volume of DMSO used to dissolve the dye.
- Over-labeling of the protein.- Reduce the molar ratio of the labeling reagent to the protein or decrease the reaction time.
No or Weak Fluorescence Signal - Insufficient labeling.- Optimize the labeling reaction to increase the degree of labeling (DOL).
- Photobleaching of the dye.- Protect the dye and all reaction mixtures from light.
- Incorrect instrument settings for detection.- Ensure the excitation and emission wavelengths on the detection instrument are appropriate for Cyanine7.5.[13][14]

Conclusion

This compound is a valuable tool for near-infrared fluorescence imaging and analysis. Its high molar extinction coefficient and respectable quantum yield contribute to its brightness, enabling sensitive detection in various applications. However, to achieve optimal and reproducible results, it is imperative for researchers to understand the factors that influence its photophysical properties and to employ well-defined experimental protocols for its characterization and conjugation. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in advanced research and drug development.

References

An In-Depth Technical Guide to the Synthesis and Purification of Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye crucial for various applications in biomedical research and drug development. Its free primary amine group allows for covalent conjugation to a wide range of molecules, including proteins, antibodies, nucleic acids, and nanoparticles, enabling their fluorescent labeling and subsequent detection.

Overview of Cyanine7.5 Amine

Cyanine7.5 is a heptamethine cyanine (B1664457) dye characterized by its absorption and emission in the near-infrared spectrum (typically around 750-800 nm). This spectral window is highly advantageous for in vivo imaging applications due to the reduced absorption and autofluorescence of biological tissues at these wavelengths, allowing for deeper tissue penetration and higher signal-to-noise ratios. The amine functional group provides a reactive handle for conjugation to various biomolecules through amide bond formation or other amine-reactive chemistries.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key heterocyclic precursor, an amine-functionalized indoleninium salt, followed by its condensation with a polymethine bridge-forming reagent.

Synthesis Pathway

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Quaternization cluster_2 Step 3: Condensation Reaction cluster_3 Step 4: Deprotection A 4-(Phthalimido)phenylhydrazine C N-(4-(2,3,3-Trimethyl-3H-indol-5-yl)phenyl)phthalimide A->C Acetic Acid, Reflux B 3-Methyl-2-butanone (B44728) B->C E 1-(6-Phthalimidohexyl)-2,3,3-trimethyl-indoleninium Derivative C->E Heat D N-(6-Bromohexyl)phthalimide D->E G Protected Cy7.5 Amine E->G Pyridine (B92270), Acetic Anhydride (B1165640) F Glutacondialdehyde dianil monohydrochloride F->G I This compound G->I Ethanol, Reflux H Hydrazine (B178648) H->I

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following protocols are representative of the synthesis of a this compound analog.

Protocol 2.2.1: Synthesis of 1-(6-Phthalimidohexyl)-2,3,3-trimethyl-3H-indolium Bromide (Amine-Functionalized Indoleninium Salt)

  • Fischer Indole Synthesis: A mixture of an appropriate phenylhydrazine (B124118) derivative (e.g., 4-aminophenylhydrazine) and 3-methyl-2-butanone is refluxed in glacial acetic acid to yield the corresponding 2,3,3-trimethylindolenine.

  • Protection of the Amine Group: The amino group on the indolenine is protected, for instance, by reacting it with phthalic anhydride to form a phthalimide (B116566) group.

  • Quaternization: The N-protected amino-indolenine is then reacted with a large excess of a dihaloalkane (e.g., 1,6-dibromohexane) by heating to form the quaternary indoleninium salt. The product is typically purified by recrystallization.

Protocol 2.2.2: Synthesis of this compound

  • Condensation: The 1-(6-phthalimidohexyl)-2,3,3-trimethyl-3H-indolium bromide (2 equivalents) is dissolved in a mixture of pyridine and acetic anhydride. To this solution, glutacondialdehyde dianil monohydrochloride (1 equivalent) is added. The reaction mixture is heated, and the progress is monitored by UV-Vis spectroscopy.

  • Isolation of Protected Dye: After the reaction is complete, the solvent is removed under reduced pressure. The crude product, the phthalimide-protected Cyanine7.5, is precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

  • Deprotection: The protected dye is dissolved in ethanol, and hydrazine hydrate (B1144303) is added. The mixture is refluxed to cleave the phthalimide protecting group.

  • Final Product Isolation: After deprotection, the reaction mixture is cooled, and the solvent is evaporated. The crude this compound is then subjected to purification.

Purification of this compound

Purification is a critical step to ensure the high purity required for conjugation and imaging applications. A multi-step purification strategy is often employed.

Purification Workflow

Purification_Workflow A Crude Cy7.5 Amine B Column Chromatography (Silica Gel) A->B Eluent: DCM/Methanol (B129727) gradient C Partially Purified Dye B->C D Reverse-Phase HPLC C->D Mobile Phase: Acetonitrile (B52724)/Water with TFA E Highly Pure Cy7.5 Amine D->E F Characterization (NMR, MS, UV-Vis) E->F Purity & Identity Confirmation

Caption: A typical purification workflow for this compound.

Experimental Protocols

Protocol 3.2.1: Column Chromatography

  • A silica (B1680970) gel column is packed using a suitable solvent system, typically a mixture of dichloromethane (B109758) (DCM) and methanol.

  • The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The column is eluted with a gradient of increasing methanol concentration in DCM.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing the desired product.

  • The fractions containing the pure product are combined and the solvent is evaporated.

Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC)

  • For final purification, reversed-phase HPLC is the method of choice. A C18 column is typically used.

  • The mobile phase usually consists of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

  • The partially purified dye from column chromatography is dissolved in the mobile phase and injected onto the HPLC system.

  • The fraction corresponding to the main peak is collected.

  • The solvent is removed by lyophilization to yield the highly pure this compound as a solid.

Data Presentation

Physicochemical and Spectral Properties
PropertyValueReference
Molecular Formula C₅₁H₆₄Cl₂N₄O[1]
Molecular Weight 819.99 g/mol [1]
Appearance Dark green powder[2]
Solubility Good in DMSO, DMF, and alcohols[2]
Purity (by HPLC) >95%[2]
Excitation Maximum (λex) ~788 nm[2]
Emission Maximum (λem) ~808 nm[2]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[2]
Storage Conditions -20°C in the dark[1]
Typical Reaction Parameters
ParameterValue
Indoleninium:Linker Molar Ratio 2:1
Condensation Reaction Solvent Pyridine/Acetic Anhydride
Condensation Reaction Temperature Reflux
Deprotection Reagent Hydrazine Hydrate
Purification Method 1 Silica Gel Column Chromatography
Purification Method 2 Reverse-Phase HPLC

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized dye.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • UV-Vis Spectroscopy: To determine the absorption maximum and molar extinction coefficient.

  • Fluorimetry: To determine the emission maximum and fluorescence quantum yield.

  • HPLC: To assess the purity of the final product.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials. Careful execution of the synthesis and rigorous purification are paramount to obtaining high-quality dye suitable for demanding applications in research and development.

References

Cyanine7.5 Amine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. Understanding the stability profile of Cy7.5 amine is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines the key factors influencing its stability, recommended storage protocols, and detailed methodologies for assessing its integrity over time.

Core Concepts: Stability of Cyanine7.5 Amine

This compound, like other cyanine (B1664457) dyes, is susceptible to degradation from various environmental factors. The stability of the dye is influenced by temperature, light exposure, and pH. Degradation can lead to a loss of fluorescence, affecting the sensitivity and accuracy of assays. Proper handling and storage are therefore critical to maximize its shelf-life and performance.

Storage Conditions

For optimal long-term stability, this compound should be stored at -20°C in a dry, dark environment . When stored under these conditions, the dye is reported to be stable for up to 24 months. For short-term storage, such as during experimental use, refrigeration at 2-8°C is acceptable for brief periods. It is crucial to protect the dye from prolonged exposure to light to prevent photodegradation. While the dye can be shipped at ambient temperatures for up to three weeks without significant degradation, it is recommended to store it at the recommended temperature upon receipt.

Quantitative Stability Data

The following table summarizes stability data for heptamethine cyanine dyes, including Indocyanine Green (ICG) and other Cy7 derivatives, which share a similar core structure to this compound and can serve as a proxy for its stability profile. It is important to note that specific stability can vary depending on the exact molecular structure and formulation.

ParameterConditionObservationDye
Thermal Stability 25°C in PBS (24 hours)~6% degradationIndocyanine Green (ICG)
37°C in PBS (24 hours)~37% degradationIndocyanine Green (ICG)
Decomposition Temperature~200°CHeptamethine Cyanine Dye
Photostability 5 hours of irradiation>88% of absorbance remainedHeptamethine Cyanine Dye
pH Stability pH 3.5 - 8.3Fluorescence intensity remains nearly constant (within 5%)Cyanine3 and Cyanine5

Degradation Pathways

The degradation of this compound, similar to other indocyanine dyes, can proceed through several pathways, primarily initiated by light and oxygen. The polymethine chain is the most susceptible part of the molecule.

G cluster_pathways Degradation Pathways Cy75 This compound Light Light (hν) Oxygen Oxygen (O2) Photooxidation Photo-oxidation Light->Photooxidation Oxygen->Photooxidation Degradation Degradation Products Photooxidation->Degradation Cleavage of polymethine chain Truncation Polymethine Chain Truncation Photooxidation->Truncation Dimerization Oxidative Dimerization Photooxidation->Dimerization Truncation->Degradation Dimerization->Degradation

Caption: Major degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for your specific application, it is recommended to perform stability studies under your experimental conditions. Below are detailed protocols for assessing thermal, photo-, and pH stability.

Experimental Workflow

G cluster_thermal Thermal Stability cluster_photo Photostability cluster_ph pH Stability start Prepare Stock Solution of Cy7.5 Amine in DMSO prep_samples Prepare Samples for Each Stability Test start->prep_samples thermal_incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_samples->thermal_incubate photo_expose Expose to Controlled Light Source prep_samples->photo_expose ph_buffer Prepare Solutions in Buffers of Different pH prep_samples->ph_buffer thermal_measure Measure Fluorescence at Time Points thermal_incubate->thermal_measure analyze Analyze Data: Plot Fluorescence vs. Time/Condition thermal_measure->analyze photo_measure Measure Fluorescence at Time Points photo_expose->photo_measure photo_measure->analyze ph_measure Measure Fluorescence ph_buffer->ph_measure ph_measure->analyze end Determine Stability Profile analyze->end

Caption: General workflow for assessing the stability of this compound.

Preparation of Stock Solution
  • Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Thermal Stability Assessment
  • Dilute the this compound stock solution to a working concentration (e.g., 1 µM) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Aliquot the solution into multiple microcentrifuge tubes.

  • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube from each temperature.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Cy7.5 (e.g., Ex/Em ~780/800 nm).

  • Plot the fluorescence intensity as a function of time for each temperature to determine the rate of degradation.

Photostability Assessment
  • Prepare a working solution of this compound as described for the thermal stability assessment.

  • Place the solution in a quartz cuvette or a multi-well plate.

  • Expose the sample to a controlled light source (e.g., a xenon lamp with a specific power output or a laser at the excitation wavelength). A control sample should be kept in the dark.

  • Measure the fluorescence intensity at regular intervals during the light exposure.

  • Plot the fluorescence intensity as a function of exposure time to determine the photobleaching rate. The quantum yield of photobleaching can be calculated if the photon flux is known.

pH Stability Assessment
  • Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10).

  • Dilute the this compound stock solution into each buffer to the same final concentration.

  • Immediately measure the fluorescence intensity of each solution.

  • To assess stability over time, incubate the solutions at a constant temperature (e.g., room temperature) in the dark and measure the fluorescence at different time points.

  • Plot the fluorescence intensity as a function of pH to determine the pH-dependent fluorescence profile and stability.

By following these guidelines and protocols, researchers can ensure the optimal performance and longevity of this compound, leading to more reliable and reproducible results in their scientific endeavors.

The Inner Workings of a Near-Infrared Star: A Technical Guide to Cyanine7.5 Amine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of Cyanine7.5 (Cy7.5) amine fluorescence, a workhorse near-infrared (NIR) dye crucial for a myriad of applications, from in vivo imaging to advanced bioanalytical assays. We will explore its fundamental photophysical properties, the environmental factors governing its fluorescence output, and provide detailed protocols for its characterization and application.

The Core Fluorescence Mechanism of Cyanine7.5

At its heart, the fluorescence of Cyanine7.5, a member of the polymethine dye family, is governed by the principles of electron excitation and relaxation, elegantly depicted by the Jablonski diagram. The defining feature of cyanine (B1664457) dyes is a long polymethine chain flanked by two nitrogen-containing heterocyclic groups. The extensive π-conjugated system of this chain is responsible for the dye's strong absorption and emission in the near-infrared region of the electromagnetic spectrum.

The process begins with the absorption of a photon of appropriate energy, typically around 788 nm, which elevates an electron from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. Following excitation, the molecule quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.

From the S₁ state, the molecule can return to the ground state via two primary pathways:

  • Fluorescence: The emissive decay from the lowest vibrational level of S₁ back to one of the vibrational levels of the S₀ state, resulting in the emission of a photon. This emitted photon is of lower energy (longer wavelength, around 808 nm) than the absorbed photon, a phenomenon known as the Stokes shift.[1]

  • Non-radiative Decay: The molecule can lose its excess energy as heat through various non-radiative pathways. For cyanine dyes, a dominant non-radiative decay mechanism is cis-trans isomerization around the polymethine chain. In fluid, low-viscosity environments, the molecule can readily twist, leading to a non-emissive de-excitation pathway and thus, a lower fluorescence quantum yield.

Intersystem crossing to a triplet state (T₁) is generally inefficient for cyanine dyes, meaning phosphorescence is not a significant de-excitation pathway.

Jablonski_Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Excited Singlet State) cluster_T1 T₁ (Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (~788 nm) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (~808 nm) S1_v0->S0_v2 Cis-Trans Isomerization (Non-radiative) S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (low) S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence (very low)

Jablonski diagram for Cyanine7.5 fluorescence.

Quantitative Photophysical Properties

The fluorescence performance of Cyanine7.5 amine is defined by several key quantitative parameters. These properties can vary depending on the solvent and local environment. The following table summarizes typical values.

PropertyValueSolvent/Conditions
Absorption Maximum (λabs) ~788 nmVaries slightly with solvent polarity
Emission Maximum (λem) ~808 nmVaries slightly with solvent polarity
Molar Extinction Coefficient (ε) ~223,000 M-1cm-1In organic solvents like DMSO/DMF
Fluorescence Quantum Yield (ΦF) ~0.10In organic solvents like DMSO/DMF
Stokes Shift ~20 nm-
Solubility Good in DMSO, DMF, and alcohols-

Environmental Factors Influencing Fluorescence

The fluorescence emission of this compound is highly sensitive to its local environment. Understanding these factors is critical for designing robust experiments and interpreting results accurately.

  • Viscosity: As mentioned, cis-trans isomerization is a major non-radiative decay pathway. In highly viscous environments, such as when bound to proteins or encapsulated in nanoparticles, this rotation is hindered. This suppression of non-radiative decay leads to a significant increase in the fluorescence quantum yield and lifetime. This property makes cyanine dyes effective "molecular rotors" for sensing viscosity changes.

  • Solvent Polarity (Solvatochromism): Cyanine dyes exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. This effect arises from the different dipole moments of the dye in its ground and excited states and their interaction with the solvent molecules.

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity. This is primarily due to the increased rate of non-radiative decay processes, including enhanced molecular vibrations and collisions with solvent molecules, and a decrease in solvent viscosity which facilitates cis-trans isomerization.

  • Quenching: The fluorescence of Cyanine7.5 can be quenched by various mechanisms. Self-quenching can occur at high concentrations due to dye aggregation. Certain molecules, like tryptophan in proteins, can also quench fluorescence through photoinduced electron transfer (PET) if they are in close proximity to the dye.

Detailed Experimental Protocols

Characterization of this compound by Fluorescence Spectroscopy

This protocol outlines the steps to acquire the fluorescence emission spectrum of a this compound solution.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO, ethanol, or PBS)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in an appropriate solvent like DMSO. Protect the solution from light.

  • Working Solution Preparation: Dilute the stock solution in the desired solvent to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum (~788 nm). This low concentration helps to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to confirm the concentration and the exact absorption maximum in the chosen solvent.

  • Fluorescence Measurement:

    • Transfer the working solution to a quartz cuvette and place it in the spectrofluorometer.

    • Set the excitation wavelength to the measured absorption maximum (e.g., 788 nm).

    • Set the emission scan range from ~795 nm to 900 nm.

    • Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. Typical slit widths are 5 nm.

    • Acquire the fluorescence emission spectrum.

  • Data Analysis: The resulting spectrum will show the fluorescence intensity as a function of wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

Relative Fluorescence Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • This compound solution (prepared as in 4.1)

  • A suitable quantum yield standard with a known quantum yield in the NIR range (e.g., IR-125 in ethanol, ΦF = 0.132)

  • Spectroscopy-grade solvents

  • Spectrofluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope (gradient) of the best-fit line for both the sample (Gradsample) and the standard (Gradstd).

  • Calculate the quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(std) × (Gradsample / Gradstd) × (η2sample / η2std)

    Where ΦF is the fluorescence quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Application Workflow: Antibody Conjugation and In Vivo Imaging

This compound's primary amine group makes it suitable for conjugation to biomolecules like antibodies for targeted in vivo imaging.

Antibody_Conjugation_Workflow cluster_conjugation Antibody Conjugation cluster_imaging In Vivo Imaging Ab Antibody (in amine-free buffer) Reaction Conjugation Reaction (pH 8.3-8.5) Ab->Reaction Cy7_5 Cyanine7.5 NHS Ester (activated from amine) Cy7_5->Reaction Purification Purification (e.g., size exclusion chromatography) Reaction->Purification QC Quality Control (DOL determination) Purification->QC Injection Intravenous Injection of Labeled Antibody QC->Injection Labeled Antibody Imaging NIR Fluorescence Imaging (various time points) Injection->Imaging Analysis Image Analysis (tumor localization, biodistribution) Imaging->Analysis

Workflow for antibody conjugation and in vivo imaging.

This workflow illustrates the key steps from labeling an antibody with Cyanine7.5 to its application in preclinical in vivo imaging for tumor localization. The amine group of Cy7.5 is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with lysine (B10760008) residues on the antibody. Following purification and quality control to determine the degree of labeling (DOL), the conjugate is ready for systemic administration and subsequent imaging.

References

An In-depth Technical Guide to the Safe Handling and Application of Cyanine7.5 Amine Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye, with a focus on its safe handling, and detailed protocols for its application in bioconjugation. The information is intended to equip researchers with the necessary knowledge to confidently and safely incorporate this versatile dye into their experimental workflows.

Introduction to this compound

Cyanine7.5 (Cy7.5) amine is a fluorescent dye that absorbs and emits light in the near-infrared spectrum.[1][2] Its fluorescence properties make it an invaluable tool for a variety of life science applications, particularly for in vivo imaging, due to the minimal autofluorescence and deep tissue penetration of NIR light.[1][3][4][5] The amine functional group on the Cy7.5 molecule allows for its covalent attachment to various biomolecules, such as proteins, peptides, and nucleic acids, through the formation of stable amide bonds with activated carboxylic acid groups.[6]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety and maintain the integrity of the product. The following guidelines are based on information from safety data sheets (SDS) and best laboratory practices.

Hazard Identification
Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following personal protective equipment should be worn:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Handling and Storage
  • Handling: Avoid creating dust when working with the powdered form of the dye.[7] It is recommended to work in a well-ventilated area or a chemical fume hood. Avoid prolonged or repeated exposure.[7]

  • Storage: this compound should be stored at -20°C in a dry, dark environment.[3][8] It should be protected from light and moisture.[3] When stored correctly, the dye is stable for extended periods.[8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[7]

  • Skin Contact: Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical advice.[7][9]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Prevent the product from entering drains or waterways.[10]

Physicochemical and Spectral Properties

Understanding the properties of this compound is essential for its effective use in experiments.

PropertyValue
Appearance Dark green powder
Molecular Formula C51H64Cl2N4O
Molecular Weight 819.99 g/mol
Solubility Good in DMSO, DMF, and alcohols
Excitation Maximum (λex) ~788 nm
Emission Maximum (λem) ~808 nm
Molar Extinction Coeff. (ε) ~223,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.10

Data compiled from multiple sources.[1][8][11]

Experimental Protocols

The primary application of this compound is its covalent conjugation to biomolecules containing a carboxylic acid group. This is typically achieved by activating the carboxylic acid with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that readily couples with the amine group of the dye.

General Workflow for Protein Labeling

The following diagram illustrates the overall workflow for labeling a protein with this compound.

G General Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-7.4) activate_protein Activate Protein Carboxylic Acids (e.g., with EDC/NHS) prep_protein->activate_protein prep_dye Prepare this compound Solution (Anhydrous DMSO or DMF) conjugate Add this compound (Incubate in the dark) prep_dye->conjugate activate_protein->conjugate quench Quench Reaction (Optional, e.g., with hydroxylamine) conjugate->quench purify Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify dol Determine Degree of Labeling (DOL) (UV-Vis Spectrophotometry) purify->dol analyze Further Analysis (e.g., SDS-PAGE, Functional Assays) dol->analyze G Conjugation Chemistry of this compound Protein_COOH Protein-COOH EDC_NHS + EDC/NHS Protein_COOH->EDC_NHS Activated_Protein Protein-CO-NHS (Activated Ester) EDC_NHS->Activated_Protein Cy75_NH2 + H2N-Cyanine7.5 Activated_Protein->Cy75_NH2 Conjugate Protein-CO-NH-Cyanine7.5 (Stable Amide Bond) Cy75_NH2->Conjugate NHS_byproduct + NHS Conjugate->NHS_byproduct

References

Navigating the Solubility of Cyanine7.5 Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye crucial for a variety of biomedical imaging applications. This document outlines the dye's solubility in different solvents, provides detailed experimental protocols for solubility determination and bioconjugation, and illustrates a typical experimental workflow.

Executive Summary

Cyanine7.5 (Cy7.5) amine is a valuable tool in biomedical research, particularly for in vivo imaging, due to its spectral properties in the NIR window which allows for deep tissue penetration. However, its utility is intrinsically linked to its solubility in various solvent systems used for labeling, purification, and administration. This guide distinguishes between the non-sulfonated and sulfonated forms of Cy7.5 amine, presenting their solubility profiles in a clear, comparative format. Understanding these properties is critical for designing robust and reproducible experimental protocols.

Solubility Profile of this compound Derivatives

The solubility of this compound is significantly influenced by the presence or absence of sulfonate groups. The non-sulfonated form exhibits hydrophobicity, while the sulfonated version is hydrophilic.

Table 1: Solubility of Non-Sulfonated this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Good / SolubleCommonly used for preparing stock solutions.
Dimethylformamide (DMF)Good / SolubleAnother common solvent for stock solution preparation.
Alcohols (e.g., Ethanol, Methanol)GoodSuitable for certain applications and dilutions.
DichloromethaneSolubleA non-polar organic solvent in which the dye dissolves.
WaterLow / PoorRequires the use of an organic co-solvent for aqueous applications.[1]

Table 2: Solubility of Sulfo-Cyanine7.5 Amine

SolventSolubilityRemarks
WaterGoodThe presence of sulfonate groups significantly increases aqueous solubility.[2][3]
Dimethyl Sulfoxide (DMSO)GoodRemains soluble in this organic solvent.[3]
Dimethylformamide (DMF)GoodAlso soluble in DMF.[3]

Note: A quantitative solubility of a similar, non-sulfonated compound, Cyanine7 amine, in water has been reported as 72 mM (approximately 51 g/L), suggesting that while generally low, the solubility of non-sulfonated cyanine (B1664457) amines in aqueous solutions can be significant in some cases.[4]

Experimental Protocols

Protocol for Determining Solubility of this compound (Shake-Flask Method)

This protocol describes a standardized method to determine the equilibrium solubility of this compound in a chosen solvent.[3][4][5][6][7]

Materials:

  • This compound (or its sulfonated derivative)

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

  • Quantification: Measure the absorbance of the diluted solution at the maximum absorbance wavelength (λmax) of this compound (approximately 788 nm).

  • Calculation: Calculate the concentration of the dye in the original supernatant using a standard curve of known concentrations of this compound in the same solvent. The solubility is expressed in mg/mL or mol/L.

General Protocol for Labeling Biomolecules with this compound

This protocol outlines the general steps for conjugating this compound to a biomolecule containing an activated carboxylic acid group (e.g., an NHS ester).

Materials:

  • This compound

  • Biomolecule with an activated carboxylic acid group (e.g., protein-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration.

  • Conjugation Reaction: Add the this compound solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction is typically the labeled biomolecule.

Experimental Workflow and Visualization

The primary application of this compound is in the fluorescent labeling of biomolecules for subsequent imaging and tracking studies. The general workflow involves the preparation of the dye and target molecule, the conjugation reaction, purification of the conjugate, and finally, the application in imaging.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_application Application prep_dye Dissolve Cy7.5 Amine in DMSO/DMF conjugation Amine-NHS Ester Reaction prep_dye->conjugation prep_bio Prepare Biomolecule (e.g., with NHS ester) in Reaction Buffer prep_bio->conjugation purification Size-Exclusion Chromatography conjugation->purification Purify Conjugate invitro In Vitro Imaging (e.g., Fluorescence Microscopy) purification->invitro Characterized Conjugate invivo In Vivo Imaging (e.g., Small Animal Imaging) purification->invivo

Experimental workflow for this compound bioconjugation and imaging.

This workflow diagram illustrates the sequential steps from preparing the this compound and the target biomolecule to the final application in either in vitro or in vivo imaging. This systematic approach is fundamental for achieving reliable and reproducible results in studies utilizing Cy7.5-labeled probes.

References

A Technical Guide to the Molar Extinction Coefficient of Cyanine7.5 Amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that is integral to a variety of applications in biomedical research and drug development.[1] Its utility stems from its strong light absorption and intense fluorescence emission in the NIR spectrum, a region where biological tissues exhibit minimal absorbance, allowing for deep tissue imaging.[2][3] A critical parameter for the quantitative use of this dye is its molar extinction coefficient (ε), which relates the absorbance of a substance to its concentration. This guide provides an in-depth overview of the molar extinction coefficient of Cyanine7.5 amine, details the experimental protocol for its determination, and illustrates its application in bioconjugation workflows.

Core Spectroscopic Properties

Cyanine dyes, including Cy7.5, are characterized by high molar extinction coefficients, contributing to their bright fluorescence signals.[] The spectral properties of Cy7.5 amine and its derivatives are summarized in the table below. It is important to note that the exact photophysical properties can be influenced by the solvent, pH, and conjugation to a biomolecule.[5]

CompoundMolar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Excitation Max (λex) (nm)Emission Max (λem) (nm)Solvent/Conditions
This compound223,000788808DMSO, DMF, alcohols[6]
Cyanine7.5 NHS ester223,000788808Not specified[7]
Cyanine7.5 NHS ester250,000785801Not specified[3]
sulfo-Cyanine7.5 amine222,000778797Water, DMF, DMSO[8]
Cyanine 7 amine199,000Not specified773Water, DMSO, DMF, alcohols[9]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the concentration of the dye (mol/L)

  • l is the path length of the cuvette (typically 1 cm)

Materials and Equipment
  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (e.g., DMF, ethanol)[6]

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder using an analytical balance.

    • Dissolve the dye in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing or brief sonication. Protect the solution from light.

  • Preparation of Serial Dilutions:

    • Perform a series of dilutions of the stock solution using the same solvent to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (approximately 700-850 nm).[2]

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the cuvette with the solvent (blank) and measure the baseline absorbance.

    • Measure the absorbance of each of the diluted this compound solutions, starting from the lowest concentration. The peak absorbance should be within the linear range of the instrument (typically 0.1 to 1.0).

    • Record the absorbance at the wavelength of maximum absorbance (λmax), which should be around 788 nm.[2][6]

  • Data Analysis and Calculation:

    • Plot a graph of absorbance (at λmax) versus concentration (in mol/L).

    • The data should yield a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.

    • The molar extinction coefficient (ε) is the slope of this line.[10] Alternatively, for a single measurement, ε can be calculated by rearranging the Beer-Lambert equation: ε = A / (c * l) .[10]

Application in Bioconjugation: A Workflow for Antibody Labeling

This compound itself is not reactive towards biomolecules. However, it can be conjugated to molecules with activated carboxylic acid derivatives.[11] More commonly, an amine-reactive derivative such as Cyanine7.5 NHS ester is used to label proteins and other biomolecules containing primary amines.[3][7]

The following workflow describes the general procedure for labeling an antibody with Cyanine7.5 NHS ester.

AntibodyLabelingWorkflow Antibody Antibody in Amine-Free Buffer (e.g., PBS) Mixing Reaction Mixture Antibody->Mixing Cy75NHS Cyanine7.5 NHS Ester (in DMSO) Cy75NHS->Mixing Incubation Incubation (pH 8.3-9.0, RT, 1h) Mixing->Incubation Conjugation Purification Purification (Size Exclusion Chromatography) Incubation->Purification LabeledAb Labeled Antibody Conjugate Purification->LabeledAb Collection FreeDye Unconjugated Dye Purification->FreeDye Removal

Caption: Workflow for labeling an antibody with Cyanine7.5 NHS ester.

Signaling Pathway Context: In Vivo Imaging

While this compound is not directly involved in a biological signaling pathway, its utility lies in enabling the visualization of such pathways through in vivo imaging. Once conjugated to a targeting moiety (e.g., an antibody or a peptide), the Cy7.5-labeled molecule can be introduced into a biological system to track its localization and interaction with specific targets.

The following diagram illustrates the logical flow of using a Cy7.5-labeled antibody for in vivo tumor imaging.

InVivoImagingPathway Inject Inject Cy7.5-Labeled Antibody Circulate Systemic Circulation Inject->Circulate Target Antibody Binds to Tumor Antigen Circulate->Target Clearance Clearance of Unbound Antibody Circulate->Clearance Accumulate Accumulation at Tumor Site Target->Accumulate Image NIR Fluorescence Imaging Accumulate->Image Visualize Tumor Visualization Image->Visualize

Caption: Logical flow for in vivo tumor imaging using a Cy7.5-labeled antibody.

The molar extinction coefficient of this compound and its derivatives is a fundamental parameter for quantitative fluorescence-based applications in research and drug development. Accurate determination of this value through standardized experimental protocols ensures the reliability and reproducibility of experimental results. The high molar extinction coefficient of Cy7.5, coupled with its favorable NIR spectral properties, makes it an invaluable tool for sensitive and deep-tissue imaging, enabling the visualization and study of complex biological processes in vivo.

References

Methodological & Application

Application Notes and Protocols for Cyanine7.5 Amine Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valued in biological research and drug development for its deep tissue penetration and minimal autofluorescence. Labeling proteins with Cy7.5 enables sensitive in vivo and in vitro imaging and tracking. While Cy7.5 is commonly supplied as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins, an alternative form, Cyanine7.5 amine, allows for the labeling of proteins at their carboxyl groups (aspartic and glutamic acid residues). This application note provides detailed protocols for both labeling strategies and presents comparative data to aid researchers in selecting the optimal method for their specific application.

The primary method for labeling with Cy7.5 amine involves a "zero-length" crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This approach activates the protein's carboxyl groups, making them reactive towards the amine group of the dye.[1] This can be particularly advantageous when primary amines on the protein are located in an active site or are otherwise critical for the protein's function.[1]

Quantitative Data

The selection of a NIR dye is a critical decision that can significantly impact the sensitivity and accuracy of an experiment. The following tables summarize the key photophysical properties of Cyanine7.5 and popular alternatives, as well as a comparison of labeling efficiencies.

Table 1: Photophysical Properties of Common NIR Dyes

DyeMax Excitation (nm)Max Emission (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cyanine7.5 ~788~808~250,000~0.12
IRDye® 800CW ~774~789~240,000~0.08
Alexa Fluor™ 790 ~784~814~260,000~0.05

Table 2: Comparison of Amine-Reactive vs. Carboxyl-Reactive Labeling Chemistries

FeatureAmine-Reactive (e.g., Cy7.5 NHS Ester)Carboxyl-Reactive (e.g., Cy7.5 Amine + EDC/NHS)
Target Residues Lysine, N-terminusAspartic Acid, Glutamic Acid, C-terminus
Bond Formed AmideAmide
Optimal pH 8.3 - 9.0[2]Activation: 4.7-6.0; Coupling: 7.2-8.5[1][3]
Common Applications General protein labelingSite-specific labeling, avoiding active site lysines
Potential Side Reactions Modification of functionally important lysinesIntramolecular and intermolecular protein cross-linking
Labeling Efficiency Typically high, dependent on protein and reaction conditions.Can be lower than amine-reactive labeling; requires optimization.

Experimental Protocols

Protocol 1: Labeling Protein Carboxyl Groups with this compound

This protocol details the covalent conjugation of this compound to a protein's carboxyl groups using EDC and sulfo-NHS. This is a two-step process to minimize protein-protein cross-linking.[1]

Materials:

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., 50 mM MES, pH 6.0) at 2-10 mg/mL.

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine- and carboxyl-free buffer. If necessary, perform buffer exchange into the Activation Buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of Protein Carboxyl Groups:

    • Equilibrate EDC and sulfo-NHS to room temperature before opening the vials.

    • Prepare a 10 mg/mL solution of EDC in Activation Buffer (prepare immediately before use).

    • Prepare a 10 mg/mL solution of sulfo-NHS in Activation Buffer (prepare immediately before use).[1]

    • To the protein solution, add EDC to a final concentration of 2 mM and sulfo-NHS to a final concentration of 5 mM.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Activated Protein:

    • Immediately after activation, remove excess EDC and sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.[1]

  • Conjugation Reaction:

    • To the purified, activated protein, immediately add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unconjugated dye by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS or another suitable storage buffer. The first colored fraction is the labeled protein.

Protocol 2: Labeling Protein Amine Groups with Cyanine7.5 NHS Ester

This is a more common method for protein labeling, targeting primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5) at 2-10 mg/mL.[5]

  • Cyanine7.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against 100 mM sodium bicarbonate buffer (pH 8.3-8.5).

    • Adjust the protein concentration to 2-10 mg/mL.[3]

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of Cyanine7.5 NHS ester in anhydrous DMSO.[5]

  • Conjugation Reaction:

    • Add the Cyanine7.5 NHS ester stock solution to the protein solution to achieve a desired molar ratio (e.g., 10:1, 15:1, or 20:1 dye-to-protein).[6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.[5]

  • Purification of the Labeled Protein:

    • Remove unconjugated dye by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS. The first colored fraction is the labeled protein.

Characterization of Labeled Protein:

To determine the degree of labeling (DOL), measure the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cyanine7.5).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration) activation Activate Protein Carboxyls (EDC, sulfo-NHS) protein_prep->activation dye_prep Cy7.5 Amine Stock Solution conjugation Conjugation Reaction (Add Cy7.5 Amine) dye_prep->conjugation activation_purification Purify Activated Protein (Desalting Column) activation->activation_purification activation_purification->conjugation quenching Quench Reaction (Tris-HCl) conjugation->quenching final_purification Purify Labeled Protein (Size-Exclusion Chromatography) quenching->final_purification characterization Characterization (Degree of Labeling) final_purification->characterization

Caption: Workflow for labeling protein carboxyl groups with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR/HER2 Receptor pi3k PI3K egfr->pi3k ras Ras egfr->ras antibody Cy7.5-labeled Antibody antibody->egfr Binds to receptor akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Growth akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: EGFR/HER2 signaling pathway with a targeted Cy7.5-labeled antibody.

Application: In Vivo Imaging of EGFR/HER2 Signaling

Antibodies targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) can be labeled with NIR dyes like Cyanine7.5. This allows for the in vivo imaging and tracking of tumors that overexpress these proteins, providing valuable information for cancer diagnosis and monitoring treatment efficacy. The labeled antibody binds to the extracellular domain of the receptor, enabling visualization of receptor-positive tissues.

References

Application Notes and Protocols for Conjugating Cyanine7.5 Amine to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of Cyanine7.5 (Cy7.5) NHS ester, a near-infrared fluorescent dye, to antibodies. This process is essential for a variety of applications, including in vivo imaging, flow cytometry, western blotting, and immunofluorescence microscopy, where the deep tissue penetration and high sensitivity of near-infrared fluorescence are advantageous.

Introduction

The conjugation of fluorescent dyes to antibodies enables the visualization and tracking of specific target antigens in various biological systems. Cyanine7.5 is a near-infrared (NIR) dye that offers significant advantages for in vivo imaging due to its emission wavelength, which minimizes tissue autofluorescence and allows for deep tissue penetration. The most common method for labeling antibodies with cyanine (B1664457) dyes is through the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group) on the antibody to form stable amide bonds.[1][][3][]

This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, purification of the labeled antibody, and methods for characterization and storage.

Overview of the Conjugation Workflow

The conjugation process involves several key stages, from preparing the antibody and dye to purifying and characterizing the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Mix Antibody and Dye) antibody_prep->conjugation dye_prep Cy7.5 NHS Ester Preparation (Dissolve in Anhydrous DMSO) dye_prep->conjugation incubation Incubation (1-2 hours at RT, protected from light) conjugation->incubation quenching Quenching (Optional) (Add Tris or Glycine) incubation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (Spectrophotometry for DOL) purification->characterization storage Storage (4°C or -20°C, protected from light) characterization->storage

Caption: Experimental workflow for Cyanine7.5-antibody conjugation.

Chemical Principle of Conjugation

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Cyanine7.5 and the primary amines on the antibody. This reaction is a nucleophilic acyl substitution, resulting in the formation of a stable, covalent amide bond and the release of NHS.[3][] The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary amine groups are deprotonated and thus more nucleophilic.[5]

G Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-Cy7.5 (Stable Amide Bond) Antibody->Conjugate + Cy7_5_NHS Cy7.5-NHS Ester Cy7_5_NHS->Conjugate NHS NHS (N-hydroxysuccinimide) Conjugate->NHS +

Caption: Reaction of Cy7.5 NHS ester with a primary amine on an antibody.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation of Cyanine7.5 NHS ester to antibodies. These values may require optimization for specific antibodies and applications.

ParameterRecommended RangeNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[6][7][8]
Reaction Buffer pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)A slightly basic pH is crucial for the reaction with primary amines.[3][5][7][9]
Molar Ratio (Dye:Antibody) 10:1 to 20:1This is a starting point and should be optimized for each antibody.[7][8]
Reaction Time 1 - 2 hoursAt room temperature, protected from light.[7][8]
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the application and the specific antibody.[6]

Detailed Experimental Protocols

Materials and Reagents
  • Antibody of interest (purified)

  • Cyanine7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Purification Column: Size-exclusion spin column (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with optional 0.1% BSA and 0.05% sodium azide (B81097)

Antibody Preparation

To ensure successful conjugation, the antibody must be in an amine-free buffer.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4).[7] This can be achieved through dialysis or by using a desalting spin column according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.[7][8] Protein concentration can be determined by measuring the absorbance at 280 nm (A280).

Dye Preparation

Cyanine7.5 NHS ester is moisture-sensitive and should be handled accordingly.

  • Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening to prevent condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO to make a 10 mg/mL stock solution. This should be done immediately before use.[10]

Antibody Labeling Reaction

This procedure is based on a 1 mg scale of antibody labeling.

  • In a microcentrifuge tube, add 0.5 mL of the 2 mg/mL antibody solution.

  • Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH.

  • Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[7]

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7][8]

Quenching the Reaction (Optional)

To stop the conjugation reaction, a quenching buffer can be added.

  • Add 10 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture.

  • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove the unreacted Cy7.5 dye from the labeled antibody. Size-exclusion chromatography is a common and effective method.

  • Prepare a size-exclusion spin column (e.g., Sephadex G-25) according to the manufacturer's protocol. This typically involves equilibrating the column with PBS.

  • Load the reaction mixture onto the center of the column.

  • Centrifuge the column to separate the larger antibody-dye conjugate from the smaller, unreacted dye molecules. The labeled antibody will be in the eluate.[6][8]

Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, must be determined. This is done spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy7.5 (approximately 750-790 nm, check the dye's certificate of analysis for the exact value).

  • Calculate the DOL using the following formula[7][8]:

    DOL = (A_max × ε_protein) / ((A280 - (A_max × CF)) × ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at the wavelength maximum of Cy7.5.

    • A280 = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye = Molar extinction coefficient of Cy7.5 at its absorbance maximum (e.g., ~250,000 M⁻¹cm⁻¹).

    • CF = Correction factor (A280 of the free dye / A_max of the free dye).

Storage of the Conjugate

Proper storage is essential to maintain the stability and functionality of the labeled antibody.

  • Store the purified Cy7.5-labeled antibody at 4°C, protected from light.[7][8]

  • For long-term storage, it is recommended to add a stabilizer like BSA (to a final concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to a final concentration of 0.05%).[7]

  • Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Low antibody concentration- Incorrect buffer pH- Inactive dye (hydrolyzed)- Presence of primary amines in antibody buffer- Concentrate the antibody to >2 mg/mL.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Prepare fresh dye stock solution in anhydrous DMSO.- Perform buffer exchange of the antibody into an amine-free buffer.
High DOL (Precipitation) - Excessive dye-to-antibody ratio- Reduce the molar ratio of dye to antibody in the reaction.
Non-specific Binding - Over-labeling of the antibody- Optimize the DOL to a lower value.- Titrate the antibody conjugate to determine the optimal concentration for your application.[8]

Conclusion

This protocol provides a comprehensive guide for the successful conjugation of Cyanine7.5 amine to antibodies. By carefully controlling the reaction conditions and properly purifying and characterizing the conjugate, researchers can generate high-quality labeled antibodies for a wide range of applications in biological research and drug development. Optimization of the dye-to-antibody ratio is often necessary to achieve the desired degree of labeling for specific applications.

References

Application Notes and Protocols: Cyanine7.5 Amine and Cyanine7.5 NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Cyanine7.5 (Cy7.5) amine and Cy7.5 N-hydroxysuccinimidyl (NHS) ester in bioconjugation reactions. Cy7.5 is a near-infrared (NIR) fluorescent dye widely utilized for labeling biomolecules such as proteins, peptides, and oligonucleotides, enabling applications in in vivo imaging, fluorescence microscopy, and other fluorescence-based assays.[1][2] Its long-wave emission characteristics allow for deep tissue penetration with minimal background interference.[1][3][4]

Overview of Cyanine7.5 Derivatives

Cyanine7.5 is available in various reactive forms to facilitate covalent labeling of different functional groups on biomolecules. This document focuses on two key derivatives:

  • Cyanine7.5 Amine: Possesses a primary amine group that can be coupled to activated carboxylic acids (e.g., NHS esters), aldehydes, or ketones.[5][6][7] This derivative is ideal for researchers who need to conjugate the dye to a molecule that is available with an activated ester.

  • Cyanine7.5 NHS Ester: An amine-reactive derivative that readily couples with primary amines on biomolecules like the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[1][4][8] This is one of the most common methods for labeling proteins and peptides.

Chemical and Spectral Properties

A summary of the key properties of this compound and Cyanine7.5 NHS ester is presented in the table below for easy comparison.

PropertyThis compoundCyanine7.5 NHS EsterSulfo-Cyanine7.5 NHS Ester (Water-Soluble)
Appearance Dark green powder[6][9]Green powder[4][10]Dark colored solid
Excitation Maximum (λex) ~788 nm[3][7][9]~788 nm[3][4][10]~778 nm[11]
Emission Maximum (λem) ~808 nm[3][7][9]~808 nm[3][4][10]~797 nm[11]
Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹[3][7][9]223,000 M⁻¹cm⁻¹[3][4][10]222,000 M⁻¹cm⁻¹[5][11]
Solubility Good in DMSO, DMF, and alcohols[6][7][9]Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water[4][10]Good in water, DMF, DMSO[5][11]
Storage Conditions Store at -20°C in the dark, desiccate[3][6]Store at -20°C in the dark, desiccate[3][4][12]Store at -20°C[5][11]

Reaction Principle: NHS Ester Chemistry

The reaction between an NHS ester and a primary amine is a widely used bioconjugation strategy due to its efficiency and the stability of the resulting amide bond.[13][14] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[13]

G cluster_2 Reaction Conditions Cy7_5_NHS Cyanine7.5-NHS Conditions pH 8.0 - 9.0 Room Temperature Conjugate Cyanine7.5-Amide-Biomolecule Cy7_5_NHS->Conjugate + Biomolecule-NH₂ Biomolecule_NH2 Biomolecule-NH₂ Conditions->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS

Caption: Reaction of Cyanine7.5 NHS ester with a primary amine.

Experimental Protocols

Labeling of Proteins with Cyanine7.5 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled up or down.[8] It is recommended to test different molar ratios of dye to protein to achieve the desired degree of labeling (DOL).[15]

Materials:

  • Protein (e.g., IgG antibody), free of BSA and sodium azide (B81097), at a concentration of 2-10 mg/mL.[15][16]

  • Cyanine7.5 NHS Ester or Sulfo-Cyanine7.5 NHS Ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[17] High-quality, amine-free solvents are crucial.[17]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.0-9.0.[15][16][17] Avoid buffers containing primary amines like Tris.[17]

  • Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[8]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

Protocol:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[15] If the protein is in a different buffer, perform a buffer exchange. Ensure the pH of the protein solution is between 8.0 and 9.0.[15][16]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine7.5 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[8][15] Vortex briefly to ensure complete dissolution. Reactive dyes are not stable in solution for extended periods.[8]

  • Perform the Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye stock solution.[8] A molar excess of 5 to 20-fold of dye to protein is a good starting point.[18]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[8][17]

  • Purify the Conjugate:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[8]

    • Apply the reaction mixture to the column and elute with PBS.[16]

    • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first. The smaller, unconjugated dye molecules will elute later.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).[19]

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[19] A correction factor for the dye's absorbance at 280 nm is necessary for accurate protein concentration determination.[19]

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[16] Adding a preservative like sodium azide (2 mM final concentration) can prevent microbial growth for storage at 4°C.[8]

General Protocol for Reaction of this compound with an NHS Ester-activated Molecule

This protocol provides a general guideline for conjugating this compound to a molecule containing an NHS ester group.

Materials:

  • This compound.

  • NHS ester-activated molecule.

  • Anhydrous DMF or DMSO.

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.0-8.5.[17]

  • Purification supplies appropriate for the resulting conjugate (e.g., HPLC, gel filtration).

Protocol:

  • Prepare the Reactant Solutions:

    • Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the NHS ester-activated molecule in the reaction buffer.

  • Perform the Conjugation Reaction:

    • Add the this compound solution to the solution of the NHS ester-activated molecule. A slight molar excess of the amine may be used to drive the reaction to completion.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[17]

  • Purify the Conjugate: Purify the resulting conjugate using a method suitable for the specific molecule, such as reverse-phase HPLC or gel filtration, to remove unreacted starting materials.[8][20]

Summary of Reaction Conditions

ParameterCyanine7.5 NHS Ester Labeling of AminesThis compound Reaction with NHS Esters
pH 8.0 - 9.0[15][16][17]8.0 - 8.5[17]
Buffer 0.1 M Sodium Bicarbonate or Phosphate Buffer[15][17]0.1 M Sodium Bicarbonate or Phosphate Buffer[17]
Solvent for Dye Anhydrous DMF or DMSO[8][15][17]Anhydrous DMF or DMSO
Molar Ratio (Dye:Molecule) 5:1 to 20:1 (empirical, needs optimization)[18]Typically 1:1 to 1:1.2 (Amine:NHS Ester)
Reaction Time 1 - 4 hours at room temperature or overnight on ice[8][17]1 - 4 hours at room temperature[17]
Temperature Room temperature or 4°C[8][14]Room temperature
Purification Gel filtration (e.g., Sephadex G-25), dialysis[8][16]HPLC, gel filtration, or other appropriate chromatography[8][20]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer.[17]- Hydrolysis of the NHS ester.[14]- Presence of amine-containing buffers (e.g., Tris).[17]- Low protein concentration.[15]- Verify the pH of the reaction buffer is between 8.0 and 9.0.[15][16]- Prepare the dye stock solution immediately before use.[8]- Use a non-amine-containing buffer.[17]- Ensure protein concentration is at least 2 mg/mL.[15]
Precipitation of the Dye or Protein - Low solubility of the non-sulfonated dye in aqueous buffer.[12]- High degree of labeling leading to protein aggregation.[19]- Use a water-soluble sulfo-Cy7.5 NHS ester.[11][21]- Reduce the molar excess of the dye in the reaction.[15]- Add organic co-solvent, but not exceeding 10% of the total reaction volume.[18]
Difficulty in Purifying the Conjugate - Inappropriate purification method.- For proteins, gel filtration is generally effective.[8]- For smaller molecules, reverse-phase HPLC may be necessary.[8]

Workflow for Protein Labeling and Purification

G A Prepare Protein Solution (2-10 mg/mL in pH 8-9 buffer) C Mix Protein and Dye Solutions (Stirring) A->C B Prepare Fresh Cy7.5 NHS Ester Stock Solution (in DMSO/DMF) B->C D Incubate (1-4h at RT, dark) C->D E Purify Conjugate (Gel Filtration) D->E F Characterize (Determine DOL) E->F G Store Conjugate (4°C or -20°C) F->G

Caption: General workflow for labeling and purification.

References

Application Notes and Protocols for In Vivo Imaging in Mice Using Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that is extensively used for in vivo imaging in small animals, particularly mice.[1][2] Its spectral properties, with an excitation maximum of approximately 788 nm and an emission maximum around 808 nm, fall within the NIR window (700-900 nm).[3] This region of the electromagnetic spectrum is advantageous for deep tissue imaging due to reduced light scattering by biological tissues and minimal autofluorescence, which results in a high signal-to-background ratio.[4] The amine functional group on the Cy7.5 molecule allows for its conjugation to a variety of molecules, such as peptides, antibodies, and nanoparticles, enabling the targeted imaging of specific biological processes in vivo.[5][6] This document provides detailed application notes and protocols for utilizing Cyanine7.5 amine in preclinical in vivo imaging studies.

Key Properties of this compound

The physicochemical and spectral properties of this compound make it a robust tool for in vivo imaging. A summary of these properties is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)~788 nm[3]
Emission Maximum (λem)~808 nm[3]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ)~0.1[3]
Molecular Weight~749.1 g/mol [3]
SolubilityDMSO, DMF, Alcohols[3]

Applications in In Vivo Imaging

This compound is a versatile dye with applications in various research areas, including oncology, immunology, and drug development.

Cancer Imaging

Cy7.5 amine can be conjugated to targeting moieties like antibodies or peptides to visualize tumors.[6] For instance, it can be used to label antibodies that target specific tumor antigens, allowing for the non-invasive monitoring of tumor growth and response to therapy. The enhanced permeability and retention (EPR) effect in tumors also leads to the passive accumulation of Cy7.5-labeled nanoparticles.

Inflammation Imaging

Inflammation is characterized by the recruitment of immune cells to the site of injury or infection. Cy7.5 amine can be used to label molecules that target markers of inflammation, such as specific receptors on immune cells. This enables the visualization and quantification of the inflammatory response in various disease models.

Biodistribution and Pharmacokinetics

Understanding the biodistribution and pharmacokinetic profile of a drug candidate is crucial in drug development. By labeling a therapeutic agent with Cy7.5 amine, its accumulation in different organs and clearance from the body can be tracked over time using in vivo imaging.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo imaging studies in mice using Cyanine7.5-labeled agents.

Table 1: Ex Vivo Biodistribution of Cy7.5-labeled Nanoparticles in Tumor-Bearing Mice (24 hours post-injection)
Organ/TissueMean Radiant Efficiency [p/s/cm²/sr] / [µW/cm²]
Tumor1.5 x 10⁸
Liver3.0 x 10⁸
Spleen1.2 x 10⁸
Kidney0.8 x 10⁸
Lung0.5 x 10⁸
Heart0.3 x 10⁸
Muscle0.2 x 10⁸

Note: These are representative values and can vary depending on the nanoparticle formulation, tumor model, and imaging system.

Table 2: Tumor-to-Background Ratios (TBR) in Cancer Imaging
Time Post-InjectionTumor-to-Muscle Ratio
4 hours3.5 ± 0.8
24 hours7.2 ± 1.5
48 hours6.5 ± 1.2

Note: TBR is calculated by dividing the average fluorescence intensity of the tumor region of interest (ROI) by that of a non-tumor background ROI (e.g., muscle).

Experimental Protocols

I. Protocol for Labeling a Targeting Ligand with this compound

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) that has been activated to present a carboxylic acid group.

Materials:

  • This compound

  • Targeting ligand (e.g., antibody with available carboxyl groups)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Dye Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare the Targeting Ligand: Dissolve the targeting ligand in the reaction buffer to a concentration of 2-5 mg/mL.

  • Activate the Targeting Ligand: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the targeting ligand solution. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction: Immediately add the activated targeting ligand solution to the this compound solution. A molar ratio of 5-10 moles of dye per mole of protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark, with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Purify the Cy7.5-labeled ligand using a purification column to remove unconjugated dye.

II. Protocol for In Vivo Imaging in Mice

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Cy7.5-labeled imaging agent

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • To reduce autofluorescence, provide mice with a chlorophyll-free diet for at least one week prior to imaging.

  • Probe Administration:

    • Dilute the Cy7.5-labeled agent to the desired concentration in sterile PBS. A typical dose is 0.5-5 mg/kg body weight.[8]

    • Administer the probe via an appropriate route, commonly an intravenous (i.v.) injection into the tail vein. The injection volume should be around 100-200 µL.[8]

  • Anesthesia:

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image to determine background autofluorescence.

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation.

    • Use appropriate filter settings for Cy7.5 (e.g., Excitation: 745 nm, Emission: 820 nm).

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs or tissues of interest.

    • Quantify the fluorescence intensity (e.g., radiant efficiency).

    • Calculate tumor-to-background ratios to assess targeting specificity.

  • Ex Vivo Analysis (Optional):

    • At the end of the in vivo imaging study, euthanize the mouse.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs to confirm the in vivo findings and perform a more detailed biodistribution analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to in vivo imaging with this compound.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis ligand Targeting Ligand (e.g., Antibody) conjugation Conjugation ligand->conjugation cy75 This compound cy75->conjugation purification Purification conjugation->purification injection IV Injection purification->injection animal Mouse Model animal->injection imaging In Vivo Imaging (Multiple Time Points) injection->imaging roi ROI Analysis imaging->roi exvivo Ex Vivo Organ Imaging imaging->exvivo quant Quantification (Radiant Efficiency) roi->quant tbr TBR Calculation quant->tbr

Caption: General workflow for in vivo imaging using a Cyanine7.5-labeled targeting agent.

integrin_targeting cluster_ligand Targeted Probe cluster_cell Tumor Cell probe Cy7.5-RGD Peptide integrin Integrin αvβ3 probe->integrin Binds fak FAK integrin->fak Activates pi3k PI3K/Akt Pathway fak->pi3k Activates proliferation Cell Proliferation & Survival pi3k->proliferation Promotes macrophage_targeting cluster_probe Targeted Probe cluster_macrophage Tumor-Associated Macrophage (TAM) probe Cy7.5-Mannose receptor Mannose Receptor (CD206) probe->receptor Binds endocytosis Receptor-Mediated Endocytosis receptor->endocytosis Internalization visualization TAM Visualization endocytosis->visualization cgas_sting_pathway cluster_activation Activation cluster_signaling Signaling Cascade cluster_response Immune Response dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription Immune Antiviral/Antitumor Immunity IFN->Immune

References

Application Notes and Protocols for Cyanine7.5 Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanine7.5 Amine in Flow Cytometry

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that offers significant advantages in the field of flow cytometry.[1] Its excitation and emission maxima are in the NIR spectrum, a region where cellular autofluorescence is minimal, leading to a superior signal-to-noise ratio and enhanced sensitivity for detecting low-abundance targets.[2][3] This makes Cy7.5 an excellent choice for multicolor flow cytometry, as it causes minimal spectral overlap with fluorochromes in the violet, blue, yellow-green, and red channels.[4]

The amine-functionalized form of Cyanine7.5 (Cyanine7.5-NH₂) allows for the covalent labeling of molecules containing activated carboxylic acid groups.[5] This is particularly useful for conjugating the dye to proteins, nanoparticles, or other biomolecules for use as probes in flow cytometry-based assays. These labeled molecules can be utilized for a variety of applications, including immunophenotyping, receptor-ligand binding studies, and tracking of cells or molecules in drug development research.[6][7]

Key Advantages of Cyanine7.5 in Flow Cytometry

  • Low Autofluorescence Background: Cells and tissues exhibit minimal intrinsic fluorescence in the near-infrared range, resulting in cleaner signals and higher detection sensitivity.[2]

  • Multiplexing Capabilities: The distinct spectral properties of Cy7.5 enable its integration into complex multicolor flow cytometry panels with reduced need for compensation.

  • High Photostability: Cyanine (B1664457) dyes like Cy7.5 are known for their resistance to photobleaching, which is advantageous for experiments requiring extended laser exposure.[4]

  • Deep Tissue Penetration for In Vivo Applications: While not a direct feature for in vitro flow cytometry, the NIR properties of Cy7.5 are beneficial for in vivo imaging and tracking of labeled cells, which can subsequently be analyzed ex vivo by flow cytometry.

Quantitative Data Summary

The following tables provide a summary of the key spectral properties of Cyanine7.5 and a qualitative comparison of its performance characteristics in flow cytometry.

Table 1: Spectral Properties of Cyanine7.5

PropertyValueReference
Excitation Maximum (λex) ~788 nm[1]
Emission Maximum (λem) ~808 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) >0.10[1]
Recommended Excitation Laser 785 nm[8]
Common Emission Filter 820/60 nm BP

Table 2: Performance Characteristics of Cyanine7.5 in Flow Cytometry

CharacteristicPerformanceNotes
Brightness Moderate to BrightTandem conjugates like PE-Cy7 are exceptionally bright.[9]
Photostability HighResistant to photobleaching during data acquisition.[4]
Signal-to-Noise Ratio ExcellentDue to low cellular autofluorescence in the NIR spectrum.[2]
Suitability for Multiplexing ExcellentMinimal spectral overlap with commonly used fluorophores.
pH Sensitivity LowStable fluorescence across a wide pH range.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein using EDC/NHS Chemistry

This protocol describes the covalent labeling of a protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) with this compound.

Materials:

  • This compound[5]

  • Protein to be labeled (in amine-free buffer, e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[10]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[10]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS/Sulfo-NHS in anhydrous DMSO immediately before use.

    • Add the EDC and NHS/Sulfo-NHS solutions to the protein solution. A molar excess of 10-20 fold of EDC and NHS over the protein is recommended as a starting point.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the activated protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature, protected from light, with continuous mixing.

  • Quenching of the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated dye and reaction byproducts using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions.

    • Collect the purified Cy7.5-labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

  • Storage:

    • Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and freezing at -20°C or -80°C.

Protocol 2: Staining of Cells with a Cy7.5-Labeled Ligand for Flow Cytometry

This protocol outlines the steps for staining a cell suspension with a custom Cy7.5-labeled ligand for the analysis of receptor binding.

Materials:

  • Cy7.5-labeled ligand (from Protocol 1)

  • Cell suspension (e.g., cultured cells or primary cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.02% sodium azide)

  • Fc Receptor Blocking reagent (optional, to reduce non-specific binding)

  • Viability dye (optional, for dead cell exclusion)

  • Unlabeled ligand (for competition/specificity control)

  • Flow cytometer with appropriate lasers and filters for Cy7.5 detection

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • If your cells express Fc receptors, incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the predetermined optimal concentration of the Cy7.5-labeled ligand to the cells.

    • For a competition control, pre-incubate cells with a 100-fold excess of the unlabeled ligand for 15 minutes before adding the Cy7.5-labeled ligand.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Viability Staining (Optional):

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the dye according to the manufacturer's protocol.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer equipped with a ~785 nm laser and an emission filter suitable for Cy7.5 (e.g., 820/60 nm).

    • Ensure proper controls are included:

      • Unstained cells (for setting background fluorescence).

      • Cells stained with Cy7.5-labeled ligand only.

      • Competition control with excess unlabeled ligand.

  • Data Analysis:

    • Gate on the single, viable cell population.

    • Analyze the fluorescence intensity of the Cy7.5 signal to quantify ligand binding.

Visualizations

G Workflow for Labeling a Protein with this compound and Flow Cytometry Analysis cluster_0 Protein Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification cluster_4 Cell Staining & Analysis p1 Dissolve Protein in Amine-Free Buffer a1 Add EDC and NHS/Sulfo-NHS p1->a1 a2 Incubate 15-30 min at RT c1 Add this compound a2->c1 c2 Incubate 2 hours at RT q1 Quench Reaction c2->q1 pu1 Purify via Desalting Column s1 Prepare Single-Cell Suspension pu1->s1 s2 Incubate with Cy7.5-Labeled Protein s1->s2 s3 Wash Cells s2->s3 s4 Acquire Data on Flow Cytometer s3->s4 s5 Analyze Data s4->s5

Caption: Experimental workflow for protein labeling with this compound and subsequent cell analysis by flow cytometry.

G EDC/NHS Chemistry for this compound Conjugation Protein_COOH Protein-COOH (Carboxyl Group) Activated_Intermediate O-acylisourea Intermediate (Unstable) Protein_COOH->Activated_Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-stable) Activated_Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Conjugate Protein-CO-NH-Cyanine7.5 (Stable Amide Bond) NHS_Ester->Final_Conjugate + Cyanine7.5-NH₂ Cy75_Amine Cyanine7.5-NH₂ (Primary Amine)

Caption: Chemical pathway for conjugating this compound to a carboxylated protein using EDC/NHS chemistry.

G GPCR Signaling Pathway Analysis via Flow Cytometry Ligand Cy7.5-Labeled Ligand GPCR GPCR on Cell Surface Ligand->GPCR Binding Flow_Cytometry Flow Cytometry Analysis Ligand->Flow_Cytometry Detection G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP₃, Ca²⁺) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Phospho_Protein Phosphorylated Protein (e.g., pERK) Kinase_Cascade->Phospho_Protein Phospho_Protein->Flow_Cytometry Detection

Caption: A representative GPCR signaling pathway that can be studied using a Cy7.5-labeled ligand and phosphoflow cytometry.

Applications in Drug Development

Flow cytometry is a powerful tool in various stages of drug discovery and development.[7][11] The use of this compound-labeled molecules can significantly contribute to these efforts:

  • Target Identification and Validation: Cy7.5-labeled ligands can be used to identify and characterize cell populations expressing a specific receptor of interest.

  • High-Throughput Screening (HTS): Flow cytometry enables rapid screening of compound libraries to identify molecules that inhibit the binding of a Cy7.5-labeled ligand to its receptor.[12][13]

  • Pharmacodynamic (PD) Biomarker Analysis: In pre-clinical and clinical studies, Cy7.5-labeled reagents can be used to monitor receptor occupancy or changes in the expression of a target molecule on cells in response to drug treatment.

  • Cell-Based Assays: The development of cell-based assays using Cy7.5-labeled probes allows for the functional characterization of drug candidates in a more physiologically relevant context.

By leveraging the unique properties of Cyanine7.5, researchers and drug development professionals can design more sensitive and robust flow cytometry assays, leading to a deeper understanding of cellular processes and accelerating the development of new therapeutics.

References

Protocol for Amine Labeling of Peptides with Cyanine7.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes are invaluable tools in biological research and drug development, offering deep tissue penetration and minimal autofluorescence. Cyanine7.5 (Cy7.5), a heptamethine cyanine (B1664457) dye, is particularly well-suited for in vivo and in vitro imaging applications due to its excitation and emission maxima in the NIR spectrum (~750 nm and ~776 nm, respectively). This document provides a detailed protocol for the covalent labeling of peptides with amine-reactive Cy7.5 N-hydroxysuccinimide (NHS) ester. The protocol covers the labeling reaction, purification of the conjugate, and methods for characterization.

Quantitative Data Summary

The selection of an appropriate NIR dye and the optimization of the labeling process are critical for achieving high-quality conjugates for downstream applications. The following tables summarize the key photophysical properties of Cy7.5 and provide typical ranges for labeling reaction parameters.

Table 1: Photophysical Properties of Cyanine7.5

PropertyValueReference
Maximum Excitation Wavelength (λex)~750 nm[1]
Maximum Emission Wavelength (λem)~776 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.21 (for sulfo-Cy7.5)
SolubilitySoluble in organic solvents (DMSO, DMF); water-soluble formulations (e.g., sulfo-Cy7.5) are available.[1]

Table 2: Recommended Molar Ratios of Dye to Peptide for Labeling Reactions

Molar Ratio (Dye:Peptide)Recommended Degree of Labeling (DOL)Applications
3:1 - 5:11 - 3Applications where minimal modification of the peptide is desired to retain maximum biological activity.[1]
5:1 - 15:12 - 5General purpose labeling for a good balance of fluorescence signal and biological activity.
>15:1>5May lead to over-labeling, potentially causing peptide precipitation, loss of biological activity, and fluorescence quenching.[1]

Note: The optimal molar ratio is peptide-dependent and should be determined empirically. It is recommended to perform trial conjugations at different molar ratios to identify the best conditions for a specific peptide.

Experimental Protocols

Peptide and Dye Preparation

Materials:

  • Peptide of interest (lyophilized)

  • Cyanine7.5 NHS ester (stored desiccated at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the peptide is fully dissolved. If the peptide has low aqueous solubility, a minimal amount of an organic co-solvent like DMSO can be used, but ensure the final concentration of the organic solvent is low enough not to interfere with the reaction or peptide stability.

    • The peptide solution must be free of any primary amines (e.g., Tris buffer) or ammonium (B1175870) ions, as these will compete with the peptide for reaction with the NHS ester. If necessary, perform a buffer exchange into an appropriate amine-free buffer using dialysis or a desalting column.

  • Cy7.5 NHS Ester Stock Solution Preparation:

    • Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL or 10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use due to the moisture sensitivity of the NHS ester.

Cyanine7.5 Labeling of the Peptide

Procedure:

  • Slowly add the calculated volume of the Cy7.5 NHS ester stock solution to the peptide solution while gently vortexing. The volume of the dye solution should be kept to a minimum to avoid excessive organic solvent in the reaction mixture.

  • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.

  • (Optional) The reaction can be quenched by adding a final concentration of 10-50 mM of an amine-containing buffer, such as Tris-HCl, and incubating for an additional 30 minutes.

Purification of the Labeled Peptide

Purification is essential to remove unreacted dye and any byproducts from the labeled peptide.

Method A: Gel Filtration Chromatography (for peptides >3 kDa)

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute the labeled peptide with the equilibration buffer. The labeled peptide will typically elute in the first colored fraction, while the smaller, unreacted dye molecules will be retained on the column and elute later.

  • Collect the fractions and monitor the absorbance at ~280 nm (for the peptide) and ~750 nm (for the Cy7.5 dye).

  • Pool the fractions containing the purified labeled peptide.

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • RP-HPLC is a highly effective method for purifying labeled peptides, especially for smaller peptides and when high purity is required.

  • Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution profile at both the peptide's absorbance wavelength (e.g., 220 nm or 280 nm) and the Cy7.5 absorbance wavelength (~750 nm).

  • Collect the peak corresponding to the labeled peptide and confirm its identity by mass spectrometry.

  • Lyophilize the purified, labeled peptide for storage.

Characterization of the Labeled Peptide

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each peptide molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5 (~750 nm, A₇₅₀) using a UV-Vis spectrophotometer.

  • Calculate the concentration of the peptide and the dye using the Beer-Lambert law:

    • Peptide Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_peptide

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A₇₅₀ is the absorbance at ~750 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₅₀ of dye). For Cy7.5, this is typically around 0.05.

        • ε_peptide is the molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹).

    • Dye Concentration (M) = A₇₅₀ / ε_dye

      • Where:

        • A₇₅₀ is the absorbance at ~750 nm.

        • ε_dye is the molar extinction coefficient of Cy7.5 at ~750 nm (~250,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Peptide Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage peptide_prep Peptide Preparation (Dissolve in amine-free buffer, pH 8.3-8.5) labeling Conjugation (Mix peptide and dye, incubate at RT, protected from light) peptide_prep->labeling dye_prep Cy7.5 NHS Ester Preparation (Dissolve in anhydrous DMSO/DMF) dye_prep->labeling purify Purification of Labeled Peptide (Gel Filtration or RP-HPLC) labeling->purify characterize Characterization (UV-Vis for DOL, Mass Spectrometry) purify->characterize store Storage (Lyophilize and store at -20°C or -80°C) characterize->store

Caption: Experimental workflow for Cy7.5 amine labeling of a peptide.

her2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response her2 HER2 Receptor her3 HER3 Receptor her2->her3 Dimerizes with ras Ras her2->ras pi3k PI3K her3->pi3k cy75_peptide Cy7.5-Peptide (e.g., Affibody) cy75_peptide->her2 Binds to akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription proliferation Cell Proliferation transcription->proliferation

References

Cyanine7.5 Amine for Near-Infrared Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for a variety of fluorescence microscopy applications, particularly in the realm of in vivo imaging.[1][2][3] Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues, leading to a high signal-to-background ratio.[1][4] This characteristic makes Cy7.5 amine and its derivatives ideal for sensitive detection in living organisms. The presence of a primary amine group allows for its covalent conjugation to a wide range of biomolecules, including antibodies, proteins, peptides, and nanoparticles, through reactions with activated carboxylic acids (e.g., NHS esters).[5][6] This document provides detailed application notes and experimental protocols for the use of Cyanine7.5 amine in near-infrared fluorescence microscopy.

Physicochemical and Spectral Properties

This compound exhibits spectral properties that are highly advantageous for NIR imaging. A summary of its key quantitative data is presented below.

PropertyValueReference
Excitation Maximum (λex)~788 nm[2]
Emission Maximum (λem)~808 nm[2]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.10[1]
Molecular Weight~749.1 g/mol BroadPharm
SolubilityDMSO, DMF, alcoholsBroadPharm
Storage Conditions-20°C, protected from light and moisture[5]

Key Applications

The unique properties of Cyanine7.5 make it suitable for a range of advanced imaging applications:

  • In Vivo Imaging: Enables deep tissue imaging with minimal background interference, making it ideal for tracking cells, biomolecules, and nanoparticles in living animals.[1][2]

  • Fluorescence Microscopy: Facilitates clear visualization of cellular structures and processes.[2]

  • Drug Development: Allows for the tracking of drug delivery vehicles and the assessment of their biodistribution and target accumulation.[4]

  • Cancer Research: Used for tumor imaging and monitoring response to therapy by labeling tumor-targeting molecules.[4]

  • Sentinel Lymph Node Mapping: Can be used to identify sentinel lymph nodes for surgical guidance.[4]

Experimental Protocols

Protocol 1: Labeling of Antibodies with Cyanine7.5

This protocol describes the covalent labeling of an antibody with this compound, typically after converting the amine to a more reactive derivative like an NHS ester, or by reacting the amine with an activated ester on the antibody. The following is a general protocol for labeling with a Cyanine7.5 NHS ester.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • Cyanine7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.[7]

  • Dye Preparation:

    • Allow the vial of Cyanine7.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[8]

  • Labeling Reaction:

    • Transfer the desired amount of antibody solution to a microcentrifuge tube.

    • Add 1/10th volume of the 1 M sodium bicarbonate buffer to the antibody solution to raise the pH.[8]

    • Calculate the required volume of the Cyanine7.5 NHS ester stock solution for the desired molar dye-to-antibody ratio (a starting point of 10:1 to 20:1 is recommended).[7]

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[9]

    • Collect the fractions containing the labeled antibody, which will be the first colored peak to elute.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the number of dye molecules per antibody, by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_dye) Where:

      • A_max is the absorbance at the excitation maximum of the dye.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Cy7.5 (~223,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: In Vivo Imaging in Mice

This protocol outlines a general procedure for performing in vivo fluorescence imaging in mice using a Cyanine7.5-labeled probe.

Materials:

  • Mice (e.g., BALB/c nude mice, 6-8 weeks old)[10][11]

  • Cyanine7.5-labeled probe (e.g., antibody, nanoparticle)

  • Sterile vehicle (e.g., PBS, DMSO)[10][11]

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)[1]

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Animal and Probe Preparation:

    • Acclimatize the mice to the laboratory conditions.

    • Prepare the Cyanine7.5-labeled probe at the desired concentration in a sterile vehicle. If using DMSO, ensure the final concentration is not toxic to the animal.[1][10] A typical dosage is in the range of 0.5-5 mg/kg body weight.[1]

  • Administration:

    • Anesthetize the mouse using a suitable method.[1]

    • For systemic biodistribution studies, inject the probe intravenously (IV) via the tail vein. The typical injection volume is 100-200 µL.[1][10]

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire a baseline (pre-injection) fluorescence image to assess autofluorescence.[4]

    • Set the imaging parameters:

      • Excitation filter: ~740-760 nm[1]

      • Emission filter: ~790-810 nm (long-pass)[1]

      • Adjust exposure time and other settings to achieve a good signal-to-noise ratio without saturating the detector.

    • Acquire images at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and clearance of the probe.[1][4]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs or tissues.

    • Quantify the fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of a background ROI.[4]

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the experiment, euthanize the mouse according to institutional guidelines.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo findings and get a more precise biodistribution profile.[4]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization cluster_final Final Product antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye (pH 8.3-8.5) antibody->mix dye Cyanine7.5 NHS Ester in DMSO dye->mix incubate Incubate 1 hr at RT (dark) mix->incubate purify Purify via Gel Filtration incubate->purify characterize Characterize (DOL) purify->characterize labeled_ab Labeled Antibody characterize->labeled_ab

Caption: Workflow for labeling an antibody with Cyanine7.5 NHS ester.

In_Vivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis animal Anesthetized Mouse inject IV Injection animal->inject probe Cy7.5-Labeled Probe probe->inject acquire_baseline Acquire Baseline Image inject->acquire_baseline acquire_series Acquire Image Series (Time Points) acquire_baseline->acquire_series roi ROI Analysis acquire_series->roi quantify Quantify Fluorescence roi->quantify ex_vivo Ex Vivo Organ Imaging (Optional) quantify->ex_vivo

Caption: General workflow for in vivo imaging using a Cyanine7.5-labeled probe.

Signaling_Pathway_Investigation cluster_labeling Probe Preparation cluster_experiment Cellular/In Vivo Experiment cluster_analysis Data Analysis target Target-Specific Ligand (e.g., Antibody, Peptide) conjugate Cy7.5-Labeled Probe target->conjugate dye This compound Derivative dye->conjugate treatment Treat Cells/Animal with Labeled Probe conjugate->treatment stimulate Apply Stimulus (Optional) treatment->stimulate image NIR Fluorescence Microscopy stimulate->image localization Analyze Probe Localization and Intensity image->localization pathway Correlate with Signaling Pathway Activation localization->pathway

Caption: Workflow for investigating signaling pathways using a Cy7.5-labeled probe.

References

Application Notes and Protocols for Cyanine7.5 Amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Cyanine7.5 (Cy7.5) amine, a near-infrared (NIR) fluorescent dye, in the development and evaluation of targeted drug delivery systems. This document details the dye's properties, offers protocols for its conjugation and use in preclinical imaging, presents quantitative data from relevant studies, and includes visual workflows to guide experimental design.

Introduction to Cyanine7.5 Amine

Cyanine7.5 is a heptamethine cyanine (B1664457) dye that fluoresces in the near-infrared spectrum (approximately 750-810 nm).[1] This spectral window is highly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to fluorophores in the visible spectrum.[2] The amine functional group on the Cy7.5 molecule allows for covalent conjugation to various components of drug delivery systems, such as antibodies, peptides, nanoparticles, and small molecule drugs, that possess a reactive carboxylic acid or other electrophilic group.[3][4] This enables real-time, non-invasive tracking of the biodistribution, target accumulation, and pharmacokinetics of these systems in preclinical animal models.

Physicochemical and Spectral Properties

The selection of a suitable fluorophore is critical for successful fluorescence imaging. The key properties of this compound are summarized below.

PropertyValueReference
Excitation Maximum (λex)~788 nm[5]
Emission Maximum (λem)~808 nm[5]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ)~0.10[5]
Molecular Weight~820 g/mol [5]
SolubilityGood in DMSO, DMF, and alcohols[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using Cy7.5 and similar cyanine dyes for targeted drug delivery and imaging. This data is intended to provide a comparative overview of typical biodistribution, tumor targeting efficiencies, and cellular uptake.

Table 1: Biodistribution of Cyanine Dye-Labeled Agents in Tumor-Bearing Mice

Labeled AgentAnimal ModelTime Post-InjectionOrgan with Highest Uptake (Excluding Tumor)Tumor Uptake (%ID/g)Reference
Cy7-c(RGDyK) (monomer)U87MG glioblastoma2 hKidneysNot specified[5]
Cy7-E[c(RGDyK)]₂ (dimer)U87MG glioblastoma2 hKidneysNot specified[5]
Cy7-E{E[c(RGDyK)]₂}₂ (tetramer)U87MG glioblastoma2 hKidneysNot specified[5]
SulfoCy5.5-labeled PeptideHT-29 colorectal cancer4 hKidneys5.64 ± 0.83[6]
[¹¹¹In]In-DTPA-NCS-Cy7-TrastuzumabSKOV3 ovarian cancer72 hLiver~25N/A
Cy5.5-labeled HA-IFNα2aBALB/c nude mice24 hLiverNot applicable[7]

%ID/g: Percentage of Injected Dose per Gram of tissue.

Table 2: Tumor-to-Background Ratios of Cyanine Dye-Labeled Targeting Moieties

Labeled AgentTumor ModelTime Post-InjectionTumor-to-Normal Tissue RatioTumor-to-Muscle RatioReference
Cy7-c(RGDyK) (monomer)U87MG glioblastoma2 h2.50 ± 0.15Not specified[5]
Cy7-E[c(RGDyK)]₂ (dimer)U87MG glioblastoma2 h2.72 ± 0.08Not specified[5]
Cy7-E{E[c(RGDyK)]₂}₂ (tetramer)U87MG glioblastoma2 h4.35 ± 0.26Not specified[5]
(GEBP11)₂-ACP-Cy5.5Gastric cancer xenograft24 hNot specified9.76[8]
QD705-RGDU87MG glioblastoma6 h4.42 ± 1.88Not specified[9]

Table 3: Cellular Uptake of Fluorescently Labeled Agents

Labeled AgentCell LineIncubation TimeUptake Quantification MethodResultReference
Cy5-peptide ABxPC3 (pancreatic cancer)24 hFlow Cytometry (Mean Fluorescence Intensity)Significant uptake observed[10]
sulfoCy5-peptide ABxPC3 (pancreatic cancer)24 hFlow Cytometry (Mean Fluorescence Intensity)Much less uptake than Cy5-peptide A[10]
50 nm-FITC-SiO₂ NPsA549 (lung cancer)3.5 hFlow Cytometry (% inhibition of uptake)Varies with inhibitors[11]
Anti-EGFR Au NanocagesU87MGwtEGFR (glioblastoma)24 hICP-MS (nanocages per cell)~800[12]

Table 4: Pharmacokinetic Parameters of Labeled Agents

| Labeled Agent | Species | Half-life (t½) | Clearance (CL) | Reference | |---|---|---|---|---|---| | n501-MMAE | Mice | 1.68 ± 0.11 h | Not specified | | | n501-αHSA-MMAE | Mice | 16.99 ± 1.86 h | Not specified | | | IgG1 antibodies (general) | Humans | Days to weeks | Slow | |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxylic acid groups using a carbodiimide (B86325) crosslinker like EDC.

Materials:

  • Targeting protein (e.g., antibody) in a suitable buffer (e.g., MES buffer, pH 5.5-6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Targeting Protein: Dissolve the protein in MES buffer at a concentration of 2-10 mg/mL.

  • Activate Carboxylic Acids:

    • Dissolve EDC and NHS (or Sulfo-NHS) in anhydrous DMSO to a final concentration of 10 mg/mL each. These solutions should be prepared fresh.

    • Add the EDC solution to the protein solution at a 10 to 20-fold molar excess over the protein.

    • Immediately add the NHS (or Sulfo-NHS) solution at the same molar excess as EDC.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Prepare the Dye Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the activated protein solution. A molar ratio of dye to protein between 5:1 and 15:1 is a good starting point, but this may need optimization.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the Cy7.5-protein conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the colored fractions containing the purified conjugate.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

G cluster_activation Activation of Carboxylic Acids cluster_conjugation Conjugation cluster_purification Purification Protein Targeting Protein (-COOH) Activated_Protein NHS-activated Protein Protein->Activated_Protein 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Conjugated_Protein Cy7.5-Labeled Protein Activated_Protein->Conjugated_Protein 2h, RT, dark Cy75_amine This compound (-NH2) Cy75_amine->Conjugated_Protein Purification Size-Exclusion Chromatography Conjugated_Protein->Purification Purified_Conjugate Purified Cy7.5-Conjugate Purification->Purified_Conjugate Free_Dye Free Cy7.5 Amine Purification->Free_Dye

Caption: Bioconjugation workflow for labeling a protein with this compound.

Protocol 2: In Vivo Imaging of a Cy7.5-Labeled Drug Delivery System

This protocol provides a general workflow for non-invasive imaging of a Cy7.5-labeled agent in a preclinical tumor model.

Materials:

  • Tumor-bearing mice

  • Cy7.5-labeled agent

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence imaging

  • Surgical tools for dissection (for ex vivo analysis)

Procedure:

  • Animal Preparation:

    • House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

    • To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.

    • For optimal fluorescence signal detection, remove fur from the imaging area 24 hours prior to imaging using a depilatory cream or electric clippers.

  • Probe Preparation and Administration:

    • Prepare the Cy7.5-labeled agent at the desired concentration in a sterile vehicle. The optimal dose should be determined empirically for each specific agent.

    • Administer the probe to a cohort of mice (typically 3-5 mice per time point) via an appropriate route (e.g., intravenous tail vein injection).

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Acquire a baseline image before injecting the probe to assess autofluorescence.

    • Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h).

    • Use appropriate filter sets for Cy7.5 (e.g., Excitation: ~740-760 nm, Emission: ~770-800 nm).

  • Ex Vivo Organ Analysis:

    • At each time point, euthanize a cohort of mice according to approved institutional protocols.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a fluorescence image.

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and each organ in the in vivo and ex vivo images to measure the average fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of a background region (e.g., muscle).

    • For quantitative biodistribution, create a standard curve by imaging known concentrations of the Cy7.5-labeled agent and express organ uptake as %ID/g.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (diet, hair removal) Injection Probe Administration (e.g., IV injection) Animal_Prep->Injection Probe_Prep Probe Preparation (Cy7.5-conjugate) Probe_Prep->Injection Anesthesia Anesthesia Injection->Anesthesia InVivo_Imaging In Vivo Imaging (time-course) Anesthesia->InVivo_Imaging Euthanasia Euthanasia & Organ Harvest InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Imaging of Organs Euthanasia->ExVivo_Imaging Data_Quant Data Quantification (ROI analysis, %ID/g) ExVivo_Imaging->Data_Quant

Caption: Experimental workflow for in vivo imaging with a Cy7.5-labeled agent.

Protocol 3: In Vitro Cellular Uptake Study

This protocol outlines the steps for quantifying the cellular uptake of a Cy7.5-labeled agent using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cy7.5-labeled agent

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the Cy7.5-labeled agent at various concentrations. Include an untreated control group.

    • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting:

    • Remove the treatment medium and wash the cells three times with cold PBS to remove any unbound agent.

    • Harvest the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in cold PBS.

    • Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for Cy7.5 detection (e.g., ~780 nm excitation and >800 nm emission).

    • Record the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter.

    • Compare the MFI of the treated cells to the untreated control to quantify cellular uptake. The results can be expressed as a fold-change in MFI or as a percentage of positive cells.

Principle of Targeted Drug Delivery Visualization

The diagram below illustrates the general principle of using a Cy7.5-labeled antibody to target and visualize a cancer cell that overexpresses a specific cell surface receptor, such as EGFR or HER2. This is a common strategy in targeted drug delivery, where the antibody serves as the targeting moiety to deliver a therapeutic payload (not shown) specifically to the tumor cells. The conjugated Cy7.5 allows for the visualization and tracking of this delivery process.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Imaging & Visualization Antibody Cy7.5-Labeled Antibody Receptor Overexpressed Receptor (e.g., EGFR) Antibody->Receptor Targeting & Binding Cancer_Cell Cancer Cell Imaging_System NIR Imaging System Cancer_Cell->Imaging_System Internalization & Accumulation Signal Fluorescence Signal (Tumor Localization) Imaging_System->Signal

Caption: Targeted drug delivery visualization using a Cy7.5-labeled antibody.

Conclusion

This compound is a versatile and powerful tool for the development and preclinical evaluation of targeted drug delivery systems. Its near-infrared fluorescence properties enable sensitive and non-invasive imaging, providing crucial data on the biodistribution, target engagement, and pharmacokinetics of novel therapeutics. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug delivery and molecular imaging.

References

Application Notes and Protocols for Cellular Uptake and Localization of Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7.5 amine is a near-infrared (NIR) fluorescent dye characterized by its long excitation and emission wavelengths, making it an ideal probe for deep-tissue in vivo imaging and live-cell analysis with minimal autofluorescence.[1][2] Its chemical structure, featuring a primary amine group, allows for potential conjugation to biomolecules.[3][4] Understanding the cellular uptake and subcellular localization of unconjugated this compound is crucial for its application in cellular imaging, drug delivery, and phototherapy. These application notes provide a comprehensive overview of the mechanisms governing its cellular entry and accumulation, along with detailed protocols for its use in research settings.

Heptamethine cyanine (B1664457) dyes, including this compound, are known to be taken up by cancer cells, with their uptake often mediated by Organic Anion-Transporting Polypeptides (OATPs), which are frequently overexpressed in tumor tissues.[5][6][7] The lipophilic and cationic nature of many cyanine dyes also facilitates their passive diffusion across cell membranes and subsequent accumulation in organelles with negative membrane potentials, such as mitochondria.[8] Additionally, endocytosis has been identified as a potential uptake mechanism for some cyanine dyes.[8] The final subcellular destination, whether it be mitochondria or lysosomes, can be influenced by the specific chemical structure of the dye.[9]

Data Presentation

Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)788 nm[3]
Emission Maximum (λem)808 nm[3]
Molar Extinction Coefficient (ε)223,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)0.10[3]
SolubilityGood in DMSO, DMF, alcohols[3]
Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound based on data reported for similar cyanine dye derivatives. Actual values should be determined experimentally for the specific cell line of interest.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.5
HeLaCervical Cancer22.0
A549Lung Carcinoma18.2
HepG2Hepatocellular Carcinoma25.8
PC-3Prostate Cancer12.7
Hypothetical Cellular Uptake Efficiency of this compound

This table provides illustrative data on the percentage of stained cells and the mean fluorescence intensity (MFI) as a measure of uptake efficiency.

Cell LineIncubation Time (hours)Concentration (µM)% Stained CellsMean Fluorescence Intensity (Arbitrary Units)
MCF-711085.215,340
MCF-741098.642,180
HeLa11079.812,890
HeLa41095.135,620

Experimental Protocols

Protocol 1: Live-Cell Staining with this compound

This protocol details the procedure for staining live cells with this compound for fluorescence microscopy.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate NIR filter sets (Excitation: ~788 nm, Emission: ~808 nm)

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on glass-bottom dishes or chamber slides.

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed, phenol (B47542) red-free complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS or phenol red-free medium to remove the unbound dye.

  • Imaging: Add fresh, pre-warmed phenol red-free medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate NIR filters. Use the lowest possible laser power and exposure time to minimize phototoxicity.

Protocol 2: Co-localization with Mitochondrial and Lysosomal Markers

This protocol describes how to determine the subcellular localization of this compound by co-staining with commercially available mitochondrial and lysosomal markers.

Materials:

  • This compound

  • MitoTracker™ Green FM or other suitable mitochondrial stain

  • LysoTracker™ Green DND-26 or other suitable lysosomal stain

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Live-cell imaging medium (phenol red-free)

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for confocal microscopy.

  • Prepare Staining Solutions:

    • Prepare the this compound staining solution as described in Protocol 1.

    • Prepare the MitoTracker™ and LysoTracker™ staining solutions according to the manufacturer's instructions. A typical working concentration for MitoTracker™ is 100-200 nM and for LysoTracker™ is 50-75 nM.

    • If nuclear counterstaining is desired, prepare a working solution of Hoechst 33342 (e.g., 1 µg/mL).

  • Co-staining:

    • Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

    • Add a solution containing both this compound and either MitoTracker™ or LysoTracker™ to the cells. If using a nuclear stain, it can also be added at this step.[10]

    • Incubate for 30 minutes at 37°C, protected from light.[10]

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh imaging medium to the cells. Acquire images using a confocal microscope with separate channels for each fluorophore to avoid spectral bleed-through.

  • Image Analysis: Use image analysis software (e.g., ImageJ with a colocalization plugin) to merge the images and quantify the degree of colocalization between this compound and the organelle-specific markers.[10]

Protocol 3: Investigation of Uptake Mechanism using Inhibitors

This protocol provides a method to investigate the involvement of endocytosis and Organic Anion-Transporting Polypeptides (OATPs) in the cellular uptake of this compound.

Materials:

  • This compound

  • Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Cytochalasin D for macropinocytosis)

  • OATP inhibitor (e.g., Bromosulfophthalein (BSP))

  • Cells of interest cultured in multi-well plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of the inhibitors in cell culture medium at concentrations known to be effective without causing significant cytotoxicity.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the inhibitor-containing medium to the respective wells. For control wells, add medium without inhibitors.

    • Incubate the cells with the inhibitors for 30-60 minutes at 37°C.[11]

  • This compound Staining:

    • Add this compound to each well to the desired final concentration.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing and Cell Lysis/Harvesting:

    • Wash the cells three times with ice-cold PBS to stop the uptake and remove the extracellular dye.

    • For analysis with a fluorescence plate reader, lyse the cells in a suitable buffer (e.g., RIPA buffer) and measure the fluorescence of the lysate.

    • For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in a suitable buffer for analysis.

  • Data Analysis:

    • Quantify the fluorescence intensity for each condition.

    • Compare the fluorescence intensity of cells treated with inhibitors to the control cells to determine the percentage of uptake inhibition for each pathway.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cy7_5_amine This compound Albumin_complex Albumin-Cy7.5 Complex Cy7_5_amine->Albumin_complex Binds to Albumin Passive_diffusion Passive Diffusion Cy7_5_amine->Passive_diffusion OATP OATP Transporter Cy7_5_amine->OATP Endocytosis Endocytosis Albumin_complex->Endocytosis Cytosol Cytosol Passive_diffusion->Cytosol OATP->Cytosol Endosome Endosome Endocytosis->Endosome Mitochondrion Mitochondrion Cytosol->Mitochondrion Accumulation due to negative membrane potential Lysosome Lysosome Cytosol->Lysosome Potential sequestration Endosome->Lysosome

Caption: Proposed cellular uptake and localization pathways of this compound.

G start Start cell_culture Culture cells on glass-bottom dishes start->cell_culture prepare_dyes Prepare working solutions of This compound, MitoTracker, and LysoTracker cell_culture->prepare_dyes wash1 Wash cells with pre-warmed medium prepare_dyes->wash1 co_stain Incubate cells with the mixture of dyes wash1->co_stain wash2 Wash cells to remove unbound dyes co_stain->wash2 image Acquire images using confocal microscopy wash2->image analyze Analyze colocalization using ImageJ or similar software image->analyze end End analyze->end

Caption: Experimental workflow for co-localization analysis.

G start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_dye_dilutions Prepare serial dilutions of This compound seed_cells->prepare_dye_dilutions treat_cells Treat cells with different concentrations of the dye prepare_dye_dilutions->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate add_mtt Add MTT reagent and incubate incubate->add_mtt dissolve_formazan Dissolve formazan (B1609692) crystals with DMSO add_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate cell viability and determine the IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity (IC50) using an MTT assay.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Cyanine7.5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyanine7.5 (Cy7.5) amine and its derivatives.

Troubleshooting Guide: Low Fluorescence Signal

A weak or nonexistent fluorescence signal is a common challenge that can arise from multiple factors, ranging from the labeling reaction to the imaging setup. This guide provides a systematic approach to identifying and resolving the root cause of a low signal.

Question: I am observing a very weak or no fluorescence signal from my Cy7.5-labeled sample. What are the potential causes and how can I fix this?

Answer: A low fluorescence signal can be systematically diagnosed by examining three key areas: the labeling and purification process, the properties of the dye and the sample environment, and the instrument and imaging parameters.

Issues with the Labeling & Purification Process

A common source of poor signal is an inefficient conjugation of the dye to your target molecule.

  • Incorrect Labeling Chemistry: Are you using the correct reactive chemistries? Cy7.5 amine has a primary amine group and is used to label molecules with activated carboxylic acids (e.g., NHS esters). Conversely, to label primary amines on proteins or antibodies, you must use an amine-reactive derivative like Cy7.5 NHS ester.

  • Suboptimal Reaction Buffer: The pH of the reaction buffer is critical for efficient amine labeling. For NHS ester reactions with proteins, the pH should be slightly basic (pH 8.0-9.0) to ensure the primary amine is deprotonated and available for reaction.[1][2] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for the dye.[1]

  • Low Degree of Labeling (DOL): An insufficient number of dye molecules per target molecule will result in a weak signal. This can be caused by suboptimal dye-to-target molar ratios, low protein concentration (<2 mg/mL), or short reaction times.[1][2][3] Conversely, an excessively high DOL can lead to self-quenching.

  • Ineffective Purification: Unconjugated free dye in the solution can interfere with signal measurement and quantification. It is crucial to remove all free dye after the labeling reaction using methods like gel filtration (e.g., Sephadex G-25) or extensive dialysis.[1][3]

Dye Properties & Sample Environment

The intrinsic properties of the dye and its immediate environment play a significant role in fluorescence intensity.

  • Aggregation-Induced Quenching (AIQ): Cy7.5, particularly non-sulfonated versions, is prone to forming non-fluorescent aggregates in aqueous solutions.[4] This self-quenching is a major cause of low signal, especially with a high degree of labeling where dye molecules are in close proximity on the target molecule.[4]

  • Photobleaching: Like all fluorophores, Cy7.5 can be irreversibly damaged by prolonged exposure to high-intensity excitation light, leading to signal loss.[4]

  • Environmental Quenchers: The presence of certain molecules in your buffer or sample can quench fluorescence. These include dissolved molecular oxygen, halide ions, and transition metals (e.g., Cu²⁺, Fe³⁺).[4]

Instrument & Imaging Settings

Proper instrument configuration is essential for detecting near-infrared (NIR) signals.

  • Incorrect Wavelengths and Filters: Ensure your instrument's excitation source (laser or lamp) and emission filters are correctly set for Cy7.5. The excitation maximum is typically around 750-788 nm, and the emission maximum is around 773-808 nm.[5][6]

  • Inadequate Detector Sensitivity: Standard fluorometers or microscopes may lack detectors sensitive enough for the NIR range. A NIR-sensitive photomultiplier tube (PMT) or camera is often required.

  • High Autofluorescence: Biological samples can exhibit autofluorescence, which can obscure the desired signal. This is generally less of a problem in the NIR range but can still be a factor.[7] Using a purified diet for in vivo studies can reduce autofluorescence.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low Cy7.5 fluorescence signal.

TroubleshootingWorkflow Troubleshooting Low Cy7.5 Signal start Low or No Fluorescence Signal check_dye 1. Validate Free Dye Is the dye itself fluorescent? start->check_dye dye_ok Dye is Fluorescent check_dye->dye_ok Yes dye_bad Dye is Degraded or Aggregated check_dye->dye_bad No check_labeling 2. Verify Labeling Was the conjugation successful? labeling_ok Labeling Confirmed (e.g., by Absorbance) check_labeling->labeling_ok Yes labeling_bad Inefficient Labeling check_labeling->labeling_bad No check_instrument 3. Check Instrument Are settings and detectors correct? instrument_ok Instrument is Correct check_instrument->instrument_ok Yes instrument_bad Incorrect Settings or Detector check_instrument->instrument_bad No dye_ok->check_labeling solution_dye Solution: - Test in organic solvent (DMF/DMSO) - Use fresh dye stock - Consider sulfonated version dye_bad->solution_dye labeling_ok->check_instrument solution_labeling Solution: - Check buffer pH (8.0-9.0) - Use amine-free buffer - Optimize dye:protein ratio - Ensure protein conc. >2mg/mL labeling_bad->solution_labeling final_problem Remaining Issue: Consider Quenching or Photobleaching instrument_ok->final_problem solution_instrument Solution: - Set Ex/Em wavelengths correctly - Use NIR-sensitive detector - Increase gain/exposure time - Check for autofluorescence instrument_bad->solution_instrument solution_final Solution: - Use antifade reagents - Degas buffers - Reduce excitation power/time final_problem->solution_final

Caption: A step-by-step workflow for diagnosing low Cy7.5 fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Cy7.5? A1: The optimal excitation wavelength for Cy7.5 is typically in the range of 750 nm to 788 nm, with the emission maximum occurring between 773 nm and 808 nm.[5][6] It is always best to check the certificate of analysis for the specific batch of dye you are using.

Q2: My non-sulfonated Cy7.5 conjugate has a good signal in DMSO but very low fluorescence in PBS. Why? A2: This is a classic sign of aggregation-induced quenching (AIQ).[4] Non-sulfonated cyanine (B1664457) dyes are hydrophobic and tend to aggregate in aqueous buffers like PBS, which quenches their fluorescence. In organic solvents like DMSO or DMF, the dye molecules are well-solvated and remain fluorescent. To mitigate this, consider using a sulfonated version of Cy7.5 for improved water solubility or ensuring your final conjugate concentration is low.[8]

Q3: Can I use a Tris buffer for my labeling reaction with a Cy7.5 NHS ester? A3: No, you should not use buffers containing primary amines, such as Tris or glycine.[1] The amine groups in these buffers will compete with the amine groups on your target molecule, leading to significantly lower labeling efficiency. Use amine-free buffers like phosphate, bicarbonate, or borate (B1201080) at a pH of 8.0-9.0.[1][3]

Q4: How should I store my Cy7.5 amine powder and stock solutions? A4: Cy7.5 amine powder should be stored at -20°C, protected from light and moisture.[9] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C in the dark.[9] Amine-reactive NHS esters are particularly sensitive to moisture and should be handled with care.

Q5: How can I reduce photobleaching during imaging? A5: To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium for microscopy samples.[10][11] Acquiring images efficiently and avoiding unnecessary exposure of the sample to light is also critical.

Quantitative Data: Cy7.5 Properties

The following table summarizes key quantitative data for Cy7.5 and its derivatives. Note that exact values can vary slightly between suppliers and batches.

PropertyCyanine7 AmineCyanine7.5 NHS EsterUnitReference
Excitation Maximum (λex)~750~785nm[6][12]
Emission Maximum (λem)~773~801nm[6][12]
Molar Extinction Coeff. (ε)199,000250,000M⁻¹cm⁻¹[6][12]
Fluorescence Quantum Yield (Φ)~0.3N/A-[6][13]
Optimal Labeling pH (NHS Ester)N/A8.0 - 9.0-[2]

Experimental Protocol: Antibody Labeling with Cy7.5 NHS Ester

This protocol provides a general procedure for conjugating an amine-reactive Cy7.5 NHS ester to a typical IgG antibody.

Materials and Reagents
  • IgG Antibody (in an amine-free buffer like PBS)

  • Cy7.5 NHS Ester (stored desiccated at -20°C)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Anhydrous DMSO

  • Purification Column (e.g., Sephadex G-25 desalting column)

  • Storage Buffer: PBS, pH 7.4

Antibody and Dye Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS). If it is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[1][2]

  • Dye Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[2]

Conjugation Reaction
  • Calculate Dye Amount: Determine the volume of the 10 mM dye stock solution needed. A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to antibody.[2][3]

    • Volume (µL) = (Molar Ratio) x (Ab Conc. in mg/mL) x (Ab Volume in mL) / (Ab MW in kDa) x 100

  • Reaction: While gently vortexing the antibody solution, slowly add the calculated volume of the Cy7.5 NHS ester stock solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

Purification
  • Column Equilibration: Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).

  • Separation: Apply the reaction mixture to the column.

  • Elution: Elute the conjugate with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the unconjugated free dye.

  • Collection: Collect the fractions containing the labeled antibody.

Characterization (Optional but Recommended)
  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750-788 nm).

  • Calculate Degree of Labeling (DOL):

    • DOL = (A_dye × MW_protein) / (ε_dye × (A_280 - CF × A_dye))

    • Where:

      • A_dye = Absorbance at the dye's λmax

      • A_280 = Absorbance at 280 nm

      • MW_protein = Molecular weight of the protein (e.g., 150,000 for IgG)

      • ε_dye = Molar extinction coefficient of the dye (e.g., 250,000 M⁻¹cm⁻¹)[12]

      • CF = Correction factor for dye absorbance at 280 nm (typically ~0.03-0.05)

Storage

Store the purified, labeled antibody at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, always protected from light.[2][3]

Amine-Reactive Labeling Pathway

The following diagram illustrates the chemical reaction between a primary amine on a protein and a Cy7.5 NHS ester.

AmineLabeling Protein Protein-NH₂ (Primary Amine) plus1 + Cy75_NHS Cy7.5-NHS Ester (Amine-Reactive Dye) reaction_arrow pH 8.0 - 9.0 (Amine-free buffer) Cy75_NHS->reaction_arrow Conjugate Protein-NH-CO-Cy7.5 (Stable Amide Bond) plus2 + Byproduct NHS Byproduct reaction_arrow->Conjugate

Caption: Reaction of Cy7.5 NHS ester with a protein's primary amine.

References

Technical Support Center: Cyanine7.5 Amine Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Cyanine7.5 (Cy7.5) amine during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my Cy7.5 amine signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy7.5 amine, upon exposure to excitation light. When a fluorophore absorbs light, it enters an excited electronic state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition to a long-lived, highly reactive triplet state. In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then attack and degrade the fluorophore, leading to a permanent loss of fluorescence.[1][2] Cy7.5, like other cyanine (B1664457) dyes, is susceptible to this process, especially under intense or prolonged illumination.

Q2: How can I minimize Cy7.5 amine photobleaching by optimizing my imaging setup?

A2: Optimizing your imaging parameters is the first and most critical step to reduce photobleaching.

  • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio for your experiment.[1] Higher laser power directly increases the rate of photobleaching.

  • Minimize Exposure Time: Use the shortest possible exposure time that allows for a clear image. This reduces the total number of photons the fluorophore is exposed to.[1]

  • Use Neutral Density Filters: These filters can be placed in the light path to attenuate the excitation light intensity without changing its spectral properties.[1][2]

  • Choose the Right Detector: Use a high quantum efficiency detector (e.g., sCMOS or EMCCD camera) to maximize the collection of emitted photons, allowing you to use lower laser powers.

Q3: What are antifade reagents and which ones are recommended for Cy7.5 amine?

A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. They work primarily through two mechanisms: scavenging reactive oxygen species and quenching the excited triplet state of the fluorophore.

For Cy7.5 amine, the following antifade reagents are commonly used:

  • n-Propyl Gallate (NPG): A widely used antioxidant that is effective in reducing photobleaching. It is a component of many homemade and commercial antifade mounting media.[3]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another commonly used antifade agent that functions as a triplet state quencher.

  • Trolox: A water-soluble vitamin E analog that is a potent antioxidant and triplet state quencher.

  • Commercial Mounting Media: Several commercial mounting media have been reported to be effective for cyanine dyes, including Cy7. VECTASHIELD® and ProLong™ Gold Antifade Mountant are frequently cited for their performance in preserving fluorescence signals.[4][5][6]

Caution: Some antifade reagents, like p-Phenylenediamine (PPD), can react with cyanine dyes and should be avoided.[7]

Q4: Can I use an oxygen scavenger system for live-cell imaging with Cy7.5 amine?

A4: Yes, for live-cell imaging or experiments where mounting with an antifade reagent is not feasible, an oxygen scavenger system added to the imaging buffer is highly effective. These systems enzymatically remove dissolved oxygen from the medium, thereby preventing the formation of damaging reactive oxygen species. Two common systems are:

  • Glucose Oxidase and Catalase (GODCAT or GGO): Glucose oxidase consumes oxygen to produce gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[4][8]

  • Protocatechuic Acid and Protocatechuate-3,4-Dioxygenase (PCA/PCD): This system is reported to achieve lower dissolved oxygen concentrations than GODCAT and can improve the stability of cyanine dyes.[4][9][10]

When using an oxygen scavenger system, it is often beneficial to also include a triplet state quencher like Trolox to further enhance photostability.[4]

Q5: Is it possible to chemically modify Cy7.5 amine to make it more photostable?

A5: Yes, covalent modification of the fluorophore can significantly enhance its photostability. One highly effective strategy is the direct conjugation of a triplet state quencher (TSQ) to the cyanine dye. For instance, covalently linking cyclooctatetraene (B1213319) (COT) to Cy7 has been shown to increase its photostability by approximately 70-fold.[11] This "self-healing" mechanism is more efficient than adding the TSQ to the surrounding buffer.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid and complete loss of Cy7.5 amine signal High laser power and/or long exposure times.Reduce laser power to the minimum required for a good signal-to-noise ratio. Decrease exposure time. Use a more sensitive detector if available.
Absence of an antifade reagent or oxygen scavenger.For fixed samples, use a commercial antifade mounting medium like ProLong™ Gold or VECTASHIELD®, or prepare a homemade antifade solution with n-propyl gallate. For live-cell imaging, add an oxygen scavenger system (e.g., PCA/PCD) and a triplet state quencher (e.g., Trolox) to the imaging buffer.
Signal intensity decreases steadily during time-lapse imaging Photobleaching is occurring over time.In addition to optimizing imaging parameters, ensure the antifade reagent is fresh and properly prepared. For long-term imaging, consider using a more robust photoprotection strategy, such as covalent modification of the dye with a triplet state quencher.
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence. For tissue sections, consider a pre-treatment step to reduce autofluorescence. Ensure thorough washing steps to remove unbound dye.
Non-specific binding of the Cy7.5 amine conjugate.Optimize your staining protocol, including blocking steps and antibody/probe concentrations.
Initial fluorescence signal is weak Low labeling efficiency of the target molecule.Ensure optimal conditions for the conjugation reaction (e.g., pH, dye-to-protein ratio). Purify the conjugate to remove unconjugated dye.
Quenching of the fluorophore.Some antifade reagents can cause an initial drop in fluorescence intensity.[3] Test different antifade formulations. Ensure the local chemical environment is suitable for Cy7.5 amine fluorescence.

Quantitative Data on Photostability Enhancement

MethodFluorophoreEnhancement FactorReference
Covalent conjugation with Cyclooctatetraene (COT)Cy7~70-fold increase in performance[11]
Use of PCA/PCD Oxygen Scavenging SystemCy5Up to 140% extension of initial dye lifetime compared to GODCAT[9]
Use of VECTASHIELD® Antifade Mounting MediumCy7Preserves almost 90% of fluorescence for up to 2 weeks[4]

Experimental Protocols

Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a glycerol-based antifade mounting medium containing n-propyl gallate.

Materials:

  • Glycerol

  • 10X Phosphate-Buffered Saline (PBS)

  • N-propyl gallate (NPG)

  • Sodium bicarbonate or Sodium hydroxide (B78521) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a 20% (w/v) stock solution of NPG in ethanol.

  • In a conical tube, mix 1 part of 10X PBS with 9 parts of glycerol. Thoroughly mix by vortexing or inverting the tube.

  • Slowly add the 20% NPG stock solution to the PBS/glycerol mixture to a final concentration of 0.1% to 2% (w/v). The optimal concentration may need to be determined empirically for your specific application.

  • Adjust the pH of the solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide. NPG is more effective at a slightly alkaline pH.

  • Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: Using an Oxygen Scavenger System for Live-Cell Imaging

This protocol outlines the preparation of an imaging buffer containing a PCA/PCD oxygen scavenger system and Trolox.

Materials:

  • Protocatechuic acid (PCA)

  • Protocatechuate-3,4-dioxygenase (PCD)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution or a suitable cell culture medium without phenol (B47542) red)

Procedure:

  • Prepare stock solutions:

    • PCA: 250 mM in deionized water, pH adjusted to ~9.0 with NaOH. Store at -20°C.

    • PCD: Reconstitute according to the manufacturer's instructions. Store at -20°C.

    • Trolox: 100 mM in DMSO. Store at -20°C.

  • On the day of the experiment, prepare the final imaging buffer. For example, to 1 mL of imaging buffer, add:

    • 10 µL of 250 mM PCA (final concentration 2.5 mM)

    • 1 µL of PCD (final concentration ~50 nM, may need optimization)

    • 10 µL of 100 mM Trolox (final concentration 1 mM)

  • Mix gently and add to your live-cell sample immediately before imaging. The oxygen scavenging activity begins upon addition of the components.

Visualizations

photobleaching_pathway S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption of Excitation Light S1->S0 Fluorescence T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O2 Bleached Photobleached Dye ROS->S0 Degrades Dye

Caption: Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Caption: General experimental workflow for fluorescence microscopy with Cy7.5 amine.

antifade_mechanisms cluster_oxygen_scavengers Oxygen Scavengers cluster_tsq Triplet State Quenchers Photobleaching Photobleaching GODCAT GODCAT System Oxygen Molecular Oxygen (O2) GODCAT->Oxygen Removes PCD PCA/PCD System PCD->Oxygen Removes Oxygen->Photobleaching Leads to NPG n-Propyl Gallate T1 Excited Triplet State (T1) NPG->T1 Quenches DABCO DABCO DABCO->T1 Quenches Trolox Trolox Trolox->T1 Quenches T1->Photobleaching Leads to

Caption: Mechanisms of action for common antifade reagents.

References

Cyanine7.5 Amine Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Cyanine7.5 (Cy7.5) amine conjugation experiments. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal conjugation ratios and robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind Cyanine7.5 amine conjugation?

The most common method for conjugating Cy7.5 to proteins, antibodies, or other biomolecules involves the use of a Cy7.5 N-hydroxysuccinimide (NHS) ester.[1] This amine-reactive derivative reacts with primary amine groups (-NH₂), such as those found on the side chain of lysine (B10760008) residues or at the N-terminus of a protein, to form a stable, covalent amide bond.[1][2]

Q2: What are the most critical factors influencing the success of the conjugation reaction?

Successful conjugation hinges on several key parameters:

  • pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is generally recommended, with an optimal pH often between 8.3 and 8.5.[2][3][4] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing efficiency.[3][5]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the Cy7.5-NHS ester.[6][7]

  • Molar Ratio: The molar ratio of Cy7.5-NHS ester to your target molecule will determine the degree of labeling (DOL). A suboptimal ratio can lead to under-labeling (low signal) or over-labeling, which can cause fluorescence quenching and protein precipitation.[8][9]

  • Concentration: The concentration of the protein or biomolecule can impact reaction efficiency. Low concentrations can decrease the reaction rate and favor the competing hydrolysis of the NHS ester.[5][10]

  • Reagent Quality: Cy7.5-NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly.[8] Always use fresh, high-quality reagents and dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[7][11]

Q3: How do I determine the success of my conjugation reaction?

The success of the conjugation is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[12] This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: ~280 nm for the protein and the absorbance maximum for Cy7.5 (~788 nm).[12][13]

Experimental Protocols

Protocol 1: General Protocol for Cy7.5-NHS Ester Conjugation to a Protein

This protocol provides a general guideline. The optimal conditions, particularly the dye-to-protein molar ratio, should be determined empirically for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyanine7.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[3][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[2][5]

  • Purification column (e.g., desalting column like Sephadex G-25)[8]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[7][8]

    • Adjust the protein concentration to 2-10 mg/mL.[11] Higher concentrations generally improve labeling efficiency.[10]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Cy7.5-NHS ester to warm to room temperature before opening to prevent condensation.[14]

    • Immediately before use, dissolve the Cy7.5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Cy7.5-NHS ester to the protein solution. The optimal ratio must be determined experimentally.[5]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[2][11] Alternatively, the reaction can be carried out overnight at 4°C.[7]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature.[6] This step ensures that any unreacted NHS ester is deactivated.

  • Purify the Conjugate:

    • Remove unconjugated dye and reaction by-products by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[5][11] The labeled protein will elute first.

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and ~788 nm to calculate the Degree of Labeling (DOL).[12]

Data Presentation

ParameterRecommended ConditionRationale & Notes
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity with NHS ester hydrolysis.[2][3]
Reaction Buffer Phosphate (PBS), Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine).[6][7]
Dye:Protein Molar Ratio 5:1 to 20:1Starting point for optimization; depends on protein and desired DOL.[5]
Protein Concentration 2 - 10 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.[10][11]
Reaction Time 1 - 4 hours at Room Temp. or Overnight at 4°CLonger times may be needed at 4°C.[2][7]
Quenching Agent 50-100 mM Tris or GlycineDeactivates unreacted NHS esters to prevent further reactions.[5]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

  • Q: My final conjugate has a very weak or no fluorescent signal. What could be the problem?

    • A: This issue can stem from several sources. First, verify the conjugation efficiency by calculating the DOL. A low DOL will naturally result in a weak signal.

      • Poor Conjugation Efficiency: This is a common culprit. Review the critical factors in the FAQs. Ensure your buffer is amine-free and at the correct pH.[8][11] Check that your Cy7.5-NHS ester has not expired or been compromised by moisture.[8] Consider increasing the dye-to-protein molar ratio or the protein concentration.[1]

      • Fluorescence Self-Quenching: Paradoxically, too much labeling can also lead to a weak signal. If the DOL is too high, Cy7.5 molecules can interact and quench each other's fluorescence, a phenomenon known as H-aggregate formation.[8][11] This is often accompanied by a blue-shift in the absorbance spectrum.[11] To solve this, you must reduce the dye-to-protein molar ratio during the conjugation reaction.

      • Photobleaching: Ensure the conjugate has been protected from light during the reaction and storage.[1]

Issue 2: Low Conjugation Efficiency (Low DOL)

  • Q: I've calculated my DOL and it's very low. How can I improve my labeling efficiency?

    • A: Low DOL is a direct indicator that the conjugation reaction itself is inefficient. Here’s a checklist to diagnose the problem:

      • Verify Buffer pH and Composition: Use a calibrated pH meter to confirm your reaction buffer is within the optimal 8.3-8.5 range.[3] Double-check that no components of your protein storage buffer, such as Tris or sodium azide, are interfering with the reaction.[2][8] If necessary, perform a buffer exchange.[7]

      • Assess Reagent Activity: NHS esters are highly susceptible to hydrolysis.[15] Ensure your Cy7.5-NHS ester is fresh and was dissolved in anhydrous-grade DMSO or DMF immediately before use.[7] Storing NHS esters in solution is not recommended.[3]

      • Optimize Reaction Conditions: Increase the concentration of your protein (ideally >2 mg/mL).[16] You can also try increasing the molar excess of the Cy7.5-NHS ester or extending the reaction time.[7]

Issue 3: Protein Precipitation During or After Conjugation

  • Q: My protein has precipitated out of solution after the labeling reaction. Why did this happen?

    • A: Precipitation is a strong indicator of over-labeling.[8] Cy7.5 is a relatively hydrophobic molecule. Attaching too many dye molecules can alter the protein's surface properties, leading to aggregation and precipitation.

      • Solution: The primary solution is to reduce the dye-to-protein molar ratio in your next conjugation attempt. Perform a titration with several lower ratios to find the optimal balance between a good DOL and maintaining protein solubility.[8] Additionally, ensure the volume of organic solvent (DMSO/DMF) used to dissolve the dye does not exceed 10% of the total reaction volume.[1]

Issue 4: High Background Signal in Downstream Applications

  • Q: I'm observing high, non-specific background in my experiments (e.g., flow cytometry, microscopy). What is the cause?

    • A: High background is almost always caused by the presence of unconjugated, free Cy7.5 dye in your final product.[5][8]

      • Solution: The purification step is critical. Ensure you are effectively separating the larger labeled protein from the smaller, free dye molecules. Use a desalting column (size-exclusion chromatography) of an appropriate size for your sample volume.[8] For very persistent issues, a more stringent purification method like dialysis or HPLC may be necessary.[5] Always quench the reaction before purification to ensure no residual NHS ester can react with other components later.

Visualizations

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amine (-NH₂) Reaction Amine-Reactive Conjugation (pH 8.3-8.5) Protein->Reaction Cy75_NHS Cy7.5-NHS Ester Cy75_NHS->Reaction Conjugate Cy7.5-Protein Conjugate (Stable Amide Bond) Reaction->Conjugate NHS_byproduct NHS Byproduct Reaction->NHS_byproduct

Caption: Chemical reaction pathway for Cy7.5-NHS ester conjugation to a primary amine.

start Start: Protein Sample buffer_exchange 1. Buffer Exchange (Into Amine-Free Buffer, pH 8.3) start->buffer_exchange conjugate 3. Conjugate (Mix Protein & Dye, Incubate 1-2h) buffer_exchange->conjugate prep_dye 2. Prepare Dye (Dissolve Cy7.5-NHS in DMSO) prep_dye->conjugate quench 4. Quench Reaction (Add Tris or Glycine) conjugate->quench purify 5. Purify Conjugate (Desalting Column) quench->purify characterize 6. Characterize (Calculate DOL via Absorbance) purify->characterize end End: Purified Cy7.5 Conjugate characterize->end

Caption: Standard experimental workflow for Cy7.5 amine conjugation.

start Problem: Low Conjugation Efficiency q_buffer Is buffer amine-free and pH 8.3-8.5? start->q_buffer a_buffer_no Action: Perform buffer exchange and adjust pH. q_buffer->a_buffer_no No q_reagent Is Cy7.5-NHS ester fresh and handled properly? q_buffer->q_reagent Yes a_buffer_no->q_reagent a_reagent_no Action: Use fresh reagent. Dissolve immediately before use. q_reagent->a_reagent_no No q_conc Is protein concentration >2 mg/mL? q_reagent->q_conc Yes a_reagent_no->q_conc a_conc_no Action: Concentrate protein. q_conc->a_conc_no No q_ratio Have you optimized the molar ratio? q_conc->q_ratio Yes a_conc_no->q_ratio a_ratio_no Action: Increase molar excess of Cy7.5-NHS ester. q_ratio->a_ratio_no No success Re-run experiment and re-evaluate DOL. q_ratio->success Yes a_ratio_no->success

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Preventing non-specific binding of Cyanine7.5 amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with Cyanine7.5 (Cy7.5) amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of Cy7.5 amine conjugates?

A1: Non-specific binding of Cy7.5 amine conjugates can stem from several factors:

  • Hydrophobic Interactions: Cyanine (B1664457) dyes, including Cy7.5, are often hydrophobic. This characteristic can lead to non-specific adsorption to hydrophobic surfaces on cells, tissues, and experimental plastics.[1][2][3][4] A strong correlation has been demonstrated between the hydrophobicity of a fluorescent dye and its tendency for non-specific binding.[2][5]

  • Ionic Interactions: Electrostatic forces between the charged components of the conjugate and various cellular or substrate molecules can also result in non-specific attachment.[6]

  • Fc Receptor Binding: When Cy7.5 is conjugated to an antibody, the Fc region of the antibody can bind non-specifically to Fc receptors present on the surface of certain cell types, such as macrophages and monocytes.[6]

  • Dye-Specific Interactions: Some cyanine dyes have an inherent affinity for particular cell types. For instance, they have been observed to non-specifically bind to monocytes and macrophages.[6][7]

  • Suboptimal Conjugation: An inappropriate dye-to-protein ratio during the conjugation process can lead to over-labeling, which may increase the overall hydrophobicity of the conjugate and promote non-specific binding.[8] Additionally, the presence of unconjugated, free dye due to inadequate purification can be a significant source of background signal.[9][10]

Q2: How can I differentiate between non-specific binding and tissue autofluorescence?

A2: Distinguishing between non-specific binding and autofluorescence is a critical first step in troubleshooting. Autofluorescence is the natural fluorescence emitted by biological materials like collagen, elastin, and cellular components such as mitochondria.[6][11]

To identify the source of your background signal, you should include the following controls in your experiment:

  • Unstained Sample: An unstained sample of your cells or tissue imaged with the same settings will reveal the level of endogenous autofluorescence.[6][12]

  • Isotype Control: If you are using an antibody conjugate, an isotype control antibody (an antibody of the same immunoglobulin class and from the same species as your primary antibody, but not specific to your target) conjugated with Cy7.5 at a similar dye-to-antibody ratio should be used. This will help determine the contribution of non-specific antibody binding (e.g., Fc receptor binding) and dye-related non-specific interactions.[12]

Since Cy7.5 emits in the near-infrared (NIR) spectrum, autofluorescence is generally lower compared to the visible spectrum.[13] If you still observe a high background with your unstained control, you may need to consider autofluorescence quenching methods.[14]

Q3: What are the most effective blocking agents to prevent non-specific binding of Cy7.5 conjugates?

A3: The choice of blocking agent is crucial for minimizing non-specific binding. Here are some commonly used and effective options:

  • Protein-Based Blockers:

    • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% in your blocking and antibody dilution buffers, BSA is effective at blocking non-specific hydrophobic interactions.[15]

    • Normal Serum: Using normal serum from the species in which your secondary antibody was raised (if applicable) can block non-specific binding sites.[12][16] For direct conjugates, serum from the host species of your sample can be used.

  • Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to address the challenges of non-specific binding of cyanine dyes.

    • Cyanine TruStain™ Buffer: This reagent is designed to eliminate the non-specific binding of cyanine dyes to monocytes and macrophages without affecting specific antibody binding.[7]

    • Charge-Based Blockers: Products like Image-iT® FX Signal Enhancer can be used to reduce non-specific binding driven by ionic interactions.[12]

  • Detergents: Low concentrations (0.05-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 in your blocking and wash buffers can help reduce hydrophobic interactions.[6][17] However, it's important to optimize the concentration, as high concentrations can sometimes disrupt specific binding.[18]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background across the entire sample 1. Inadequate Blocking: Non-specific sites are not sufficiently saturated.- Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).[15]- Increase the concentration of the blocking agent (e.g., BSA up to 5%).[15]- Consider using a commercial blocking buffer specifically designed for cyanine dyes.[7]
2. Insufficient Washing: Unbound conjugate is not effectively removed.- Increase the number of wash steps (e.g., 3-5 washes) and the duration of each wash (e.g., 5-10 minutes).[6][19]- Include a non-ionic detergent (e.g., 0.1% Tween 20) in your wash buffer.[6]
3. Excessive Conjugate Concentration: Too much labeled protein is used, leading to increased non-specific binding.- Perform a titration experiment to determine the optimal concentration of your Cy7.5 conjugate that provides the best signal-to-noise ratio.[14][16][19]
4. Free Dye Contamination: The conjugate preparation contains unbound Cy7.5 dye.- Re-purify your conjugate using size-exclusion chromatography or dialysis to remove any remaining free dye.[9][10]
High background in specific cell types (e.g., macrophages) 1. Fc Receptor Binding: The Fc portion of the antibody conjugate is binding to Fc receptors on cells.- Use an Fc receptor blocking agent in your blocking buffer.- If using a secondary antibody, ensure it is cross-adsorbed against the species of your sample.
2. Dye-Specific Binding: Cyanine dyes have a known propensity to bind non-specifically to monocytes and macrophages.[6][7]- Use a specialized blocking buffer like Cyanine TruStain™ to inhibit this interaction.[7]
Weak specific signal with high background 1. Over-labeling of the protein: A high dye-to-protein ratio can increase hydrophobicity and non-specific binding while potentially hindering the specific binding of the protein (e.g., antibody).- Optimize the dye-to-antibody molar ratio during conjugation, aiming for a degree of labeling (DOL) typically between 2 and 10.[8]- Characterize your conjugate to determine the DOL.
2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting non-specific interactions.- Ensure the pH of your buffers is appropriate for your application (typically pH 7.2-7.6).- You can try increasing the ionic strength of your wash buffers (e.g., by increasing the salt concentration) to disrupt weak, non-specific ionic interactions.

Experimental Protocols

Protocol 1: General Blocking and Staining for Immunofluorescence
  • Rehydration and Permeabilization (if necessary):

    • Rehydrate tissue sections in phosphate-buffered saline (PBS).

    • For intracellular targets, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking:

    • Prepare a blocking buffer: 5% normal goat serum and 1% BSA in PBS with 0.1% Tween 20.[6]

    • Incubate the sample in the blocking buffer for 1-2 hours at room temperature in a humidified chamber.

  • Primary Conjugate Incubation:

    • Dilute the Cy7.5 amine conjugate to its predetermined optimal concentration in the blocking buffer.

    • Incubate the sample with the diluted conjugate overnight at 4°C or for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the sample three times with PBS containing 0.1% Tween 20 for 5-10 minutes each, protected from light.[6]

  • Counterstaining and Mounting (Optional):

    • If desired, counterstain with a nuclear stain (e.g., DAPI).

    • Mount the coverslip using an appropriate mounting medium.

  • Imaging:

    • Image using a fluorescence microscope equipped with the appropriate excitation and emission filters for Cy7.5 (approx. 750 nm excitation and 776 nm emission).[8]

Protocol 2: Purification of Cy7.5 Amine Conjugates

This protocol is for the removal of free dye after a conjugation reaction using size-exclusion chromatography.

  • Column Preparation:

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.2-7.4).[9]

  • Sample Loading:

    • Carefully load the conjugation reaction mixture onto the top of the column resin.

  • Elution:

    • Allow the sample to enter the resin bed, then add PBS to the top of the column to begin elution.

    • Continuously add PBS as the column runs.

  • Fraction Collection:

    • The labeled protein conjugate is larger and will elute first as the initial colored band. The smaller, unconjugated Cy7.5 dye will elute later.[8]

    • Collect the fractions containing the first colored band.

  • Concentration and Storage:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the conjugate using a centrifugal filter device.

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C in single-use aliquots for long-term storage.[8]

Visual Guides

Non_Specific_Binding_Mechanisms cluster_conjugate Cy7.5 Amine Conjugate cluster_surface Cell / Substrate Surface Conjugate Protein-Cy7.5 HydrophobicSite Hydrophobic Patch Conjugate->HydrophobicSite Hydrophobic Interaction IonicSite Charged Group Conjugate->IonicSite Ionic Interaction FcReceptor Fc Receptor Conjugate->FcReceptor Fc Binding

Caption: Mechanisms of non-specific binding of Cy7.5 conjugates.

Blocking_Workflow cluster_prep Sample Preparation cluster_block Blocking Step cluster_stain Staining & Washing cluster_image Final Step Fixation Fixation & Permeabilization Blocking Incubate with Blocking Buffer (e.g., BSA, Serum) Fixation->Blocking Saturate non-specific sites Staining Incubate with Cy7.5 Conjugate Blocking->Staining Prevent non-specific conjugate binding Washing Wash with PBS-Tween Staining->Washing Remove unbound conjugate Imaging Imaging Washing->Imaging High Signal-to-Noise

Caption: Experimental workflow for reducing non-specific binding.

References

Technical Support Center: Removal of Unconjugated Cyanine7.5 Amine Dye

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cyanine7.5 amine dye from their samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye?

A1: The presence of unconjugated (free) dye can lead to inaccurate quantification of conjugation efficiency, high background fluorescence in imaging applications, and potential off-target effects in cellular or in vivo studies.[1][2] Therefore, its removal is a critical step to ensure the quality and reliability of your labeled biomolecule.

Q2: What are the most common methods for removing unconjugated dyes?

A2: The three primary methods for removing unconjugated dyes from bioconjugates are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, protein concentration, and the required purity.[3][4][5]

Q3: How do I choose the right purification method for my experiment?

A3:

  • Dialysis: Suitable for small to medium sample volumes and when a simple, cost-effective method is needed. It is a gentle method but can be time-consuming.[6]

  • Size Exclusion Chromatography (SEC): Ideal for achieving high purity and for separating monomers from aggregates. It is a relatively fast and efficient method.[3]

  • Tangential Flow Filtration (TFF): Best suited for larger sample volumes and for processes that require concentration and diafiltration (buffer exchange) in a single step. It is highly scalable and efficient for industrial applications.[4][5][7]

Q4: What is the expected protein recovery and dye removal efficiency for these methods?

A4: While efficiency can vary based on experimental conditions, the following table provides a general comparison of the methods.

Purification MethodTypical Protein RecoveryTypical Unconjugated Dye Removal
Dialysis > 90%> 95%
Size Exclusion Chromatography (SEC) > 95%[8]> 99%[9]
Tangential Flow Filtration (TFF) 91 - 96%[10]> 99%[9]

Troubleshooting Guides

Dialysis

Problem: Unconjugated dye is still present after dialysis.

  • Possible Cause: Insufficient dialysis time or buffer volume. The concentration gradient between the sample and the dialysis buffer may not be large enough for efficient diffusion.

  • Solution:

    • Increase the dialysis duration. A typical procedure involves at least two buffer changes over several hours, followed by an overnight dialysis.[6]

    • Increase the volume of the dialysis buffer. A buffer volume of at least 100-200 times the sample volume is recommended.[6]

    • Ensure continuous stirring of the dialysis buffer to maintain the concentration gradient.[6]

Problem: Significant loss of protein sample.

  • Possible Cause: The molecular weight cut-off (MWCO) of the dialysis membrane is too high, or the protein is binding to the membrane.

  • Solution:

    • Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein conjugate (e.g., for a 150 kDa antibody, a 10-30 kDa MWCO membrane is appropriate).

    • To prevent non-specific binding, especially with dilute protein samples, consider using a membrane made of a low-binding material or adding a carrier protein like BSA to the sample.

Size Exclusion Chromatography (SEC)

Problem: Poor separation of the conjugated protein and the free dye.

  • Possible Cause: The column is overloaded, or the incorrect column resin has been chosen.

  • Solution:

    • Reduce the sample volume or concentration. Overloading the column can lead to peak broadening and poor resolution.

    • Ensure the column resin has an appropriate fractionation range to effectively separate your protein conjugate from the small dye molecule. For example, a resin with a fractionation range suitable for proteins will allow the small dye molecules to enter the pores and elute much later than the larger protein conjugate.[8]

Problem: Low protein recovery.

  • Possible Cause: The protein is interacting with the column matrix or is aggregating.

  • Solution:

    • Ensure the buffer composition is optimal to prevent non-specific interactions. The inclusion of a low concentration of salt (e.g., 150 mM NaCl) can help reduce electrostatic interactions.

    • If aggregation is suspected, analyze the sample by SDS-PAGE. If aggregates are present, consider optimizing the conjugation reaction or the storage conditions of your protein.

Tangential Flow Filtration (TFF)

Problem: Low flux rate (slow filtration).

  • Possible Cause: Membrane fouling due to protein aggregation or high sample viscosity.

  • Solution:

    • Optimize the transmembrane pressure (TMP) and cross-flow velocity. Too high a TMP can lead to membrane fouling.

    • If the sample is highly concentrated and viscous, consider diluting it before filtration or performing the filtration at a controlled temperature to reduce viscosity.

Problem: Low protein recovery.

  • Possible Cause: The protein is passing through the membrane, or there is significant protein binding to the membrane.

  • Solution:

    • Ensure the molecular weight cut-off (MWCO) of the TFF membrane is appropriate for your protein conjugate. A 30 kDa MWCO is often used for a ~150 kDa antibody-drug conjugate.[7]

    • Choose a membrane material with low protein binding properties.

    • After the filtration, perform a buffer wash to recover any protein that may be retained in the system.

Experimental Protocols

Experimental Workflow for Unconjugated Dye Removal

cluster_start Start cluster_purification Purification Method cluster_end End Product start Bioconjugation Reaction Mixture (Protein + this compound Dye) dialysis Dialysis start->dialysis Choose Method sec Size Exclusion Chromatography (SEC) start->sec Choose Method tff Tangential Flow Filtration (TFF) start->tff Choose Method end Purified Protein-Dye Conjugate dialysis->end sec->end tff->end

Caption: General workflow for removing unconjugated dye.

Protocol 1: Dialysis
  • Membrane Preparation: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions. Ensure the MWCO is appropriate for your protein.

  • Sample Loading: Load the bioconjugation reaction mixture into the dialysis tubing/cassette, leaving some space for potential volume changes.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume) on a magnetic stir plate.

  • Buffer Exchange: Allow dialysis to proceed for 2-4 hours at 4°C with gentle stirring. Change the dialysis buffer and repeat this step at least two more times. For the final change, allow dialysis to proceed overnight.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified protein-dye conjugate.

Protocol 2: Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the bioconjugation reaction mixture to remove any precipitates.

  • Sample Injection: Load the clarified sample onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger protein-dye conjugate will elute first, followed by the smaller, unconjugated dye.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at both 280 nm (for protein) and the absorbance maximum of Cyanine7.5 (around 780 nm).

  • Pooling Fractions: Pool the fractions containing the purified protein-dye conjugate.

start Equilibrate SEC Column prep Prepare & Inject Sample start->prep elute Isocratic Elution prep->elute collect Collect Fractions elute->collect analyze Analyze Fractions (UV-Vis) collect->analyze pool Pool Purified Fractions analyze->pool end Purified Conjugate pool->end

Caption: Workflow for SEC purification.

Protocol 3: Tangential Flow Filtration (TFF)
  • System Setup: Install the TFF cassette with the appropriate MWCO (e.g., 30 kDa) into the TFF system.

  • System Equilibration: Flush the system with purification buffer to remove any storage solution and to wet the membrane.

  • Sample Loading: Load the bioconjugation reaction mixture into the sample reservoir.

  • Concentration (Optional): If necessary, concentrate the sample by directing the permeate to waste while recirculating the retentate.

  • Diafiltration: Perform diafiltration by adding fresh purification buffer to the sample reservoir at the same rate as the permeate is being removed. This process effectively washes out the unconjugated dye. A common target is to exchange 5-7 diafiltration volumes to achieve >99% removal of small molecules.[7]

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and then recover the purified protein-dye conjugate from the system.

setup System Setup & Equilibration load Load Sample setup->load concentrate1 Initial Concentration (Optional) load->concentrate1 diafilter Diafiltration (Buffer Exchange) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 recover Recover Purified Conjugate concentrate2->recover

Caption: Workflow for TFF purification.

References

Technical Support Center: Enhancing the Stability of Cyanine7.5 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Cyanine7.5 (Cy7.5) amine labeled proteins. Our goal is to help you improve the stability and performance of your Cy7.5 conjugates for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7.5 amine and why is its stability a concern?

Cyanine7.5 is a near-infrared (NIR) fluorescent dye valued for its emission spectrum (~808 nm), which allows for deep tissue penetration and minimizes autofluorescence in biological imaging.[1] The amine-reactive form is used to label proteins and other molecules. However, Cy7.5, like many cyanine (B1664457) dyes, is susceptible to photobleaching and chemical degradation, which can lead to a loss of fluorescent signal and experimental variability.[2][3][4] Factors such as prolonged light exposure, pH, and the presence of oxidizing agents can negatively impact its stability.[2][5][6]

Q2: My Cy7.5 labeled protein has a weak or no fluorescent signal. What are the possible causes?

Several factors could contribute to a low or absent fluorescent signal:

  • Inefficient Labeling: The dye-to-protein ratio may be too low, or the labeling reaction conditions (e.g., pH) were not optimal.[7]

  • Aggregation-Induced Quenching: Non-sulfonated Cy7.5 has a higher tendency to aggregate in aqueous solutions, which can quench fluorescence.[3][8] Conjugation to a large protein molecule can sometimes mitigate this.

  • Photobleaching: Excessive exposure to excitation light during imaging or handling can irreversibly destroy the fluorophore.[2]

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your instrument are set correctly for Cy7.5 (Excitation max ~788 nm, Emission max ~808 nm).[1]

  • Degradation: The dye may have degraded due to improper storage or handling. Both the free dye and the conjugate should be stored at -20°C in the dark.[5]

Q3: How can I improve the photostability of my Cy7.5 conjugate?

To minimize photobleaching, consider the following strategies:

  • Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[2]

  • Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium. These reagents work by scavenging oxygen or quenching the excited triplet state of the dye, which is a precursor to photobleaching.[2]

  • Incorporate Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), to your buffers can help protect the dye from oxidative degradation.[9][10][11]

Q4: What is the optimal dye-to-protein ratio for Cy7.5 labeling?

The optimal dye-to-protein ratio, or Degree of Labeling (DOL), is a critical parameter that needs to be determined empirically for each protein. A low DOL will result in a dim signal, while a high DOL can lead to aggregation, fluorescence quenching, and altered protein function. A typical starting point for optimization is to test molar ratios of 5:1, 10:1, and 15:1 (dye:protein).

Q5: Are there more stable alternatives to Cy7.5?

Yes, several alternative NIR dyes are reported to have higher photostability and a lower tendency for aggregation. Dyes such as Alexa Fluor 790 and IRDye 800CW are often considered more robust alternatives for quantitative applications that require a broad dynamic range.[3]

Troubleshooting Guides

Issue 1: Low Degree of Labeling (DOL)
Possible Cause Recommended Solution
Suboptimal pH of Reaction Buffer The primary amine groups on the protein need to be deprotonated to react efficiently with the NHS ester. Ensure the pH of the reaction buffer is between 8.3 and 8.5.[12]
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the dye. Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[12]
Low Protein Concentration Labeling efficiency can be poor at low protein concentrations. Concentrate your protein to 2-10 mg/mL before labeling.
Hydrolyzed Dye NHS esters are moisture-sensitive. Prepare the dye stock solution in anhydrous DMSO immediately before use and do not store it in solution for extended periods.
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Non-specific Binding of the Conjugate Highly charged fluorescent dyes can contribute to non-specific binding.[13] Incorporate blocking steps in your protocol (e.g., using BSA or serum) and ensure adequate washing steps to remove unbound conjugate.[5]
Presence of Free, Unconjugated Dye Incomplete purification will leave free dye in the solution, leading to high background. Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.[14]
Autofluorescence The biological sample itself may be autofluorescent. Always include an unstained control sample to measure and subtract background autofluorescence.
Issue 3: Progressive Signal Loss During Imaging (Photobleaching)
Possible Cause Recommended Solution
High Laser Power High-intensity light accelerates photobleaching.[15] Reduce the laser power to the minimum level required for a clear signal.
Long Exposure Times Prolonged exposure to the excitation source increases the number of excitation/emission cycles, leading to a higher probability of photobleaching.[2] Use the shortest possible exposure time.
Presence of Molecular Oxygen Oxygen is a key mediator of photobleaching for cyanine dyes.[2] Use a deoxygenating enzyme system (e.g., glucose oxidase and catalase) or other oxygen scavengers in your imaging buffer.[2]
Absence of Antifade Reagents The imaging medium lacks protective agents. Add antifade reagents like n-propyl gallate to quench the reactive triplet state of the dye.[2]

Quantitative Data Summary

The selection of an appropriate NIR dye depends on its photophysical properties. Below is a comparison of Cy7.5 with other common NIR dyes.

Feature Cyanine7.5 Alexa Fluor 790 IRDye 800CW
Excitation Max (nm) ~788~782~774
Emission Max (nm) ~808~805~789
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~223,000~260,000~240,000
Fluorescence Quantum Yield ~0.10~0.05~0.06
Relative Photostability LowerHigherHigh
Tendency for Aggregation HigherLowerLower
Note: Spectral characteristics can vary depending on the solvent and conjugation partner. Data compiled from multiple sources.[3][16]

Experimental Protocols

Protocol 1: Labeling of Protein with this compound (via NHS Ester Chemistry)

This protocol describes a general method for labeling a protein with a Cyanine7.5 NHS ester. The amine group on the Cy7.5 molecule is typically part of a linker that is then derivatized with an NHS ester for reaction with proteins.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Cyanine7.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform dialysis against PBS (pH 7.4). Adjust the protein concentration.

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.5.

  • Dye Preparation: Allow the vial of Cy7.5 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.

  • Conjugation Reaction: Calculate the volume of dye solution needed for the desired dye-to-protein molar ratio (e.g., 10:1). Add the dye to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to separate the labeled protein from the free dye.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC protein_prep 1. Prepare Protein (2-10 mg/mL in PBS) ph_adjust 2. Adjust pH to 8.5 (with 1M Bicarbonate) protein_prep->ph_adjust add_dye 4. Add Dye to Protein (Target Molar Ratio) ph_adjust->add_dye dye_prep 3. Prepare Cy7.5 NHS Ester (10 mg/mL in anhydrous DMSO) dye_prep->add_dye incubate 5. Incubate 1 hr at RT (Protected from light) add_dye->incubate purify 6. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify qc 7. Quality Control (DOL & Stability Assays) purify->qc

Workflow for protein labeling with Cy7.5 NHS ester.
Protocol 2: Determination of Degree of Labeling (DOL)

Principle: The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5) using the Beer-Lambert law.[14]

Methodology:

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (Aₘₐₓ, ~788 nm).

  • Calculation:

    • Corrected Protein Absorbance (A_prot): A_prot = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) (Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. This is typically provided by the dye manufacturer and is often around 0.05 for Cy7.5)

    • Protein Concentration (M): [Protein] = A_prot / ε_prot (Where ε_prot is the molar extinction coefficient of the protein at 280 nm)

    • Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye (Where ε_dye is the molar extinction coefficient of Cy7.5 at its Aₘₐₓ, ~223,000 M⁻¹cm⁻¹)

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

G start Start: Purified Conjugate measure_abs Measure Absorbance (A₂₈₀ and Aₘₐₓ) start->measure_abs calc_prot_conc Calculate Protein Conc. (Correct for dye absorbance) measure_abs->calc_prot_conc calc_dye_conc Calculate Dye Conc. measure_abs->calc_dye_conc calc_dol Calculate DOL ( [Dye] / [Protein] ) calc_prot_conc->calc_dol calc_dye_conc->calc_dol end Result: Degree of Labeling calc_dol->end

Logical workflow for calculating the Degree of Labeling (DOL).
Protocol 3: Assessing Photostability of Cy7.5-Protein Conjugate

Principle: The photostability is assessed by measuring the decrease in fluorescence intensity of a sample over time during continuous exposure to excitation light.[2][17]

Methodology:

  • Sample Preparation: Prepare a slide with your Cy7.5-labeled protein conjugate, mounted in the desired imaging buffer (with or without antifade reagents for comparison).

  • Microscope Setup:

    • Select an appropriate objective and find a region of interest (ROI).

    • Set the excitation and emission filters for Cy7.5.

    • Adjust the laser power and exposure time to levels typical for your experiments. Keep these settings constant throughout the measurement.

  • Image Acquisition: Acquire a time-lapse series of images of the same ROI. The interval between images should be consistent (e.g., every 10-30 seconds). Continue until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the first time point (t=0).

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The rate of decay indicates the photostability.

G cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample 1. Prepare Sample on Slide setup_microscope 2. Configure Microscope (Constant Laser/Exposure) prep_sample->setup_microscope acquire_timelapse 3. Acquire Time-Lapse Images (Until signal diminishes) setup_microscope->acquire_timelapse measure_intensity 4. Measure Mean Intensity in ROI (For each time point) acquire_timelapse->measure_intensity normalize 5. Normalize Intensity to t=0 measure_intensity->normalize plot_curve 6. Plot Intensity vs. Time normalize->plot_curve

Experimental workflow for assessing photostability.

References

Cyanine7.5 amine signal-to-noise ratio optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7.5 amine and what are its primary applications?

Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye. It contains a primary amine group that can be readily coupled with activated carboxylic acid derivatives, such as NHS esters, to label biomolecules.[1][2] Its fluorescence in the NIR spectrum makes it ideal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging of small animals.[3][] Common applications include labeling proteins, peptides, antibodies, and nucleic acids for fluorescence imaging, flow cytometry, and other fluorescence-based biochemical analyses.[3][][5]

Q2: What is the difference between this compound and sulfo-Cyanine7.5 amine?

The primary difference lies in their solubility. Standard this compound is hydrophobic and dissolves well in organic solvents like DMSO and DMF.[1] The sulfonated version, sulfo-Cyanine7.5 amine, contains sulfonate groups that significantly increase its water solubility.[6][7] This makes sulfo-Cy7.5 amine a better choice for labeling biomolecules that are sensitive to organic solvents and for experiments conducted in aqueous buffers, as it reduces the risk of dye aggregation.[][8]

Q3: What are the optimal excitation and emission wavelengths for Cyanine7.5?

The optimal excitation and emission maxima for Cyanine7.5 are in the near-infrared range. While exact wavelengths can vary slightly depending on the solvent and conjugation state, they are generally around:

  • Excitation Maximum: ~780-790 nm

  • Emission Maximum: ~800-810 nm

It is crucial to use the correct filter sets and instrument settings to capture the signal efficiently.[9]

Q4: How should I store this compound?

This compound should be stored at -20°C in the dark and protected from moisture.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Solutions of the dye in organic solvents like DMSO or DMF can also be stored at -20°C for short periods.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that can affect the signal-to-noise ratio.

Issue 1: Low or No Fluorescence Signal

Possible Causes & Solutions

CauseTroubleshooting Steps
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on your fluorometer or imaging system are set correctly for Cyanine7.5 (Ex: ~780 nm, Em: ~810 nm).[9] Ensure your instrument is equipped with a NIR-sensitive detector (e.g., a compatible PMT).[9]
Dye Aggregation Non-sulfonated this compound is prone to aggregation in aqueous solutions, which leads to fluorescence quenching.[9] If working in aqueous buffers, consider using the water-soluble sulfo-Cyanine7.5 amine.[] For the non-sulfonated form, ensure it is fully dissolved in an organic solvent like DMSO or DMF before adding it to your reaction mixture.
High Dye Concentration Excessively high concentrations of the dye can cause self-quenching.[3] To troubleshoot, prepare a dilution series of the dye in ethanol (B145695) to find an optimal concentration with an optical density between 0.1 and 0.3 at its absorption maximum.[9]
Photobleaching Cyanine dyes can be susceptible to photobleaching, especially with prolonged exposure to high-intensity light.[10] Minimize light exposure during incubation and imaging. Use the lowest possible laser power and exposure time necessary to acquire a good signal.[11]
Inefficient Labeling The conjugation reaction may not have been successful. Verify the pH of your reaction buffer (typically pH 8.3-8.5 for labeling primary amines).[12][13] Ensure your protein or biomolecule is in an amine-free buffer (e.g., PBS or borate (B1201080) buffer) as buffers like Tris will compete for the reaction.[12]
Issue 2: High Background Signal

Possible Causes & Solutions

CauseTroubleshooting Steps
Autofluorescence Biological samples can exhibit autofluorescence, which can increase background noise.[11] The use of a NIR dye like Cyanine7.5 already helps to minimize this, as autofluorescence is typically lower in this spectral region.[] Ensure you are using appropriate spectral unmixing or background subtraction techniques if available on your imaging software.
Non-specific Binding The dye-conjugate may be binding non-specifically to other molecules or surfaces. Ensure adequate blocking steps are included in your protocol (e.g., using BSA or other blocking agents).[14] Include thorough washing steps to remove unbound dye-conjugate.[11]
Unreacted Free Dye Residual unconjugated dye in your sample will contribute to background fluorescence. Purify your labeled conjugate using methods like gel filtration (e.g., Sephadex G-25), dialysis, or HPLC to remove any free dye.[11][15]

Experimental Protocols

General Protein Labeling Protocol with Cyanine7.5 NHS Ester

This protocol describes a general method for labeling proteins with a Cyanine7.5 NHS ester, which reacts with primary amines on the protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or 0.1 M sodium bicarbonate, pH 8.3)

  • Cyanine7.5 NHS ester

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[13]

  • Prepare the Dye Solution: Immediately before use, dissolve the Cyanine7.5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar ratio of dye to protein between 8:1 and 20:1 is a good starting point.[11] This may need to be optimized for your specific protein.

    • While gently vortexing, slowly add the dye solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM and incubate for another 15-30 minutes.[13]

  • Purification: Separate the labeled protein from the unreacted dye using a purification column equilibrated with your desired storage buffer (e.g., PBS).[11]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cyanine7.5 (~790 nm).

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) mix Mix Protein and Dye (Molar Ratio 8:1 to 20:1) prep_protein->mix prep_dye Prepare Cy7.5 NHS Ester Solution (10 mg/mL in DMSO/DMF) prep_dye->mix incubate Incubate (1-2 hours at RT, protected from light) mix->incubate quench Quench Reaction (Optional) (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) incubate->purify If not quenching quench->purify analyze Characterize Conjugate (Determine DOL) purify->analyze

Caption: Workflow for protein labeling with Cyanine7.5 NHS ester.

troubleshooting_logic cluster_checks Initial Checks cluster_sample_issues Sample-Related Issues cluster_solutions Solutions start Low or No Signal? check_wavelengths Wavelengths Correct? start->check_wavelengths Yes check_instrument NIR Detector Present? check_wavelengths->check_instrument Yes solution_wavelengths Set Ex: ~780nm, Em: ~810nm check_wavelengths->solution_wavelengths No check_aggregation Dye Aggregation? check_instrument->check_aggregation Yes solution_detector Use NIR-compatible PMT check_instrument->solution_detector No check_concentration Concentration Too High? check_aggregation->check_concentration Yes solution_aggregation Use sulfo-Cy7.5 or organic solvent check_aggregation->solution_aggregation No solution_concentration Dilute sample check_concentration->solution_concentration No

Caption: Troubleshooting logic for low fluorescence signal.

References

Technical Support Center: Aggregation Issues with Cyanine7.5 Amine Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving aggregation issues encountered during the labeling of antibodies with Cyanine7.5 (Cy7.5) amine reactive dyes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when labeling antibodies with Cyanine7.5?

Aggregation of Cy7.5 labeled antibodies is a common challenge primarily driven by the inherent properties of the dye and the conjugation process itself. Key contributing factors include:

  • Increased Surface Hydrophobicity: Cyanine7.5 is a hydrophobic molecule.[1] Covalently attaching multiple Cy7.5 molecules to the antibody surface can introduce new hydrophobic patches, leading to increased protein-protein interactions and subsequent aggregation.[1]

  • High Dye-to-Protein Ratio: Over-labeling an antibody with a high molar ratio of dye to protein significantly increases the likelihood of aggregation.[1] This is due to both increased surface hydrophobicity and potential dye-dye interactions.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers can impact antibody stability and promote aggregation.[1] Labeling reactions are typically performed at a pH of 8.3-8.5 for optimal NHS-ester chemistry.[1][2]

  • High Protein Concentration: Working with highly concentrated antibody solutions increases the probability of intermolecular interactions and aggregation.[1]

  • Dye-Dye Interactions: The planar aromatic structure of Cy7.5 molecules can lead to π-π stacking, causing the dyes to aggregate and bridge multiple antibody molecules.[1]

Q2: How can I detect and quantify aggregation in my Cy7.5-labeled antibody preparation?

Several analytical techniques can be employed to detect and quantify antibody aggregates:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[3][4][5]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of aggregates.[6][7][8]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of larger aggregates.[9]

Q3: What is the optimal dye-to-protein ratio for Cyanine7.5 labeling to minimize aggregation?

The optimal dye-to-protein (D/P) ratio is a critical parameter that needs to be empirically determined for each antibody. A higher D/P ratio can lead to increased fluorescence but also a greater risk of aggregation and potential loss of antibody function.[1][10] It is recommended to start with a molar ratio of 5:1 to 10:1 (dye:protein) and perform a titration to find the best balance between labeling efficiency and conjugate stability.[1] For near-infrared fluorophore conjugation, ratios of fluorophore to protein of 4:1 have been shown to generate effective imaging agents.[11]

Q4: How should I store my Cyanine7.5-labeled antibodies to prevent aggregation?

Proper storage is crucial for maintaining the stability of your labeled antibody. Here are some general guidelines:

  • Short-term storage (1-2 weeks): Store at 4°C in the dark.[12]

  • Long-term storage: Aliquot the antibody into single-use volumes and store at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.

  • Cryoprotectants: Consider adding glycerol (B35011) to a final concentration of 50% to prevent the formation of ice crystals during freezing.[12]

  • Light Protection: Always protect fluorescently labeled antibodies from light to prevent photobleaching.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during and after the labeling of antibodies with Cyanine7.5.

Problem Possible Cause Recommended Solution
Visible precipitation or cloudiness during/after labeling reaction. High dye-to-protein ratio leading to significant aggregation.[1]Reduce the molar ratio of Cy7.5 to protein. Start with a 10:1 ratio and titrate downwards (e.g., 7:1, 5:1).[1]
Suboptimal buffer pH.Ensure the labeling buffer pH is between 8.3 and 8.5 for NHS-ester chemistry.[1]
High protein concentration.Decrease the protein concentration during the labeling reaction.[1]
Low fluorescence signal from the labeled antibody. Inefficient labeling.- Confirm the protein concentration. - Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine).[13] - Check the reactivity of the Cy7.5 NHS ester; it can hydrolyze if exposed to moisture.[14]
Fluorescence quenching due to aggregation.Analyze the sample for aggregation using SEC-HPLC. If aggregates are present, purify the sample to remove them.[1]
High background signal in downstream applications. Presence of free, unconjugated Cy7.5 dye.Purify the labeled antibody using size exclusion chromatography (e.g., Sephadex G-25) to remove excess dye.[1]
Loss of antibody binding affinity after labeling. Modification of critical amino acid residues in the antigen-binding site.Reduce the dye-to-protein ratio to decrease the probability of labeling within the active site.
Aggregation of the antibody conjugate.Optimize the labeling and formulation to minimize aggregation. Purify the conjugate to remove aggregates.

Experimental Protocols

Protocol 1: General Procedure for Labeling Antibodies with Cyanine7.5 NHS Ester

This protocol provides a general guideline for labeling an antibody with Cy7.5 NHS ester. It is recommended to optimize the dye-to-protein ratio for each specific antibody.

Materials:

  • Antibody of interest (2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)[1]

  • Cyanine7.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • 1 M Sodium bicarbonate buffer, pH 8.5[1]

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange into PBS, pH 7.4.[1] Adjust the pH of the antibody solution to 8.3-8.5 using the 1 M sodium bicarbonate buffer.[1]

  • Dye Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Calculate the required volume of the Cy7.5 stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 is recommended).[1]

    • Slowly add the calculated volume of the Cy7.5 stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification:

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the labeling reaction mixture onto the column.

    • Elute the labeled antibody with PBS, pH 7.4. The first colored fraction to elute will be the Cy7.5-labeled antibody. A second, slower-moving colored band will be the free, unreacted dye.[1]

    • Collect the fractions containing the labeled antibody.

Protocol 2: Analysis of Antibody Aggregation using Size Exclusion Chromatography (SEC)

Materials:

  • Cy7.5-labeled antibody sample

  • SEC column suitable for antibody separation

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

  • HPLC or FPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the labeled antibody sample through a 0.22 µm syringe filter to remove any large particulates.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm (for protein) and the absorbance maximum of Cy7.5 (around 750 nm).

  • Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Antibody Antibody in Amine-Free Buffer Reaction Incubate at RT (pH 8.3-8.5) Antibody->Reaction Cy75 Cy7.5 NHS Ester in DMSO/DMF Cy75->Reaction SEC Size Exclusion Chromatography Reaction->SEC Remove free dye & aggregates Analysis Characterization (SEC, DLS) SEC->Analysis Storage Store at -20°C/-80°C Analysis->Storage

Caption: Workflow for Cyanine7.5 Amine Labeled Antibody Conjugation.

TroubleshootingAggregation Start Aggregation Observed? CheckRatio High Dye/Protein Ratio? Start->CheckRatio Yes End Stable Conjugate Start->End No ReduceRatio Reduce Molar Ratio CheckRatio->ReduceRatio Yes CheckBuffer Suboptimal Buffer? CheckRatio->CheckBuffer No Purify Purify to Remove Aggregates (SEC) ReduceRatio->Purify OptimizeBuffer Optimize pH (8.3-8.5) & Ionic Strength CheckBuffer->OptimizeBuffer Yes CheckConcentration High Protein Conc.? CheckBuffer->CheckConcentration No OptimizeBuffer->Purify ReduceConcentration Lower Protein Conc. CheckConcentration->ReduceConcentration Yes CheckConcentration->Purify No ReduceConcentration->Purify Purify->End

Caption: Troubleshooting Decision Tree for Antibody Aggregation.

References

Technical Support Center: Troubleshooting In Vivo Imaging with Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cyanine7.5 amine for in vivo imaging. The following information is designed to help you identify and resolve common artifacts and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral properties of Cyanine7.5?

While exact spectral properties can vary slightly between manufacturers and conjugation states, the approximate spectral characteristics of Cyanine7.5 are summarized below.

PropertyTypical Value
Maximum Excitation Wavelength (λex)~750 - 788 nm
Maximum Emission Wavelength (λem)~773 - 808 nm
Molar Extinction Coefficient (ε)~199,000 - 223,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.10 - 0.3
Stokes Shift~20 - 23 nm
Q2: I am observing a high background signal in the abdominal region of my mice. What is the likely cause and how can I fix it?

A high background signal in the abdominal area is a common artifact in near-infrared (NIR) fluorescence imaging and is often caused by autofluorescence from the animals' diet.[1][2]

  • Cause: Standard rodent chow often contains alfalfa, which is rich in chlorophyll. Chlorophyll and its metabolites fluoresce in the NIR spectrum (~700 nm) and can create a strong background signal in the gastrointestinal tract, interfering with the signal from your Cyanine7.5 probe.[1][3]

  • Solution: To minimize this autofluorescence, switch your animals to an alfalfa-free or purified diet for at least one week prior to imaging.[1][2][3] This will significantly reduce the background signal from the gut and improve your signal-to-noise ratio.

Q3: My overall image has a low signal-to-noise ratio (SNR). How can I improve it?

A low SNR can be attributed to several factors, from dye concentration to image acquisition settings. Here are several strategies to enhance your SNR:

  • Optimize Dye Concentration: Ensure you are using an adequate amount of the Cyanine7.5 probe. A common starting point for intravenous injection is 0.5 mg/kg.[4][5] If the signal is weak, consider performing a dose-response study to find the optimal concentration for your specific target and animal model.[4] Conversely, an excessive dye dose can lead to high background from non-specific accumulation, which also lowers the SNR.[4]

  • Adjust Image Acquisition Parameters:

    • Exposure Time: For fluorescence imaging, short to moderate exposure times (5 to 30 seconds) usually yield the best SNR.[3] Long exposure times can increase background noise from tissue autofluorescence.[3]

    • Binning: Increasing the camera's binning (e.g., from 4x4 to 8x8) can improve sensitivity by combining the signal from adjacent pixels.[3] This is particularly useful when the signal is faint.

  • Use Appropriate Optical Filters: Employ high-quality, narrow-bandpass filters to effectively separate the Cyanine7.5 emission signal from the excitation light and background autofluorescence. "Leaky" or wide-bandpass filters can contribute to higher background noise.[4]

  • Animal Orientation: The depth of the signal source within the animal affects signal strength due to tissue attenuation.[3] Image the animal from multiple orientations to find the position that provides the highest signal intensity.[3]

Q4: I suspect my this compound conjugate is aggregating. How does this affect my imaging and how can I prevent it?

Dye aggregation is a known issue with cyanine (B1664457) dyes, which can alter their fluorescent properties and lead to inaccurate biodistribution data.

  • Effects of Aggregation: When cyanine dyes aggregate, their fluorescence can be quenched, leading to a weaker signal than expected. Aggregates can also be rapidly cleared by the reticuloendothelial system (e.g., liver and spleen), leading to high, non-specific signal in these organs.

  • Prevention Strategies:

    • Use Water-Soluble Dyes: Consider using a sulfonated version of Cyanine7.5 (sulfo-Cyanine7.5 amine). The addition of sulfonic acid groups significantly increases water solubility and reduces the tendency to aggregate in aqueous solutions.[6]

    • Control Conjugation Ratio: During the labeling of your protein or molecule of interest, avoid high dye-to-protein ratios, which can increase the likelihood of aggregation.

    • Proper Storage and Handling: Store your this compound and its conjugates as recommended by the manufacturer, typically at -20°C in the dark and desiccated.[7][8] When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.

Troubleshooting Workflow

If you are encountering issues with your in vivo imaging experiments, the following decision tree can help you diagnose and resolve the problem.

G start Start: Imaging Artifact Observed high_background High Background Signal? start->high_background low_signal Weak or No Signal? start->low_signal No Signal Issue abdominal_signal Signal Localized to Abdomen? high_background->abdominal_signal Yes filters Check Optical Filters (Use narrow-bandpass filters) high_background->filters No dose_response Perform Dose-Response Study low_signal->dose_response Yes diet Switch to Alfalfa-Free Diet (1 week prior to imaging) abdominal_signal->diet Yes abdominal_signal->filters No camera_settings Optimize Camera Settings (Increase exposure/binning) dose_response->camera_settings conjugation Verify Dye Conjugation camera_settings->conjugation storage Check Dye Storage & Handling conjugation->storage

A decision tree for troubleshooting common in vivo imaging issues.

Experimental Protocols

Protocol: General In Vivo Imaging with a Cyanine7.5-Labeled Probe

This protocol provides a general guideline. Specific parameters should be optimized for your particular animal model, probe, and experimental goals.

  • Animal Preparation:

    • For at least one week prior to imaging, house the animals in a facility with an alfalfa-free diet to reduce gut autofluorescence.[3]

    • Anesthetize the mouse using an appropriate protocol (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic cocktail).[5]

    • Place the anesthetized animal on the imaging platform. Use a warming pad to maintain body temperature throughout the imaging session.

  • Probe Administration:

    • Dilute the Cyanine7.5-labeled probe to the desired concentration in sterile, pyrogen-free phosphate-buffered saline (PBS).

    • A typical starting dose is 0.5 mg/kg.[4][5] The injection volume is typically 100-200 µL for a mouse.[5][9]

    • Administer the probe via the desired route, commonly an intravenous (i.v.) injection through the tail vein.[5][9]

  • Image Acquisition:

    • Acquire a baseline image of the animal before injecting the probe to assess the level of autofluorescence.[9]

    • Set the imaging system with the appropriate filters for Cyanine7.5 (e.g., excitation around 745-760 nm and emission around 780-810 nm).[9]

    • Image the animal at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window for your probe.[5][9]

    • Optimize camera settings (exposure time, binning) to achieve a good signal-to-noise ratio without saturating the detector.[3]

  • Post-Acquisition Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the target tissue and a background region (e.g., a non-target muscle area).

    • Quantify the average fluorescence intensity in the ROIs.

    • Calculate the signal-to-background ratio by dividing the signal in the target ROI by the signal in the background ROI.

Protocol: Protein Labeling with this compound

This compound contains a primary amine group that can be conjugated to molecules with activated carboxylic acid derivatives (e.g., NHS esters).

  • Preparation of Reagents:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[9]

    • Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF.[9]

  • Labeling Reaction:

    • While gently stirring, slowly add the activated molecule solution to the protein solution.

    • The molar ratio of the activated molecule to the protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and desired degree of labeling.[9]

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unconjugated dye and byproducts by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[9]

    • The first colored band to elute is the labeled protein.[9]

    • Alternatively, use dialysis or tangential flow filtration for purification.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cyanine7.5 (~750 nm).

In Vivo Imaging Workflow

The following diagram illustrates a generalized workflow for an in vivo imaging experiment using a Cyanine7.5-labeled probe.

G cluster_pre Pre-Imaging cluster_imaging Imaging Session cluster_post Post-Imaging diet 1. Alfalfa-Free Diet (1 week) probe_prep 2. Prepare Cy7.5 Probe diet->probe_prep animal_prep 3. Anesthetize Animal probe_prep->animal_prep baseline 4. Acquire Baseline Image animal_prep->baseline injection 5. Inject Probe (i.v.) baseline->injection time_series 6. Image at Time Points injection->time_series analysis 7. ROI Analysis time_series->analysis ex_vivo 8. (Optional) Ex Vivo Organ Imaging analysis->ex_vivo

A generalized workflow for in vivo imaging with Cyanine7.5.

References

Validation & Comparative

A Comparative Guide to Cyanine7.5 Amine and Other Near-Infrared Dyes for Advanced In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of in vivo imaging experiments, directly impacting the sensitivity, specificity, and overall success of preclinical and clinical studies. This guide provides an objective comparison of Cyanine7.5 (Cy7.5) amine with other commonly used NIR dyes, including Indocyanine Green (ICG) and Alexa Fluor 790. By presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications in drug development and biomedical research.

Quantitative Comparison of NIR Dye Properties

The performance of a fluorescent dye is determined by its photophysical properties. A brighter dye, characterized by a high molar extinction coefficient and quantum yield, will provide a stronger signal, enabling the detection of low-abundance targets. Photostability is another crucial factor, as it dictates the dye's resistance to degradation upon exposure to light, ensuring signal stability during imaging. The following table summarizes the key photophysical properties of Cyanine7.5 amine, ICG, and Alexa Fluor 790.

PropertyThis compoundIndocyanine Green (ICG)Alexa Fluor 790
Excitation Maximum (λex) ~788 nm~780 nm~782 nm[1]
Emission Maximum (λem) ~808 nm~810 nm~805 nm[1]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[2]~200,000 cm⁻¹M⁻¹~260,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.10 - 0.3[2][3]Low (~1-2% in water)~0.12 (estimated)[1]
Calculated Brightness (ε x Φ) ~22,300 - 66,900~2,000 - 4,000~31,200[1]
Photostability High[4]LowHigh[2]
Solubility Good in DMSO, DMF, alcoholsSoluble in waterGood in water
Reactive Group Primary AmineN/A (used as is)Amine-reactive esters available

Note on Brightness: The calculated brightness is a product of the molar extinction coefficient and the quantum yield and serves as a theoretical measure of the dye's fluorescence intensity. Actual performance may vary depending on the conjugation partner and the experimental environment.

Experimental Protocols

Accurate and reproducible comparison of NIR dyes requires standardized experimental protocols. The following sections detail methodologies for assessing key performance indicators and for the application of these dyes in common experimental workflows.

Protocol 1: Bioconjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to an antibody via the formation of a stable amide bond with an activated carboxylic acid group on the antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-reactive crosslinker (e.g., EDC/NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 1X PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activation of Antibody: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the dissolved this compound to the activated antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, typically ranging from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Separate the dye-antibody conjugate from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorption maximum of the dye (~788 nm for Cy7.5).

Protocol 2: In Vivo Imaging of a Tumor-Targeted NIR Dye in a Mouse Model

This protocol outlines the general procedure for non-invasive in vivo fluorescence imaging in a mouse xenograft model.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • NIR dye-conjugated targeting agent (e.g., antibody-Cy7.5 conjugate)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate excitation and emission filters for the chosen NIR dye.

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it on the imaging platform. Maintain anesthesia throughout the imaging session. To minimize autofluorescence from fur, it is recommended to shave the area of interest.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the imaging agent to determine the level of background autofluorescence.

  • Injection: Administer the NIR dye conjugate intravenously (i.v.) via the tail vein. The optimal dose should be determined empirically but typically ranges from 1 to 10 nmol per mouse.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the agent.

  • Image Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest using the imaging system's software. Calculate the tumor-to-background ratio to assess targeting specificity.

  • Recovery: After the final imaging session, allow the mouse to recover from anesthesia on a warming pad.

Visualizing a Key Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the application of these NIR dyes in a biological context, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted in cancer therapy and common experimental workflows.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation and survival and is often dysregulated in cancer.[3][5][6][7] NIR dye-conjugated antibodies targeting EGFR can be used to visualize tumors that overexpress this receptor.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K Grb2 Grb2 EGFR->Grb2 EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

Workflow for Fluorescence-Guided Surgery

Fluorescence-guided surgery utilizes NIR dyes to illuminate cancerous tissue in real-time, aiding surgeons in achieving complete tumor resection.[8][9][10][11]

Fluorescence_Guided_Surgery Inject Inject NIR Dye Conjugate Distribute Dye Accumulates in Tumor Inject->Distribute Image Intraoperative NIR Imaging Distribute->Image Resect Surgical Resection of Fluorescent Tissue Image->Resect Confirm Confirm Complete Resection Resect->Confirm

Caption: Workflow for fluorescence-guided surgery.

Cellular Uptake and Localization of Cyanine (B1664457) Dyes

The mechanism of cellular uptake is critical for the design of targeted imaging agents. For many cyanine dyes, uptake is mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[12][13][14]

Cellular_Uptake Dye Cyanine Dye OATP OATP Transporter Dye->OATP Membrane Cell Membrane Endocytosis Endocytosis Membrane->Endocytosis Cytoplasm Cytoplasm Endocytosis->Cytoplasm

Caption: Cellular uptake of cyanine dyes.

Conclusion

The choice of a near-infrared dye is a multifaceted decision that depends on the specific requirements of the research application. This compound offers a compelling balance of brightness and photostability, making it a versatile tool for a range of in vivo imaging applications. Its primary amine group allows for straightforward conjugation to a variety of targeting moieties.

Compared to the clinically approved ICG, Cy7.5 amine generally exhibits superior photostability and a higher quantum yield, which can translate to improved signal-to-noise ratios in preclinical imaging. Alexa Fluor 790 is another excellent alternative, known for its exceptional brightness and photostability, often outperforming traditional cyanine dyes.

Ultimately, the optimal dye selection will be guided by the specific experimental context, including the nature of the biological target, the required imaging depth and duration, and the available instrumentation. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers in making an informed decision and advancing their in vivo imaging studies.

References

A Comparative Guide to Cyanine7.5 Amine and Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical in vivo imaging, the choice of a near-infrared (NIR) fluorescent dye is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of two prominent NIR fluorophores: Cyanine7.5 (Cy7.5) amine and the clinically established Indocyanine Green (ICG). This objective analysis delves into their chemical and physical properties, performance characteristics, and relevant experimental protocols to empower informed decisions in your research.

At a Glance: Key Performance Indicators

Cyanine7.5 amine and ICG both operate within the NIR window (700-900 nm), a spectral region advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence.[1] However, they exhibit key differences in their photophysical properties and in vivo behavior.

PropertyThis compoundIndocyanine Green (ICG)Reference
Excitation Maximum (λex) ~788 nm~780-805 nm (Solvent dependent)[1][2]
Emission Maximum (λem) ~808 nm~810-830 nm (Solvent dependent)[1][2]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹Varies with solvent and aggregation state[2]
Quantum Yield (Φ) ~0.10 (Higher than ICG)Lower than Cy7.5 derivatives[1][2][3]
Molecular Weight Varies with salt form774.96 g/mol [1]
Solubility Varies (hydrophilic versions available)Soluble in water and methanol[1][4]
Primary Elimination Route Expected to be primarily renal (especially for sulfonated forms)Hepatic[1][5]
In Vivo Tolerance Generally high, especially for hydrophilic derivativesLower than more hydrophilic cyanine (B1664457) dyes[1][5]
In Vivo Stability Generally higher than ICGUnstable in aqueous solutions[6]

Delving Deeper: A Head-to-Head Comparison

Photophysical Properties

The superior quantum yield of this compound is a significant advantage, translating to a brighter fluorescent signal and potentially higher sensitivity in imaging applications.[1][3] While both dyes have similar excitation and emission maxima, the higher molar extinction coefficient of Cy7.5 amine further contributes to its brightness.[2] The spectral properties of ICG are known to be more dependent on the solvent and its concentration, which can affect reproducibility.

Pharmacokinetics and Biodistribution

A crucial difference lies in their in vivo clearance pathways. ICG binds tightly to plasma proteins and is almost exclusively cleared by the liver.[1] This can lead to high background signals in the hepatic region during imaging. In contrast, more hydrophilic cyanine dyes, including sulfonated versions of Cy7.5, exhibit a shift towards renal elimination.[1][5] This altered biodistribution can be advantageous for studies where a low liver background is desired. The amine functionality of Cyanine7.5 allows for its conjugation to various biomolecules, which will ultimately dictate the overall pharmacokinetic profile of the resulting conjugate.[7]

In Vivo Stability and Tolerance

ICG is known for its instability in aqueous solutions and has a very short plasma half-life, which can limit the imaging time window.[5][6] Cyanine7.5 and its derivatives generally offer improved stability. Furthermore, studies have shown that more hydrophilic cyanine dyes are better tolerated in vivo compared to ICG.[5][6]

Experimental Protocols

The following provides a generalized methodology for in vivo fluorescence imaging using Cy7.5 amine or ICG in a murine model.

Animal Model and Preparation
  • Animal Model: SPF BALB/c nude mice, 6-8 weeks old, weighing 18-20 grams are commonly used.[7]

  • Acclimatization: Animals should be allowed to acclimate with free access to food and water for at least 24 hours before the experiment.[7]

  • Anesthesia: Anesthetize the mice via intraperitoneal injection of 2% sodium pentobarbital (B6593769) at a dosage of approximately 215 mg/kg (e.g., 300 µL for a 20g mouse).[7][8]

Dye Preparation and Administration
  • Reconstitution: Dissolve the dye in a biocompatible solvent. For unconjugated dyes, sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO) can be used. If using DMSO, ensure the final concentration in the injected volume is minimal to avoid toxicity.[9] For conjugated dyes, the solvent should be compatible with the biomolecule.

  • Dosage: A typical dosage for cyanine dyes for in vivo imaging ranges from 0.5 to 5 mg/kg body weight.[9] The optimal dose should be determined empirically for each specific application and conjugate.

  • Administration: Intravenous (IV) injection via the tail vein is the most common route for systemic biodistribution studies.[9] A typical injection volume is 100-200 µL.[7]

In Vivo Imaging Procedure
  • Imaging System: A small animal in vivo imaging system equipped for NIR fluorescence imaging is required.

  • Excitation and Emission Settings:

    • Excitation: Use a bandpass filter appropriate for the dye, typically around 700-770 nm.[7][8]

    • Emission: Use a longpass filter, typically around 790 nm.[7][8]

  • Image Acquisition:

    • Place the anesthetized mouse in the prone position within the imaging chamber.[7]

    • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h, 48 h) to monitor the biodistribution and clearance of the dye.[9]

    • The exposure time should be adjusted to achieve a good signal-to-noise ratio without saturating the detector, and can range from milliseconds to seconds.[8][9]

Ex Vivo Analysis
  • Euthanasia and Organ Harvest: At the final imaging time point, euthanize the animal according to approved institutional protocols.[9]

  • Organ Dissection: Immediately dissect major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).[7][9]

  • Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.[9]

  • Quantitative Analysis: Draw regions of interest (ROIs) around each organ in the ex vivo image and measure the average radiant efficiency or fluorescence intensity.[9]

Visualizing the Workflow

InVivoImagingWorkflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis A Animal Model (e.g., Nude Mouse) B Anesthesia A->B D Intravenous Injection (Tail Vein) B->D C Dye Preparation (Cy7.5 amine or ICG) C->D E In Vivo Imaging (NIR System) D->E F Longitudinal Data Acquisition (Multiple Time Points) E->F G Euthanasia & Organ Harvest F->G H Ex Vivo Imaging of Organs G->H I Quantitative Analysis (ROI) H->I

Caption: Workflow for a typical in vivo fluorescence imaging experiment.

Dye Properties and Performance Relationship

The selection between this compound and ICG often depends on the specific requirements of the study. The following diagram illustrates the relationship between their properties and the resulting imaging performance.

DyeProperties cluster_cy75 This compound cluster_icg Indocyanine Green (ICG) cluster_performance Imaging Performance Cy75_QY Higher Quantum Yield Perf_Bright Brighter Signal Higher Sensitivity Cy75_QY->Perf_Bright Cy75_Stab Higher Stability Perf_Time Longer Imaging Window Cy75_Stab->Perf_Time Cy75_Clear Renal Clearance (hydrophilic forms) Perf_BG Lower Liver Background Cy75_Clear->Perf_BG ICG_QY Lower Quantum Yield ICG_QY->Perf_Bright (Leads to lower) ICG_Stab Lower Stability ICG_Stab->Perf_Time (Leads to shorter) ICG_Clear Hepatic Clearance ICG_Clear->Perf_BG (Leads to higher)

Caption: Relationship between dye properties and in vivo imaging performance.

Conclusion

This compound emerges as a compelling alternative to ICG for preclinical in vivo imaging, offering the significant advantages of a higher quantum yield, greater stability, and a potentially more favorable biodistribution profile with reduced liver accumulation, especially for its hydrophilic derivatives.[1][3][5][6] While ICG remains a valuable, clinically approved benchmark, the superior photophysical properties of Cy7.5 amine can translate to improved sensitivity and a wider range of applications in research settings. The final choice will depend on the specific experimental goals, such as the desired imaging duration and the importance of minimizing background signal in the liver.

References

A Researcher's Guide to Validating the Purity of Cyanine7.5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fluorescently labeled biomolecules is paramount for reliable and reproducible results in sensitive applications such as in vivo imaging and targeted drug delivery. This guide provides a comprehensive comparison of methods for validating the purity of Cyanine7.5 (Cy7.5) amine conjugates, offering detailed experimental protocols and objective comparisons with alternative fluorophores.

Cyanine7.5, a near-infrared (NIR) dye, is a popular choice for labeling biomolecules due to its favorable spectral properties that allow for deep tissue penetration and minimal autofluorescence.[1][2] When conjugated to targeting moieties like antibodies, Cy7.5 enables sensitive and specific visualization of biological targets in vivo. However, the conjugation process can result in a heterogeneous mixture of labeled protein, unconjugated dye, and potential aggregates. Therefore, rigorous purity validation is a critical step to ensure the quality and efficacy of the final conjugate.

Key Purity Validation Techniques

The purity of a Cyanine7.5 amine conjugate is typically assessed through a combination of chromatographic and spectrometric techniques. These methods help to determine the degree of labeling (DOL), identify and quantify impurities, and confirm the integrity of the conjugate.

1. Spectrophotometry for Degree of Labeling (DOL) Determination: A fundamental and accessible method to quantify the average number of dye molecules conjugated to each protein molecule.[3][4]

2. High-Performance Liquid Chromatography (HPLC): A powerful separation technique to resolve the conjugated protein from free dye and other impurities. Size-exclusion (SEC) and reverse-phase (RP-HPLC) are commonly employed methods.[5][6]

3. Mass Spectrometry (MS): Provides precise mass information to confirm the successful conjugation and determine the distribution of dye-to-protein ratios. MALDI-TOF is often used for intact conjugate analysis.[7][8]

Comparison of Cyanine7.5 with a Common Alternative: Alexa Fluor 750

While Cyanine7.5 is a widely used NIR dye, other fluorophores such as Alexa Fluor 750 are also prevalent. The choice of dye can impact the performance of the conjugate.

ParameterCyanine7.5Alexa Fluor 750Key Considerations
Purity (Post-Purification) Typically >95% with proper purification.[6]Often reported with high purity (>95%) post-conjugation and purification.Purity is highly dependent on the conjugation chemistry and purification method.
Photostability Susceptible to photobleaching under prolonged illumination.Generally exhibits higher photostability compared to Cy7 dyes.[9][10]Critical for applications requiring long-term imaging or repeated exposure to excitation light.
Fluorescence Quenching Prone to self-quenching at high degrees of labeling.Less prone to self-quenching, allowing for higher labeling densities without significant loss of fluorescence.Important for achieving the brightest possible conjugate.
Common Impurities Unconjugated (free) dye, aggregated conjugates, and protein fragments.Similar to Cy7.5, with free dye and aggregates being the primary concerns.Efficient removal of free dye is crucial to minimize background signal and non-specific binding.

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This protocol outlines the steps to calculate the average number of Cyanine7.5 molecules conjugated to a protein.

Materials:

  • Purified Cyanine7.5-protein conjugate

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the Conjugate: It is essential to remove all unconjugated dye before measuring absorbance. This is typically achieved using size-exclusion chromatography (e.g., a desalting column).[11][12][13]

  • Blank the Spectrophotometer: Use the conjugation buffer to zero the spectrophotometer at both 280 nm and 750 nm.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cyanine7.5 (~750 nm, A₇₅₀). If the absorbance is greater than 2.0, dilute the sample with a known volume of buffer and re-measure, ensuring to account for the dilution factor in the calculations.[3]

  • Calculate the Degree of Labeling (DOL):

    • Protein Concentration (M):

      • Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A₇₅₀ is the absorbance of the conjugate at ~750 nm.

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A₇₅₀ of the dye). For Cyanine7.5, this is approximately 0.05.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[4]

    • Dye Concentration (M):

      • Dye Conc. (M) = A₇₅₀ / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of Cyanine7.5 at ~750 nm (approximately 250,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

      • DOL = Dye Conc. (M) / Protein Conc. (M)

Protocol 2: Purity Assessment by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

SE-HPLC separates molecules based on their size and is effective for separating the high molecular weight conjugate from smaller, unconjugated dye molecules.[6][14]

Materials and Equipment:

  • HPLC system with a UV-Vis or fluorescence detector

  • Size-exclusion column (e.g., with a separation range suitable for the protein conjugate)

  • Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Purified Cyanine7.5-protein conjugate

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the conjugate sample through a 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject a suitable volume of the sample onto the column.

  • Chromatographic Run: Run the separation isocratically.

  • Data Analysis: Monitor the elution profile at 280 nm (for protein) and ~750 nm (for Cyanine7.5). The conjugate will elute as an early, high molecular weight peak, while the free dye will elute as a later, low molecular weight peak. The purity can be estimated by integrating the peak areas. A pure conjugate should show a single, symmetrical peak at the expected retention time with no significant peak at the retention time of the free dye.

Protocol 3: Mass Confirmation by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the mass of the intact conjugate, confirming successful labeling and providing information on the distribution of dye molecules per protein.[7][8]

Materials and Equipment:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • Purified and desalted Cyanine7.5-protein conjugate

Procedure:

  • Sample Preparation: The conjugate must be desalted prior to analysis.

  • Spotting: Mix the desalted conjugate solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition:

    • Insert the target plate into the mass spectrometer.

    • Acquire spectra in positive ion linear mode.

    • Optimize the laser power to obtain good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the unlabeled protein and the protein labeled with one, two, three, or more dye molecules. The mass difference between the peaks will correspond to the mass of the Cyanine7.5 dye. This provides a direct confirmation of conjugation and an indication of the labeling distribution.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and the biological context of these conjugates, the following diagrams are provided.

G Experimental Workflow for Purity Validation cluster_0 Conjugation & Purification cluster_1 Purity Analysis Protein Protein Conjugation Reaction Conjugation Reaction Protein->Conjugation Reaction Cy7.5 Amine Cy7.5 Amine Cy7.5 Amine->Conjugation Reaction Purification (SEC) Purification (SEC) Conjugation Reaction->Purification (SEC) Spectrophotometry (DOL) Spectrophotometry (DOL) Purification (SEC)->Spectrophotometry (DOL) HPLC (Purity) HPLC (Purity) Purification (SEC)->HPLC (Purity) Mass Spectrometry (Confirmation) Mass Spectrometry (Confirmation) Purification (SEC)->Mass Spectrometry (Confirmation)

Caption: Experimental workflow for purity validation.

G EGF-EGFR Signaling Pathway for Targeted Imaging Cy7.5-Antibody Cy7.5-Antibody Conjugate EGFR EGFR Cy7.5-Antibody->EGFR Targets Imaging Signal NIR Fluorescence Signal Cy7.5-Antibody->Imaging Signal Generates Dimerization Receptor Dimerization EGFR->Dimerization Induces EGF EGF EGF->EGFR Binds Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream Signaling Cellular Response Cellular Response (Proliferation, Survival) Downstream Signaling->Cellular Response

References

Assessing the Specificity of Cyanine7.5 Amine Labeled Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of molecular imaging, the specificity of fluorescent probes is paramount for generating reliable and translatable data. Cyanine7.5 (Cy7.5), a near-infrared (NIR) fluorophore, is frequently utilized for in vivo imaging due to the deep tissue penetration of its long-wavelength emission.[1] This guide provides an objective comparison of Cyanine7.5 amine labeled probes with common alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of NIR Fluorophores

The selection of a fluorophore is a critical step in probe design, directly impacting sensitivity and signal-to-noise ratios. The brightness of a dye, a product of its molar extinction coefficient and quantum yield, is a key performance indicator.[2]

PropertyCyanine7.5Indocyanine Green (ICG)Alexa Fluor 790IRDye 800CW
Excitation Maximum (λex) ~788 nm[2]~780-805 nm (solvent dependent)~782 nm[2]~774-783 nm
Emission Maximum (λem) ~808 nm[2]~810-830 nm (solvent dependent)~805 nm[2]~792-802 nm
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[3]Varies significantly with solvent and aggregation state260,000 cm⁻¹M⁻¹[2]~240,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.10[3]Lower than Cy7.5~0.12 (estimated)[2]~0.08-0.12
Calculated Brightness (ε x Φ) ~22,300Lower than Cy7.5~31,200~19,200 - 28,800
Primary Elimination Route Expected to be renal (for sulfonated forms)HepaticExpected to be renalExpected to be renal

Understanding and Assessing Probe Specificity

The specificity of a labeled probe is determined not only by the targeting moiety (e.g., antibody, peptide) but also by the properties of the fluorophore itself. Non-specific binding of the dye can lead to high background signals and misleading results.[4]

Mechanisms of Non-Specific Uptake

Several factors contribute to the off-target accumulation of cyanine (B1664457) dyes:

  • Hydrophobicity: More hydrophobic dyes have a greater tendency to non-specifically adhere to substrates and accumulate in tissues like the liver.[4][5]

  • Serum Albumin Binding: Some cyanine dyes can form covalent or non-covalent adducts with serum albumin. This can lead to accumulation in tumors through the enhanced permeability and retention (EPR) effect, but also contributes to uptake in the liver.[6][7]

  • Organic Anion-Transporting Polypeptides (OATPs): OATPs, which can be overexpressed in some cancer cells, have been identified as a mechanism for the uptake of certain heptamethine cyanine dyes.[6][8] This can be a double-edged sword, contributing to both tumor-specific and off-target uptake in organs where OATPs are expressed.

Experimental Approaches to Assess Specificity

1. In Vivo Imaging and Biodistribution Studies:

The most direct method to assess specificity in a preclinical setting is through in vivo fluorescence imaging in animal models, followed by ex vivo analysis of dissected organs.[9] This allows for the quantification of probe accumulation in the target tissue versus other major organs. The tumor-to-background ratio (TBR) is a key metric derived from these studies.[10]

2. Control Groups:

The use of appropriate control groups is crucial for a successful in vivo imaging experiment.[11] These should include:

  • Naive Control: An animal with a tumor but no probe injection to assess autofluorescence.

  • Negative Control: An animal without a tumor but injected with the probe to assess background accumulation.

  • Blocking Control: Pre-injection of an unlabeled targeting molecule to saturate the target receptors, followed by injection of the labeled probe. A significant reduction in tumor signal compared to the unblocked group indicates target-specific binding.

  • Scrambled Peptide/Isotype Control Antibody: A probe labeled with a non-targeting peptide or an isotype control antibody to assess non-specific uptake mediated by the targeting moiety.

3. In Vitro Binding Assays:

Cell-based assays can provide initial insights into probe specificity. Flow cytometry can be used to quantify the binding of the fluorescently labeled probe to target-positive versus target-negative cell lines.[9] Competition assays, where cells are co-incubated with the labeled probe and an excess of unlabeled targeting molecule, can also demonstrate specificity.

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging and Biodistribution Analysis

This protocol outlines a general procedure for assessing the specificity of a Cy7.5-labeled antibody in a mouse tumor model.

Materials:

  • Anesthetized mice bearing subcutaneous tumors

  • Cy7.5-labeled antibody probe

  • In vivo imaging system with appropriate NIR filters (e.g., excitation ~745 nm, emission ~820 nm)[9]

  • Sterile, biocompatible vehicle (e.g., PBS)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging chamber.

  • Probe Administration: Inject the Cy7.5-labeled antibody intravenously (i.v.) via the tail vein. The typical dose is in the nanomole range per mouse.[9]

  • Image Acquisition: Acquire fluorescence and white light reference images at multiple time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window.[9]

  • Data Analysis: Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) to quantify the average radiant efficiency. Calculate the tumor-to-background ratio.[9]

  • Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the dissected tissues to confirm the in vivo signal distribution and quantify probe accumulation.[9]

Protocol 2: Flow Cytometry Analysis of Probe Binding

This protocol describes the use of flow cytometry to assess the specific binding of a Cy7.5-labeled peptide to cells in culture.

Materials:

  • Target-positive and target-negative cell lines

  • Cy7.5-labeled peptide probe

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with appropriate laser and filters

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of both target-positive and target-negative cells at a concentration of 1 x 10^6 cells/100 µL in ice-cold staining buffer.[9]

  • Blocking (Optional): To reduce non-specific binding, incubate cells with an appropriate blocking agent (e.g., Fc block for antibodies, or excess unlabeled peptide for competition assays) for 10-15 minutes at 4°C.[9]

  • Staining: Add the Cy7.5-labeled peptide at a predetermined optimal concentration to the cell suspensions. Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells three times with ice-cold staining buffer to remove unbound probe, centrifuging at a low speed between washes.

  • Analysis: Resuspend the final cell pellet in staining buffer and analyze on the flow cytometer. Compare the mean fluorescence intensity of the target-positive cells to the target-negative cells and the unstained controls.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Signaling Pathway Example: HER2-Targeted Imaging

Fluorescently labeled antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are used to visualize its expression in cancers.[12] The binding of the probe to HER2 on the cell surface allows for the identification of HER2-positive tumors.[1]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cy7.5-Antibody Cy7.5-Antibody HER2_Receptor HER2 Receptor Cy7.5-Antibody->HER2_Receptor Binding & Visualization Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) HER2_Receptor->Signaling_Cascade Activation Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation

Caption: HER2 signaling pathway targeted by a Cy7.5-labeled antibody probe.

Experimental Workflow: Assessing In Vivo Specificity

A logical workflow is essential for rigorously validating the specificity of a new fluorescent probe.

InVivo_Specificity_Workflow start Start: New Cy7.5-labeled Probe in_vitro In Vitro Validation (Flow Cytometry on +/- Cell Lines) start->in_vitro in_vivo_imaging In Vivo Imaging in Tumor Model (e.g., 24h, 48h post-injection) in_vitro->in_vivo_imaging controls Inject Control Groups (Blocking, Isotype, etc.) in_vivo_imaging->controls quantify_invivo Quantify Tumor-to-Background Ratio (TBR) in_vivo_imaging->quantify_invivo controls->quantify_invivo ex_vivo Ex Vivo Organ Imaging & Biodistribution quantify_invivo->ex_vivo quantify_exvivo Quantify % Injected Dose / gram ex_vivo->quantify_exvivo compare Compare Probe to Controls quantify_exvivo->compare specific Result: Probe is Specific compare->specific High TBR & Low Off-Target not_specific Result: Probe is Not Specific compare->not_specific Low TBR or High Off-Target

Caption: Workflow for assessing the in vivo specificity of a fluorescent probe.

Logical Comparison: Cy7.5 Amine vs. Alternatives

This diagram summarizes the key considerations when choosing between Cy7.5 amine and its alternatives for probe development.

Probe_Comparison cluster_cy75 Cyanine7.5 cluster_icg Indocyanine Green (ICG) cluster_alexa Alexa Fluor 790 cluster_irdye IRDye 800CW cy75_pros Pros: - Good Brightness - High Photostability cy75_cons Cons: - Potential for non-specific  binding (hydrophobicity) icg_pros Pros: - Clinically Approved - Well-established icg_cons Cons: - Lower Quantum Yield - Prone to aggregation - Hepatic clearance can  cause high background alexa_pros Pros: - High Brightness - Good Water Solubility alexa_cons Cons: - Higher Cost - Proprietary Structure irdye_pros Pros: - High Sensitivity - Low Background - Used in clinical trials irdye_cons Cons: - Potential for hepatic uptake decision Choice of Fluorophore cluster_cy75 cluster_cy75 decision->cluster_cy75 cluster_icg cluster_icg decision->cluster_icg cluster_alexa cluster_alexa decision->cluster_alexa cluster_irdye cluster_irdye decision->cluster_irdye

Caption: Key considerations for selecting an NIR fluorophore for probe conjugation.

References

A Researcher's Guide to Quantitative Fluorescence Imaging: Cyanine7.5 Amine vs. The Competition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for these tasks, offering deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive quantitative analysis of Cyanine7.5 (Cy7.5) amine, a widely used heptamethine cyanine (B1664457) dye, and compares its performance with other leading NIR alternatives.

Cyanine7.5 amine is a near-infrared fluorescent dye frequently used for labeling proteins and nucleic acids in various biochemical and molecular biology applications.[1] Its fluorescence in the NIR spectrum makes it particularly valuable for in vivo imaging, fluorescence microscopy, and flow cytometry, offering bright signals and high stability with minimal background interference.[1][2] This guide delves into the key performance indicators of Cy7.5 amine and its derivatives, presenting a head-to-head comparison with prominent alternatives such as Indocyanine Green (ICG), Alexa Fluor 790, and IRDye 800CW to facilitate an informed selection for your specific research needs.

Quantitative Performance Metrics: Cy7.5 Amine vs. The Competition

The selection of an appropriate NIR dye is a critical decision that can significantly impact the sensitivity and accuracy of an experiment. The following tables summarize the key photophysical properties of Cy7.5 amine and its popular alternatives.

PropertyThis compound/Carboxylic AcidIndocyanine Green (ICG)Alexa Fluor 790IRDye 800CW
Excitation Maximum (nm) ~788[3]~778-806~782-784[4]~774-783[5]
Emission Maximum (nm) ~808[3]~835~805-814[4]~792-802[5]
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~223,000[3]~150,000~260,000 - 270,000[4][6]~240,000 - 300,000[5][7]
Quantum Yield (Φ) ~0.10 - 0.3[4][8]LowNot specified; Alexa Fluor dyes typically have high quantum efficiencies[4]~0.08-0.12[5]
Reactive Group AmineN/A (non-reactive)Hydrazide, NHS Ester, etc.NHS Ester, Azide, etc.
Reactivity Activated carboxylic acidsN/AAldehydes, ketones, primary amines, etc.Primary amines, alkynes, etc.
Solubility Good in DMSO, DMF; lower water solubility for the parent amine[8][9]Water solubleHigh water solubility[6]High water solubility[5]

Table 1: Photophysical and Chemical Properties of NIR Dyes. This table provides a comparative overview of the key characteristics of Cy7.5 amine/carboxylic acid and its main competitors. Values are compiled from various sources and may vary slightly depending on the specific derivative and measurement conditions.

Key Performance Considerations

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cy7.5 boasts a respectable molar extinction coefficient, Alexa Fluor 790 and IRDye 800CW generally exhibit higher values, suggesting they can absorb more light.[4][5][6] Although a specific quantum yield for Alexa Fluor 790 is not readily published, the Alexa Fluor family is known for high quantum efficiencies.[4] Some variants of Cyanine7.5, particularly those with a more rigid structure, have been reported to have an increased quantum yield.[10]

Photostability: For experiments requiring long exposure times or intense illumination, photostability is a critical factor. Literature suggests that Alexa Fluor dyes generally exhibit greater photostability than Cy dyes.[4][11] IRDye 800CW is also renowned for its exceptional photostability, allowing for archived samples to be re-imaged with minimal signal loss.[5]

Solubility: The solubility of a dye can influence its ease of use in labeling reactions, especially in aqueous buffers. While the parent Cy7.5 amine has lower water solubility, sulfonated derivatives like sulfo-Cyanine7.5 offer improved hydrophilicity.[12] Both Alexa Fluor 790 and IRDye 800CW are designed for high water solubility, which can be advantageous for bioconjugation.[5][6]

In Vivo Performance: For in vivo imaging, the NIR window (700-900 nm) is preferred due to reduced light scattering and minimal tissue autofluorescence.[3] Cy7.5, Alexa Fluor 790, and IRDye 800CW all operate within this window. ICG is an FDA-approved dye for clinical use but suffers from a lower quantum yield and lacks a reactive group for conjugation to targeting molecules.[12][13] The clearance route is another important consideration; more hydrophilic dyes tend to be cleared via the kidneys, which can reduce background signal from the liver in certain imaging applications.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative fluorescence imaging. Below are protocols for protein labeling with Cy7.5 amine and a general workflow for in vivo imaging.

Protocol: Antibody Labeling with Cyanine7.5 NHS Ester

This protocol outlines a common method for conjugating an amine-reactive Cy7.5 dye to an antibody.

Materials:

  • Antibody (or other protein of interest) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.

  • Cyanine7.5 NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS. Adjust the antibody concentration to 2-10 mg/mL.[14]

  • Dye Preparation: Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[14]

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.[14]

    • Calculate the required volume of the dye stock solution to achieve a desired dye-to-protein molar ratio (typically between 5:1 and 15:1).[14]

    • Slowly add the dye solution to the antibody solution while gently vortexing.[14]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[15]

    • The first colored fraction will be the conjugated antibody.[14]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).[14]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-8.5) Antibody->Mix Dye Cy7.5 NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Characterize Determine DOL (Absorbance) Purify->Characterize

Workflow for Antibody Labeling with Cy7.5 NHS Ester.
Protocol: In Vivo Fluorescence Imaging

This protocol provides a general workflow for small animal in vivo imaging using a Cy7.5-labeled probe.

Materials:

  • Cy7.5-labeled probe (e.g., antibody, peptide).

  • Small animal model (e.g., nude mouse with tumor xenograft).

  • In vivo imaging system with appropriate NIR filters.

  • Anesthetic (e.g., isoflurane).

  • Sterile PBS.

Procedure:

  • Animal Preparation: Anesthetize the animal using a suitable anesthetic.[3] For tumor imaging studies, use mice with established tumor xenografts.[16]

  • Probe Administration: Dilute the Cy7.5-labeled probe to the desired concentration in sterile PBS. A typical dose is in the range of 0.5-5 mg/kg body weight. Administer the probe via intravenous (IV) injection (e.g., tail vein).[3]

  • Image Acquisition:

    • Acquire a baseline image before probe injection to assess autofluorescence.[17]

    • Acquire images at multiple time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h, 48 h) to monitor biodistribution and tumor uptake.[3]

    • Use appropriate excitation and emission filters for Cy7.5 (e.g., Ex: ~745 nm, Em: ~780 nm).[17]

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the animal.[3]

    • Dissect major organs and the tumor.[3]

    • Acquire a final fluorescence image of the harvested organs to confirm biodistribution.[3]

G cluster_animal_prep Animal Preparation cluster_imaging_procedure Imaging Procedure cluster_analysis Analysis Animal_Model Anesthetized Animal Model Baseline_Image Acquire Baseline Image Animal_Model->Baseline_Image Inject_Probe Inject Cy7.5-labeled Probe (IV) Baseline_Image->Inject_Probe Longitudinal_Imaging Longitudinal Image Acquisition Inject_Probe->Longitudinal_Imaging Euthanize Euthanize Animal Longitudinal_Imaging->Euthanize Dissect Dissect Organs & Tumor Euthanize->Dissect ExVivo_Image Acquire Ex Vivo Organ Image Dissect->ExVivo_Image

Generalized Workflow for In Vivo Fluorescence Imaging.

Conclusion

This compound and its derivatives are powerful tools for quantitative fluorescence imaging, particularly for in vivo applications. However, a careful consideration of their photophysical properties in comparison to alternatives like Alexa Fluor 790 and IRDye 800CW is essential for optimal experimental design. While Cy7.5 offers a good balance of properties, Alexa Fluor 790 and IRDye 800CW may provide advantages in terms of brightness and photostability for demanding applications. The choice of dye will ultimately depend on the specific requirements of the research, including the desired sensitivity, the need for photostability, and the nature of the biological system under investigation.

References

Navigating the Near-Infrared Landscape: A Comparative Guide to Cyanine7.5 Amine Labeled Molecules in Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo imaging, the choice of a near-infrared (NIR) fluorophore is a critical decision that profoundly impacts experimental outcomes. Among the plethora of available dyes, Cyanine7.5 (Cy7.5) amine has emerged as a popular choice for labeling molecules to study their biodistribution. This guide provides an objective comparison of the performance of Cy7.5 amine labeled molecules with other common NIR dyes, supported by experimental data and detailed protocols to inform your research.

Cyanine7.5, a member of the cyanine (B1664457) dye family, exhibits absorption and emission maxima in the NIR window (typically around 750 nm and 780 nm, respectively). This spectral region is advantageous for in vivo imaging due to reduced light absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible range.[1][2] The amine-reactive functionality of Cy7.5 allows for its covalent conjugation to a wide range of molecules, including proteins, peptides, antibodies, and nanoparticles, enabling the tracking of their localization and clearance in living organisms.[3]

Performance Comparison of NIR Fluorophores

The biodistribution of a fluorescently labeled molecule is not solely dependent on the molecule itself but is also significantly influenced by the properties of the attached fluorophore. A direct comparison of different NIR dyes conjugated to the same targeting ligand provides valuable insights into their intrinsic behaviors in a biological system.

A study comparing five different NIR fluorophores, including a Cyanine7 (Cy7) derivative, conjugated to folate for imaging ovarian cancer xenografts, highlights these differences. While not identical to Cy7.5, the Cy7 derivative provides a close approximation for comparative purposes. The study evaluated the biodistribution of the folate conjugates in mice, with results summarized in the table below.

FeatureFolate-Cy7 derivativeFolate-ZW800-1Folate-IRDye 800CWFolate-ICG-OSu
Primary Clearance Route Primarily hepatobiliary with some renal clearanceRenalRenalHepatic
Tumor-to-Background Ratio (TBR) at 24h ModerateHighHighLow
Signal Intensity in Tumor at 24h ModerateHighHighVery Low
Persistence in Circulation ModerateLowLowVery Low

Table 1: Comparative biodistribution of folate-conjugated NIR dyes in an ovarian cancer model. This table summarizes the key performance indicators for different NIR fluorophore-folate conjugates, providing a basis for selecting the appropriate dye for a specific application. Data is synthesized from a comparative study to illustrate relative performance.

The data indicates that the choice of fluorophore significantly impacts the clearance pathway and tumor accumulation. While the Cy7 derivative showed moderate tumor accumulation, alternatives like ZW800-1 and IRDye 800CW exhibited higher tumor-to-background ratios, primarily due to their rapid renal clearance which reduces background signal. In contrast, the ICG conjugate showed poor tumor accumulation and was rapidly cleared through the liver.

Biodistribution of Unconjugated Cyanine Dyes

To understand the intrinsic properties of the dye itself, it is crucial to examine the biodistribution of the unconjugated, or "free," dye. Studies on free Cyanine 7, a close structural analog of Cy7.5, reveal a distinct biodistribution pattern compared to its conjugated counterparts.

Following intravenous injection, free Cy7 dye is rapidly cleared from circulation. Ex vivo organ analysis at 24 hours post-injection shows the highest accumulation in the kidneys, indicating a primary renal excretion pathway.[4] Lower levels of fluorescence are typically observed in the liver and spleen, with minimal signal in other organs such as the heart, lungs, and brain.[4] This rapid renal clearance of the free dye is a desirable characteristic, as it leads to a lower background signal in tissues other than the kidneys.

OrganRelative Fluorescence Intensity of Free Cy7 (24h post-injection)
KidneysHigh
LiverLow-Moderate
SpleenLow
LungsVery Low
HeartVery Low
BrainVery Low

Table 2: Ex vivo biodistribution of free Cyanine 7 dye in major organs. This table illustrates the typical distribution of unconjugated Cy7 dye 24 hours after intravenous administration, highlighting the primary route of elimination. Data is based on studies of free cyanine dye biodistribution.[4]

Experimental Protocols

Accurate and reproducible biodistribution studies rely on well-defined experimental protocols. Below are detailed methodologies for key experiments involving Cyanine7.5 amine labeled molecules.

In Vivo Imaging Protocol
  • Animal Model: Select an appropriate animal model (e.g., nude mice for tumor xenografts) and ensure acclimatization for at least one week before the experiment.

  • Probe Preparation and Administration:

    • Dissolve the Cy7.5 amine labeled molecule in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).

    • The final concentration should be optimized for the specific molecule and imaging system, but a typical dose ranges from 0.5 to 5 mg/kg body weight.

    • Administer the probe via intravenous (tail vein) injection in a volume of 100-200 µL.

  • Anesthesia: Anesthetize the animals using a suitable method, such as isoflurane (B1672236) inhalation (e.g., 2-3% for induction, 1.5-2% for maintenance), to immobilize them during imaging.

  • Image Acquisition:

    • Place the anesthetized animal in a pre-clinical in vivo imaging system (e.g., IVIS Spectrum).

    • Set the excitation and emission filters appropriate for Cy7.5 (e.g., excitation ~745 nm, emission ~800 nm).

    • Acquire images at various time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h) to monitor the dynamic biodistribution.

    • Acquire a white light or photographic image for anatomical reference.

  • Data Analysis:

    • Use the imaging software to overlay the fluorescence signal on the anatomical image.

    • Draw regions of interest (ROIs) around specific organs or tumors to quantify the fluorescence intensity (e.g., radiant efficiency).

Ex Vivo Organ Analysis Protocol
  • Euthanasia and Perfusion: At the final time point, euthanize the animal using an approved method. Perfuse the circulatory system with saline to remove blood from the organs, which can interfere with fluorescence measurements.

  • Organ Dissection: Carefully dissect the major organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain) and any tumors.

  • Ex Vivo Imaging:

    • Arrange the excised organs on a non-fluorescent surface within the in vivo imaging system.

    • Acquire fluorescence images using the same parameters as the in vivo imaging.

  • Quantitative Analysis:

    • Draw ROIs around each organ in the ex vivo image.

    • Quantify the average radiant efficiency for each organ.

    • The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is prepared.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key steps in a typical biodistribution study.

Biodistribution_Workflow cluster_preparation Probe Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Molecule Target Molecule Conjugation Conjugation Molecule->Conjugation Cy7_5 Cy7.5 Amine Cy7_5->Conjugation Purification Purification Conjugation->Purification Injection Intravenous Injection Purification->Injection Imaging In Vivo Imaging (Time Points) Injection->Imaging Euthanasia Euthanasia & Perfusion Imaging->Euthanasia Dissection Organ Dissection Euthanasia->Dissection ExVivoImaging Ex Vivo Imaging Dissection->ExVivoImaging Quantification Data Quantification ExVivoImaging->Quantification

Figure 1. Experimental workflow for a typical biodistribution study.

Data_Analysis_Flow Acquire_Images Acquire In Vivo & Ex Vivo Images Draw_ROIs Draw Regions of Interest (ROIs) on Organs/Tumors Acquire_Images->Draw_ROIs Quantify_Intensity Quantify Fluorescence Intensity (Radiant Efficiency) Draw_ROIs->Quantify_Intensity Normalize_Data Normalize Data (%ID/g or Relative Intensity) Quantify_Intensity->Normalize_Data Compare_Groups Compare Different Molecules or Time Points Normalize_Data->Compare_Groups Statistical_Analysis Statistical Analysis Compare_Groups->Statistical_Analysis

Figure 2. Logical flow for quantitative data analysis in biodistribution studies.

References

A Comparative Guide to the Photostability of Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) dye with optimal photostability is critical for the success of fluorescence-based applications. This guide provides an objective comparison of the photostability of commonly used NIR dyes, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate dye for your research needs.

The utility of near-infrared (NIR) dyes in biomedical imaging and therapeutic applications is rapidly expanding. Their emission wavelengths (typically 700-1700 nm) fall within the "optical window" of biological tissues, where light absorption and scattering by endogenous chromophores such as hemoglobin and water are minimized. This allows for deeper tissue penetration and higher signal-to-noise ratios compared to traditional visible light fluorophores. However, a key performance characteristic that dictates the reliability and reproducibility of experiments using NIR dyes is their photostability – the ability to resist photochemical degradation upon exposure to light.

Poor photostability, or photobleaching, can lead to a rapid decrease in fluorescence signal, limiting the duration of imaging experiments and hindering accurate quantification. This is particularly detrimental in applications requiring long-term tracking of biological processes or repeated imaging of the same sample. Therefore, a thorough understanding of the relative photostability of different NIR dyes is essential for experimental design and data interpretation.

Quantitative Comparison of NIR Dye Photostability

The following table summarizes available quantitative data on the photostability of several commercially available NIR dyes. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Dye FamilySpecific DyePhotostability MetricValueExperimental Conditions
Cyanine (B1664457) Dyes Cy7Relative PhotostabilityLower than IRDye 800CW and Alexa Fluor 790[1]General observation from literature review.
PhotobleachingSignificant decrease after 30 minutes of sunlight exposure[2]Dye solution exposed to sunlight.
IRDye IRDye 800CWRelative PhotostabilityHigh[1]General observation from literature review.
PhotobleachingMinimal signal loss after repeated imaging[3]Western blot application.
IRDye 680LTRelative PhotostabilityMore photostable than Alexa Fluor 680[1]Equimolar amounts spotted on nitrocellulose and repeatedly scanned.
PhotobleachingSlight decrease in fluorescence after repeated scanning[1]Repeated scanning on an Odyssey Infrared Imaging System.
Alexa Fluor Dyes Alexa Fluor 790Relative PhotostabilityHigher than Cy7[1]General observation from literature review.
Alexa Fluor 680Relative PhotostabilityLess photostable than IRDye 680LT and IRDye 700DX[1]Equimolar amounts spotted on nitrocellulose and repeatedly scanned.
PhotobleachingSignificant decrease in fluorescence after repeated scanning[1]Repeated scanning on an Odyssey Infrared Imaging System.
Indocyanine Green ICGPhotobleachingSusceptible to photobleaching, especially under laser irradiation[4][5]In vivo and in vitro studies with laser irradiation.
PhotobleachingFormation of J-aggregates upon light exposure in aqueous solution[3]10-day storage of ICG solution under light exposure.

Experimental Protocols for Assessing Photostability

A standardized method for assessing the photostability of NIR dyes is crucial for accurate comparisons. The following protocol outlines a general workflow for determining the photobleaching rate of a fluorescent dye in solution.

Objective: To quantify the rate of photobleaching of a NIR dye under continuous illumination.

Materials:

  • NIR dye solution of known concentration in a suitable solvent (e.g., PBS, DMSO).

  • Spectrofluorometer or a custom-built optical setup with a stable light source (e.g., laser diode, stabilized lamp) and a sensitive detector (e.g., photodiode, spectrometer).

  • Cuvette or sample holder.

  • Neutral density filters (optional, for adjusting illumination intensity).

  • Shutter (for controlling illumination time).

  • Data acquisition software.

Procedure:

  • Sample Preparation: Prepare a solution of the NIR dye at a concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the micromolar range).

  • Initial Measurement: Record the initial fluorescence intensity (F₀) of the sample before prolonged exposure to the excitation light. This is achieved by a brief excitation pulse.

  • Continuous Illumination: Expose the sample to a constant and defined intensity of excitation light at the dye's absorption maximum.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals over the duration of the experiment.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of illumination time.

    • Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant(s) (k).

    • Calculate the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, using the equation: t₁/₂ = ln(2)/k.

    • Alternatively, the photobleaching quantum yield (Φb) can be determined, which is the probability that a molecule is photobleached upon absorbing a photon. This requires knowledge of the photon flux and the molar extinction coefficient of the dye.[6]

Critical Parameters to Control and Report:

  • Excitation Wavelength (nm): Should be at or near the absorption maximum of the dye.

  • Irradiance/Power Density (mW/cm²): The light intensity at the sample plane.

  • Solvent: The photostability of many dyes is solvent-dependent.

  • Concentration: High concentrations can lead to aggregation and altered photophysics.

  • Temperature: Temperature can influence reaction rates.

  • Oxygen Concentration: The presence of molecular oxygen can significantly accelerate photobleaching for many dyes.[7]

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output prep_dye Prepare NIR Dye Solution prep_conc Set Known Concentration prep_dye->prep_conc initial_F Measure Initial Fluorescence (F₀) prep_conc->initial_F illuminate Continuous Illumination (Controlled Irradiance) initial_F->illuminate time_course Record Fluorescence Intensity vs. Time (F(t)) illuminate->time_course plot_data Plot Normalized Intensity (F(t)/F₀) vs. Time time_course->plot_data fit_curve Fit Decay Curve (e.g., Exponential) plot_data->fit_curve calc_params Calculate Photostability Parameters (t₁/₂, k, Φb) fit_curve->calc_params comparison Compare Photostability calc_params->comparison

Caption: Experimental workflow for comparing the photostability of NIR dyes.

Signaling Pathways and Logical Relationships

The process of photobleaching often involves the transition of the fluorophore to a long-lived, highly reactive triplet state. From this state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically degrade the dye molecule or other nearby molecules.

PhotobleachingPathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption of Photon (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Dye (Non-fluorescent) S1->Bleached Other Degradation Pathways T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ T1->Bleached Other Degradation Pathways ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Objective Comparison and Conclusion

Based on the available data, a clear hierarchy in photostability emerges among the commonly used NIR dyes.

  • High Photostability: The IRDye series, particularly IRDye 800CW and IRDye 700DX , consistently demonstrate superior photostability, making them well-suited for demanding applications that require long or repeated imaging sessions, such as quantitative Western blotting and in vivo imaging.[1][3]

  • Moderate to High Photostability: Alexa Fluor dyes, such as Alexa Fluor 790 , generally exhibit good photostability, outperforming their cyanine counterparts like Cy7.[1] However, some variability exists within the family, with IRDye 680LT showing better photostability than Alexa Fluor 680.[1]

  • Lower Photostability: Cyanine dyes , including Cy7 , are known to be more susceptible to photobleaching compared to the IRDye and Alexa Fluor series.[1][8] This can be a limiting factor in experiments requiring high-intensity illumination or long acquisition times.

  • Variable Photostability: Indocyanine Green (ICG) , while being the only FDA-approved NIR dye for clinical use, exhibits relatively poor photostability, particularly in aqueous solutions and under laser irradiation.[3][4] Its stability can be influenced by its environment and formulation.

References

Assessing the Impact of Cyanine7.5 Amine Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to proteins is an indispensable tool for a myriad of applications, from in vitro assays to in vivo imaging. Cyanine7.5 (Cy7.5), a near-infrared (NIR) dye, is frequently chosen for its favorable photophysical properties, including deep tissue penetration and minimal autofluorescence. However, the covalent attachment of any molecule to a protein carries the potential to alter its structure and, consequently, its function. This guide provides an objective comparison of Cyanine7.5 amine labeling with alternative approaches, supported by experimental data, to aid in the selection of the most appropriate labeling strategy for your research needs.

The Double-Edged Sword of Fluorescent Labeling

The addition of a fluorescent label, such as Cyanine7.5, to a protein can be a double-edged sword. While it enables visualization and tracking, the conjugation process itself, typically through amine-reactive derivatives like N-hydroxysuccinimide (NHS) esters that target lysine (B10760008) residues and the N-terminus, can have significant consequences. The size, charge, and hydrophobicity of the dye molecule can interfere with the protein's native conformation, potentially impacting its biological activity. It is crucial to perform functional assessments to validate the performance of the labeled protein.

Photophysical Properties: A Head-to-Head Comparison of NIR Dyes

The selection of a fluorescent dye is often driven by its photophysical characteristics. Brightness, determined by the molar extinction coefficient and quantum yield, is a key parameter. The near-infrared window (700-900 nm) is particularly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. Here, we compare the key photophysical properties of Cyanine7.5 with two common alternatives, Alexa Fluor 750 and IRDye® 800CW.

FeatureCyanine7.5Alexa Fluor 750IRDye® 800CW
Excitation Maximum (λex) ~788 nm~749 nm~774 nm
Emission Maximum (λem) ~808 nm~775 nm~789 nm
**Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) **~223,000~280,000~240,000
Quantum Yield (Φ) ~0.10Not disclosed~0.08
Calculated Brightness (ε x Φ) ~22,300-~19,200

Note: Photophysical properties can vary depending on the solvent and conjugation state.

While Cyanine7.5 exhibits a respectable quantum yield, Alexa Fluor 750 has a higher molar extinction coefficient, suggesting potentially greater brightness. However, in vivo performance is a more complex interplay of factors beyond just brightness, including photostability and the dye's behavior when conjugated to a biomolecule.

Impact on Protein Function: A Multifaceted Assessment

The true test of a labeling strategy lies in its impact on the protein's biological function. This can be assessed through various assays, each providing a different piece of the puzzle.

Binding Affinity: The Litmus Test for Labeled Antibodies

For antibodies and other binding proteins, a critical parameter is the preservation of binding affinity (KD) to their target antigen. The conjugation of fluorescent dyes can sterically hinder the binding site or alter the protein's conformation, leading to a decrease in affinity.

A study on the effect of fluorophore conjugation on antibody affinity revealed that the degree of labeling (DOL), or the average number of dye molecules per antibody, can significantly impact binding. Higher DOLs often lead to decreased affinity. Therefore, it is crucial to optimize the DOL to achieve sufficient signal without compromising function.

AntibodyLabeling ConditionDissociation Constant (KD)
TrastuzumabUnlabeled1.2 nM
TrastuzumabAlexaFluor647 (Low DOL)1.5 nM
TrastuzumabAlexaFluor647 (High DOL)3.8 nM

This table presents hypothetical data based on trends observed in published studies to illustrate the potential impact of DOL on antibody affinity.

Enzymatic Activity: A Quantitative Measure of Functional Integrity

For enzymes, the impact of labeling on their catalytic activity is of paramount importance. Kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km) provide a quantitative measure of enzyme function.

A study investigating the impact of modifying accessible lysine residues on horseradish peroxidase (HRP) demonstrated that such modifications can, in some cases, even enhance catalytic efficiency and stability. While direct comparative data for Cy7.5-labeled enzymes is scarce in the literature, this highlights the importance of empirical testing. For instance, a hypothetical experiment comparing the activity of β-galactosidase before and after labeling could yield the following results:

EnzymeLabelVmax (µmol/min/mg)Km (mM)
β-galactosidaseUnlabeled1500.25
β-galactosidaseCyanine7.5 (DOL 2.5)1200.30
β-galactosidaseAlexa Fluor 750 (DOL 2.3)1350.28

This table represents hypothetical data to illustrate how enzymatic activity might be compared.

Cellular Uptake and Internalization

For proteins intended for in-cell applications or as targeted drug delivery vehicles, the labeling dye can influence cellular uptake and internalization pathways. The charge and hydrophobicity of the dye can affect interactions with the cell membrane and endocytic machinery.

For example, studies on antibody-drug conjugates have shown that the choice of linker and conjugation chemistry can impact cellular uptake and subsequent therapeutic efficacy. When labeling a protein with Cyanine7.5 for cellular studies, it is essential to compare its uptake profile to the unlabeled protein or a protein labeled with an alternative dye to ensure that the observed localization is not an artifact of the label.

In Vivo Pharmacokinetics and Biodistribution

In the context of in vivo imaging and drug development, the pharmacokinetic profile of a labeled protein is a critical consideration. The addition of a fluorescent dye can alter the protein's circulation half-life and biodistribution. Studies have shown that conjugation with certain NIR fluorophores can lead to faster clearance from the plasma. For long-term pharmacokinetic studies, it is crucial to select a dye and a degree of labeling that minimally impact the protein's natural disposition.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are summaries of key experimental procedures for protein labeling and functional assessment.

Protocol: Amine-Reactive Labeling of an Antibody with Cyanine7.5 NHS Ester
  • Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4) and its concentration is adjusted to 2-10 mg/mL.

  • Dye Preparation: Cyanine7.5 NHS ester is dissolved in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: The dye solution is added to the antibody solution at a specific molar ratio (e.g., 5:1, 10:1, or 15:1 dye-to-antibody). The reaction mixture is incubated for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Unconjugated dye is removed from the labeled antibody using a desalting column (e.g., Sephadex G-25).

  • Characterization: The degree of labeling (DOL) is determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Protocol: Enzyme Activity Assay (β-galactosidase Example)
  • Substrate Preparation: A stock solution of a chromogenic or fluorogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is prepared in an appropriate assay buffer.

  • Enzyme Preparation: The unlabeled and labeled β-galactosidase are diluted to the same concentration in the assay buffer.

  • Kinetic Measurement: The substrate is added to wells of a microplate. The reaction is initiated by adding the enzyme solutions. The change in absorbance or fluorescence is monitored over time using a plate reader.

  • Data Analysis: The initial reaction velocities (V0) are calculated from the linear portion of the progress curves. Vmax and Km are determined by fitting the data to the Michaelis-Menten equation.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical protein labeling workflow and a generalized signaling pathway where a labeled antibody might be used.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction Incubation (1-2h, RT, Dark) Protein->Reaction Dye Cy7.5 NHS Ester in DMSO Dye->Reaction Purify Size-Exclusion Chromatography Reaction->Purify DOL Determine DOL (Spectrophotometry) Purify->DOL Function Functional Assay (e.g., ELISA, Enzyme Kinetics) Purify->Function

Experimental workflow for protein labeling with Cyanine7.5 NHS ester.

SignalingPathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Antibody Cy7.5-Labeled Antibody Antibody->Receptor Binding & Visualization Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

Visualization of a signaling pathway using a Cy7.5-labeled antibody.

Conclusion: A Matter of Careful Consideration and Validation

The choice of a fluorescent label and the labeling strategy can have profound effects on the functional integrity of a protein. While Cyanine7.5 offers excellent photophysical properties for near-infrared imaging, it is not a one-size-fits-all solution. The potential for altered binding affinity, enzymatic activity, cellular uptake, and in vivo pharmacokinetics necessitates a thorough functional validation of any labeled protein.

Researchers and drug development professionals are encouraged to:

  • Objectively compare the photophysical properties of different dyes for their specific application.

  • Optimize the degree of labeling to balance signal intensity with the preservation of protein function.

  • Perform rigorous functional assays to quantify the impact of labeling on the protein's biological activity.

  • Include appropriate controls , such as the unlabeled protein and proteins labeled with alternative dyes, in all functional assessments.

By carefully considering these factors and implementing a robust validation workflow, the power of fluorescent labeling can be harnessed to generate reliable and meaningful data, ultimately advancing scientific discovery and the development of new therapeutics.

A Cross-Platform Examination of Cyanine7.5 Amine Imaging Systems for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo imaging system is critical for obtaining high-quality, reproducible data. This guide provides a comprehensive comparison of leading preclinical imaging platforms for visualizing Cyanine7.5 (Cy7.5) amine, a widely used near-infrared (NIR) fluorescent dye.

Cyanine7.5's spectral properties, with excitation and emission in the NIR range (~750 nm and ~780 nm respectively), make it an ideal probe for deep-tissue imaging due to reduced light absorption and autofluorescence from biological tissues. This allows for a higher signal-to-background ratio, crucial for sensitive detection in small animal models. This guide will objectively compare the performance of prominent imaging systems, supported by technical specifications and representative experimental protocols.

Quantitative Performance Comparison

FeaturePerkinElmer IVIS® SpectrumLI-COR® Pearl® TrilogySpectral Instruments Imaging Ami HT
Detection Technology Cooled (-90°C) back-thinned, back-illuminated CCD cameraThermoelectrically cooled, low-noise CCDCooled (-90°C) back-illuminated CCD sensor
Excitation Sources Tungsten halogen lamp with excitation filtersLaser diodes (685 nm and 785 nm)High-intensity LEDs (10 wavelengths from 430nm to 745nm)
Excitation Wavelength for Cy7.5 Tunable with filters (typically ~745 nm)785 nm laser745 nm LED
Emission Filters 28 filters (20 nm bandwidth), customizable820 nm emission channel10-position filter wheel, customizable
Resolution Down to 20 microns85, 170, or 255 micronsVariable, dependent on field of view
Field of View (FOV) 5 x 5 cm to 23 x 23 cm11.2 cm x 8.4 cm10 x 7 cm to 25 x 17 cm
Quantitative Units Radiance (photons/sec/cm²/sr)Calibrated signal intensityRadiance (photons/sec/cm²/sr)
3D Imaging Capability Yes (Diffuse Luminescence Tomography - DLT)NoYes (with optional modules)
X-ray Overlay Yes (with SpectrumCT model)NoYes (with Ami HTX model)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are representative protocols for the conjugation of Cyanine7.5 amine to a targeting antibody and a subsequent in vivo imaging experiment.

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the general steps for conjugating this compound to an antibody using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS)

  • Cyanine7.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of Cyanine7.5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add 1/10th volume of the Reaction Buffer to the antibody solution.

    • Slowly add the dissolved Cyanine7.5 NHS ester to the antibody solution while gently vortexing. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point for optimization.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • (Optional) Add the Quenching Buffer to stop the reaction.

    • Remove unreacted dye by passing the solution through a purification column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5).

Protocol 2: In Vivo Imaging of Tumor-Bearing Mice with a Cy7.5-Labeled Antibody

This protocol describes a typical workflow for in vivo fluorescence imaging.

Materials:

  • Tumor-bearing mice

  • Cy7.5-labeled antibody (in sterile PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system

  • Animal warming system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the anesthetized mouse on the imaging stage, ensuring the animal's body temperature is maintained.

  • Probe Administration:

    • Acquire a baseline image before probe injection to assess autofluorescence.

    • Inject the Cy7.5-labeled antibody intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse.[2]

  • Image Acquisition:

    • Place the mouse in the imaging chamber.

    • Set the appropriate excitation and emission filters for Cyanine7.5 (e.g., excitation ~745 nm, emission ~780 nm).[2]

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor biodistribution and tumor accumulation.[2] Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the system's software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence signal in each ROI, typically expressed as radiance.

Visualization of Workflows and Pathways

To further clarify the experimental processes and underlying biological principles, the following diagrams are provided.

experimental_workflow cluster_prep Probe Preparation cluster_imaging In Vivo Imaging Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Cy75 Cyanine7.5 NHS Ester Cy75->Conjugation Purification Purification Conjugation->Purification Labeled_Antibody Cy7.5-Labeled Antibody Purification->Labeled_Antibody Injection IV Injection Labeled_Antibody->Injection Animal_Prep Animal Preparation Animal_Prep->Injection Image_Acq Image Acquisition Injection->Image_Acq Data_Analysis Data Analysis Image_Acq->Data_Analysis

General workflow for in vivo imaging with a Cy7.5-labeled antibody.

targeting_pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_clearance Clearance Probe Cy7.5-Ab Injected into bloodstream Tumor_Vessel Leaky Vasculature Probe->Tumor_Vessel EPR Effect Liver Liver Probe->Liver Metabolism Kidney Kidney Probe->Kidney Excretion Tumor_Cell Tumor Cell Overexpressed Receptor Tumor_Vessel->Tumor_Cell:f1 Binding

Principle of targeted tumor imaging using a Cy7.5-antibody conjugate.

Conclusion

The choice of an in vivo imaging system for this compound depends on the specific research needs, including the required sensitivity, resolution, throughput, and the necessity for 3D and anatomical imaging modalities. While the PerkinElmer IVIS® series offers high sensitivity and advanced 3D tomography options, the LI-COR® Pearl® Trilogy provides a streamlined workflow with laser-based excitation, and the Spectral Instruments Imaging Ami series offers a large field of view and high-intensity LED illumination. Researchers should carefully consider the technical specifications and the experimental requirements of their studies to select the most suitable platform. The provided protocols offer a starting point for developing robust and reproducible imaging experiments with this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cyanine7.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidance, and disposal plans for the handling of Cyanine7.5 amine. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound is a near-infrared (NIR) fluorescent dye, and like all chemical reagents, requires careful handling to minimize exposure and environmental impact.

I. Chemical and Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not located, the following data has been compiled from supplier information for this compound and related cyanine (B1664457) dyes. It is imperative to treat this compound as potentially hazardous.

PropertyValueSource
Chemical Name This compoundBroadPharm, Lumiprobe
CAS Number 2104005-17-4BroadPharm, Lumiprobe
Molecular Formula C₅₁H₆₄N₄OBroadPharm
Molecular Weight 749.1 g/mol BroadPharm
Appearance Dark colored solidsulfo-Cyanine7.5 amine product info
Solubility Soluble in DMSO, DMF, and alcoholsBroadPharm
Excitation Maximum 788 nmBroadPharm
Emission Maximum 808 nmBroadPharm
Storage Store at -20°C in the dark.BroadPharm, Lumiprobe
Toxicity Data not available. Treat as toxic by inhalation, ingestion, and skin contact.General guidance for cyanine dyes
Health Hazards May cause eye, skin, and respiratory irritation.General guidance for fluorescent dyes
II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound and its solutions.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are required at all times.

    • Face Shield: A face shield must be worn over safety goggles when there is a risk of splashing, such as during the preparation of stock solutions or bulk handling.

  • Hand Protection:

    • Gloves: Due to the high skin permeability of Dimethyl Sulfoxide (DMSO), the recommended solvent for this compound, standard nitrile gloves may not provide adequate protection. It is strongly recommended to use one of the following:

      • Butyl rubber gloves

      • Fluoroelastomer gloves

      • Neoprene gloves

    • Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat is required.

    • Full Coverage: Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection:

    • All work with solid this compound and its concentrated solutions in volatile solvents must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe preparation and use of this compound solutions, focusing on a common application: protein labeling.

A. Preparation of this compound Stock Solution
  • Work Area Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Cover the work surface with absorbent, disposable bench paper.

  • Reagent Equilibration:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution in DMSO:

    • In the chemical fume hood, carefully weigh the desired amount of this compound.

    • Add anhydrous (dry) DMSO to the solid dye to prepare a stock solution, typically at a concentration of 10 mg/mL.

    • Vortex the solution until the dye is completely dissolved. Protect the stock solution from light.

B. Experimental Protocol: Protein Labeling

This protocol is a general guideline for conjugating this compound to a protein via a suitable crosslinker (e.g., an NHS ester-activated carboxylic acid).

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete in the reaction.

    • Adjust the pH of the protein solution to 8.5-9.5 using a suitable buffer, such as 1 M sodium bicarbonate.

  • Labeling Reaction:

    • If not already activated, the amine group of this compound must be reacted with a homobifunctional crosslinker (e.g., a bis-NHS ester) before it can label the protein. Alternatively, the protein's carboxyl groups can be activated to react with the dye's amine. This protocol assumes the use of a pre-activated dye or a suitable crosslinking strategy.

    • Slowly add the calculated amount of the activated this compound solution to the protein solution while gently stirring. The volume of DMSO should ideally be less than 10% of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light. Gentle shaking or rotation can improve conjugation efficiency.

  • Purification of the Labeled Protein:

    • Remove the unconjugated dye from the labeled protein using a desalting column or dialysis.

    • Analyze the conjugate using SDS-PAGE and fluorescence scanning to confirm labeling and purity.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions, reaction mixtures, and the initial rinses of contaminated labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, gloves, bench paper, and purification columns, in a separate, clearly labeled hazardous waste container for solids.

  • Container Management:

    • Keep waste containers securely sealed when not in use.

    • Store waste containers in a designated and secure satellite accumulation area away from general lab traffic.

  • Spill Management:

    • In case of a spill, immediately alert others in the vicinity.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Collect the contaminated absorbent material and dispose of it as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Regulatory Compliance:

    • Follow all institutional, local, and national regulations for hazardous waste disposal. In California, for example, chemical wastes may fall under specific regulations that require disposal through certified hazardous waste handlers.

Visual Workflow and Relationship Diagrams

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_labeling Protein Labeling cluster_purification Purification & Analysis cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood Work Area prep_ppe->prep_area dispose_solid Collect Solid Waste prep_ppe->dispose_solid prep_reagent Equilibrate Dye to Room Temp. prep_area->prep_reagent prep_area->dispose_solid prep_dissolve Dissolve Dye in Anhydrous DMSO prep_reagent->prep_dissolve label_protein Prepare and Buffer Protein Solution prep_dissolve->label_protein dispose_liquid Collect Liquid Waste prep_dissolve->dispose_liquid label_react Add Dye Solution to Protein label_protein->label_react label_incubate Incubate (Protected from Light) label_react->label_incubate purify_separate Separate Labeled Protein label_incubate->purify_separate label_incubate->dispose_liquid analyze_sds Analyze via SDS-PAGE purify_separate->analyze_sds purify_separate->dispose_liquid purify_separate->dispose_solid dispose_label Label and Store Waste dispose_liquid->dispose_label dispose_solid->dispose_label

Caption: Workflow for handling this compound from preparation to disposal.

safety_disposal_logic Safety and Disposal Logical Relationships cluster_hazard Hazard Identification cluster_control Control Measures cluster_waste Waste Management hazard_dye This compound (Potentially Toxic) control_engineering Chemical Fume Hood hazard_dye->control_engineering control_ppe Mandatory PPE hazard_dye->control_ppe hazard_dmso DMSO (Skin Permeation Enhancer) hazard_dmso->control_ppe waste_characterize Characterize as Hazardous control_engineering->waste_characterize control_ppe->waste_characterize control_admin SOP & Training control_admin->waste_characterize waste_segregate Segregate Liquid & Solid waste_characterize->waste_segregate waste_dispose Dispose via EHS waste_segregate->waste_dispose

Caption: Logical relationships between hazards, controls, and disposal for this compound.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanine7.5 amine
Reactant of Route 2
Reactant of Route 2
Cyanine7.5 amine

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